molecular formula C21H25ClFN3O3 B1662829 Mosapride CAS No. 112885-41-3

Mosapride

Numéro de catalogue: B1662829
Numéro CAS: 112885-41-3
Poids moléculaire: 421.9 g/mol
Clé InChI: YPELFRMCRYSPKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mosapride is a racemate comprising equimolar amounts of (R)- and (S)-mosapride. It is a gastroprokinetic agent which acts on 5-hydroxytryptamine type 4 (5-HT4) receptors in the gastrointestinal plexus, consequently increasing the release of acetylcholine and hence enhancing gastrointestinal motility and gastric emptying. It has a role as a gastrointestinal drug and a serotonergic agonist. It contains a (R)-mosapride and a (S)-mosapride.
This compound is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM). This compound has been investigated for the treatment and diagnostic of Constipation, Type 2 Diabetes, Functional Dyspepsia, Functional Constipation, and Epigastric Pain Syndrome, among others.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
structure given in first source;  gastrokinetic agent free of dopamine D2 receptor antagonist properties

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELFRMCRYSPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048408
Record name Mosapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112885-41-3
Record name Mosapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112885-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mosapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOSAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Mosapride Citrate in Enteric Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapride citrate (B86180) is a potent gastroprokinetic agent that primarily exerts its effects through a highly selective agonism of the 5-hydroxytryptamine-4 (5-HT4) receptors on enteric neurons. This action facilitates the release of acetylcholine (B1216132), the primary excitatory neurotransmitter in the enteric nervous system, thereby enhancing gastrointestinal motility. Compounding this primary mechanism, this compound and its principal metabolite, M1, also function as antagonists at the 5-HT3 receptor, a property that may contribute to its overall therapeutic profile, including antiemetic effects and modulation of visceral sensitivity. This technical guide provides a comprehensive analysis of this compound citrate's molecular interactions, downstream signaling cascades, and functional outcomes in the enteric nervous system, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Dual-Receptor Interaction

This compound citrate's prokinetic activity is rooted in its dual interaction with two distinct serotonin (B10506) receptor subtypes within the enteric nervous system:

  • 5-HT4 Receptor Agonism: The cornerstone of this compound's mechanism is its function as a selective agonist at 5-HT4 receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus.[1][2] Activation of these G-protein coupled receptors initiates a signaling cascade that culminates in the release of acetylcholine (ACh).[1] The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting coordinated peristaltic activity.[1][3]

  • 5-HT3 Receptor Antagonism: this compound and its active metabolite, M1, also exhibit competitive antagonist activity at 5-HT3 receptors.[4][5][6] These ligand-gated ion channels are involved in mediating nausea, vomiting, and visceral pain perception.[7] By blocking these receptors, this compound may contribute to the alleviation of these symptoms, which often accompany gastrointestinal motility disorders.[7]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining this compound citrate's interaction with its target receptors and its functional effects in various experimental models.

ParameterValueReceptor/TissueSpeciesReference
Binding Affinity (Ki) 84.2 nM5-HT4 Receptor (Ileum)Guinea Pig[8]
IC50 113 nM5-HT4 Receptor (Striatum)Guinea Pig[9]
EC50 (Ileum Contraction) 73 nM5-HT4 ReceptorGuinea Pig[9]
EC50 (Esophagus Relaxation) 208 nM5-HT4 ReceptorRat[9]
EC50 (Colon Contraction) 3029 nM5-HT4 ReceptorGuinea Pig[9]
Effective Concentration (Colonic Contraction) 10⁻⁹ to 10⁻⁷ mol/L5-HT4 ReceptorGuinea Pig[10]

Signaling Pathways in Enteric Neurons

The prokinetic and neurogenic effects of this compound citrate are mediated by distinct intracellular signaling pathways following receptor activation.

5-HT4 Receptor-Mediated Acetylcholine Release

Activation of the 5-HT4 receptor by this compound on a presynaptic cholinergic neuron triggers a well-defined signaling cascade leading to acetylcholine release.

G 5-HT4 Receptor Signaling for Acetylcholine Release This compound This compound Citrate Receptor 5-HT4 Receptor This compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., Ca²⁺ channels) PKA->Channels Phosphorylates Ca_Influx Ca²⁺ Influx Channels->Ca_Influx Leads to Vesicle_Fusion Vesicle Fusion & ACh Release Ca_Influx->Vesicle_Fusion Triggers ACh Acetylcholine (ACh) Vesicle_Fusion->ACh Releases Smooth_Muscle Smooth Muscle Cell (Muscarinic Receptors) ACh->Smooth_Muscle Binds to Contraction Contraction & Enhanced Motility Smooth_Muscle->Contraction Induces

This compound-induced acetylcholine release pathway.
Putative Neurogenic Signaling Pathway

Recent evidence suggests that 5-HT4 receptor activation by this compound may also promote enteric neurogenesis, potentially through the transactivation of the c-RET receptor tyrosine kinase.

G Putative 5-HT4 Receptor-Mediated Neurogenesis This compound This compound Citrate Receptor 5-HT4 Receptor This compound->Receptor Binds to GPCR_Signal GPCR Signaling Receptor->GPCR_Signal Activates cRET c-RET Receptor GPCR_Signal->cRET Transactivates RET_Signal c-RET Signaling (GRB2, PLCγ) cRET->RET_Signal Activates Neurogenesis Neurogenesis & Neuronal Survival RET_Signal->Neurogenesis Promotes

Hypothesized neurogenic pathway of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound citrate.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay quantifies the affinity of this compound for the 5-HT4 receptor.

G Workflow for Radioligand Binding Assay Start Start: Membrane Preparation (e.g., Guinea Pig Ileum) Incubate Incubation: Membranes + [³H]GR113808 + varying [this compound] Start->Incubate Equilibrate Equilibration (e.g., 60 min at RT) Incubate->Equilibrate Filter Rapid Filtration (Glass Fiber Filters) Equilibrate->Filter Wash Wash Filters (Remove unbound ligand) Filter->Wash Scintillation Scintillation Counting (Measure bound radioactivity) Wash->Scintillation Analyze Data Analysis: Calculate Ki value Scintillation->Analyze

Radioligand binding assay workflow.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in 5-HT4 receptors (e.g., guinea pig ileum or striatum) to prepare a membrane fraction.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a selective 5-HT4 radioligand (e.g., [³H]GR113808), and varying concentrations of this compound citrate. A parallel set of tubes containing a high concentration of a non-labeled 5-HT4 ligand is used to determine non-specific binding.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with a cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is then determined by non-linear regression analysis of the competition binding data.[1]

Isolated Organ Bath (Guinea Pig Ileum) for Functional Activity

This ex vivo method assesses the functional effect of this compound on intestinal contractility, which is indicative of acetylcholine release.

G Workflow for Isolated Organ Bath Experiment Start Start: Isolate Guinea Pig Ileum Segment Mount Mount Tissue in Organ Bath (Krebs-Henseleit solution, 37°C, aerated) Start->Mount Equilibrate Equilibration (e.g., 60 min with 1g tension) Mount->Equilibrate Stimulate Electrical Field Stimulation (EFS) or Agonist Application Equilibrate->Stimulate Record_Baseline Record Baseline Contractile Response Stimulate->Record_Baseline Add_this compound Add this compound (Varying concentrations) Record_Baseline->Add_this compound Record_Effect Record Modulated Contractile Response Add_this compound->Record_Effect Analyze Data Analysis: Calculate EC50 value Record_Effect->Analyze

Isolated organ bath experiment workflow.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum.

  • Mounting: Suspend the ileum segment in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for a set period (e.g., 60 minutes), with periodic washes.

  • Stimulation and Recording: Induce contractions using either an agonist (like acetylcholine or histamine) or electrical field stimulation (EFS) to elicit neurally-mediated contractions. Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Drug Application: After establishing a stable baseline response, add this compound citrate to the organ bath in a cumulative or non-cumulative manner across a range of concentrations.

  • Data Acquisition: Record the contractile responses in the presence of this compound. To confirm the mechanism, the experiment can be repeated in the presence of a 5-HT4 antagonist (e.g., GR113808) or a muscarinic antagonist (e.g., atropine).

  • Data Analysis: Construct concentration-response curves and calculate the EC50 value for this compound's effect on contractility.

Whole-Cell Patch-Clamp Electrophysiology on NCB-20 Cells

This technique is used to study the effect of this compound on 5-HT3 receptor currents.

Methodology:

  • Cell Culture: Culture NCB-20 cells, a neuroblastoma-glioma hybrid cell line that endogenously expresses 5-HT3 receptors.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse the chamber with an external physiological solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.

  • Seal Formation: Under visual guidance, form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply serotonin (5-HT) to activate 5-HT3 receptor currents. Co-apply this compound with 5-HT to measure its inhibitory effect on the current amplitude.

  • Data Analysis: Analyze the current traces to determine the concentration-dependent inhibition of the 5-HT3 receptor current by this compound and to characterize the nature of the antagonism (e.g., competitive).

Conclusion

This compound citrate's mechanism of action in enteric neurons is a well-defined, dual-pronged process centered on 5-HT4 receptor agonism and 5-HT3 receptor antagonism. The primary agonistic action on 5-HT4 receptors robustly stimulates the release of acetylcholine, providing a clear basis for its gastroprokinetic effects. The secondary antagonistic action at 5-HT3 receptors likely contributes to its clinical efficacy in managing associated symptoms of gastrointestinal dysmotility. Furthermore, emerging research into its potential to promote enteric neurogenesis opens new avenues for therapeutic applications. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of gastrointestinal prokinetics.

References

Mosapride's 5-HT4 Receptor Agonism and Acetylcholine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 21, 2025

Abstract

This technical guide provides a comprehensive analysis of Mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. It details the molecular mechanisms through which this compound stimulates acetylcholine (B1216132) (ACh) release from enteric neurons, its primary mode of action as a gastroprokinetic agent. This document summarizes key quantitative data on receptor affinity and functional potency, outlines detailed experimental protocols for in-vitro and in-vivo evaluation, and presents signaling pathways and experimental workflows through structured diagrams. The intended audience includes researchers, scientists, and professionals in the field of drug development and gastroenterology.

Introduction

This compound is a gastroprokinetic agent utilized in the treatment of various gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease.[1][2][3] Its therapeutic efficacy is primarily attributed to the enhancement of gastrointestinal motility.[4][5] This is achieved through a selective agonist action on 5-HT4 receptors located within the enteric nervous system, which facilitates the release of acetylcholine (ACh), a principal excitatory neurotransmitter in the gut.[1][6][7] Unlike older prokinetic agents like cisapride, this compound exhibits a higher selectivity for the 5-HT4 receptor and lacks affinity for D2 dopaminergic receptors or potassium channels, contributing to a more favorable safety profile.[6][7] This guide delves into the core pharmacology of this compound, focusing on its interaction with the 5-HT4 receptor and the subsequent cascade leading to ACh-mediated motility.

Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of this compound are fundamentally linked to its function as a selective 5-HT4 receptor agonist.[3][4] These receptors are predominantly located on the presynaptic terminals of cholinergic neurons within the myenteric plexus of the gastrointestinal tract.[1]

The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade:[1]

  • Receptor Activation: this compound binds to and activates the 5-HT4 receptor.[1]

  • G-Protein Stimulation: The activated receptor stimulates the associated Gs alpha subunit (Gs).[1]

  • Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][8]

  • PKA Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][8]

  • Ion Channel Modulation: PKA is believed to phosphorylate specific ion channels, resulting in an influx of calcium ions (Ca²⁺) into the presynaptic neuron.[1]

  • Acetylcholine Exocytosis: This rise in intracellular Ca²⁺ triggers the fusion of ACh-containing vesicles with the presynaptic membrane, leading to the release of ACh into the synaptic cleft.[1][3]

  • Smooth Muscle Contraction: The released ACh then binds to muscarinic receptors on adjacent smooth muscle cells, inducing contraction and enhancing gastrointestinal motility.[4]

This mechanism has been shown to be antagonized by selective 5-HT4 receptor antagonists like GR113808, confirming the receptor's primary role in this compound's action.[9][10]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by this compound at the cholinergic nerve terminal.

G cluster_0 cluster_1 cluster_2 This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP ATP → PKA PKA cAMP->PKA Activates Ca ↑ Ca²⁺ Influx PKA->Ca Phosphorylates Ion Channels Vesicle ACh Vesicle Fusion Ca->Vesicle Triggers ACh Acetylcholine (ACh) Release Vesicle->ACh Results in

Caption: this compound-induced 5-HT4 receptor signaling cascade.

Quantitative Data

The affinity and potency of this compound at the 5-HT4 receptor have been quantified through various in-vitro experiments. The data consistently demonstrate high affinity and selective agonist activity.

Table 1: Receptor Binding Affinity and Functional Potency of this compound
ParameterValueSpecies/TissueAssay TypeReference
Ki 84.2 nMGuinea Pig Ileum[³H]GR113808 Binding[11][12]
IC₅₀ 113 nMGuinea Pig Striatum[³H]GR113808 Binding[9][12]
EC₅₀ 73 nMGuinea Pig IleumElectrically Evoked Contractions[9]
EC₅₀ 208 nMRat EsophagusCarbachol-precontracted Relaxation[9]
EC₅₀ 3029 nMGuinea Pig Distal ColonContraction[9]
  • Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates higher binding affinity.[13]

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug required for 50% inhibition of a specific biological function, such as radioligand binding.[13]

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.[13]

The data indicate that this compound has a higher affinity and potency in the upper gastrointestinal tract (ileum, esophagus) compared to the colon.[9]

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in-vitro and in-vivo assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist, [³H]GR113808.[11][14]

  • Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor.

  • Materials:

    • Receptor Source: Membrane preparations from guinea pig ileum or striatum.[11][13]

    • Radioligand: [³H]GR113808.[13]

    • Test Compound: this compound citrate (B86180).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[13][15]

    • Wash Buffer: Ice-cold assay buffer.[15]

    • Non-specific Binding Control: High concentration of a non-labeled 5-HT4 ligand (e.g., GR113808).[16]

    • Instrumentation: Glass fiber filters, filtration apparatus, liquid scintillation counter.[13][15]

  • Procedure:

    • Membrane Preparation: Homogenize tissue (e.g., guinea pig ileum) in ice-cold assay buffer.[13] Perform a series of centrifugations to isolate the cell membrane fraction, washing the pellets to remove endogenous substances.[13][16] Resuspend the final pellet in assay buffer and determine the protein concentration.[16]

    • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of this compound.[13]

    • Controls: Prepare tubes for "Total Binding" (membranes + radioligand) and "Non-specific Binding" (membranes + radioligand + excess unlabeled ligand).[15]

    • Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]

    • Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.[13] Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[15]

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[13]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

In-Vivo Acetylcholine Release Measurement via Microdialysis

Microdialysis is a technique used to measure the concentration of endogenous substances, like ACh, in the extracellular fluid of living animals.[17][18]

  • Objective: To quantify this compound-induced ACh release in the enteric nervous system of a freely moving animal.

  • Materials:

    • Animal Model: Rat or guinea pig.

    • Microdialysis Probe: A small, semipermeable membrane probe for implantation.

    • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) or Ringer's solution through the probe.

    • Fraction Collector: To collect the dialysate samples.

    • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Tandem Mass Spectrometry (LC-MS/MS) for sensitive ACh quantification.[19][20]

    • Test Compound: this compound citrate.

  • Procedure:

    • Surgical Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the desired region of the gut wall (e.g., adjacent to the myenteric plexus).

    • Recovery: Allow the animal to recover from surgery.

    • Perfusion: Perfuse the probe at a slow, constant rate with a physiological salt solution (e.g., Ringer's solution).[20] ACh in the extracellular fluid diffuses across the probe's membrane into the perfusion fluid.

    • Sample Collection: Collect the outflowing perfusion fluid (dialysate) in timed fractions.[21]

    • Baseline Measurement: Collect several fractions to establish a stable baseline level of ACh release before drug administration.

    • Drug Administration: Administer this compound (e.g., intravenously or orally).

    • Post-Treatment Measurement: Continue collecting dialysate fractions to measure changes in ACh concentration following this compound administration.

    • Quantification: Analyze the ACh concentration in the dialysate samples using a highly sensitive method like LC-MS/MS.[20] The low concentration of ACh in the extracellular fluid (0.1-6 nM) necessitates such sensitive techniques.[17]

    • Data Analysis: Express the results as a percentage change from the baseline ACh concentration.

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a radioligand competition binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Tissue 1. Harvest Tissue (e.g., Guinea Pig Ileum) Membrane 2. Prepare Membranes (Homogenization & Centrifugation) Tissue->Membrane Protein 3. Determine Protein Concentration Membrane->Protein Incubate 4. Incubate Components: - Membranes - [³H]GR113808 - this compound (Varying Conc.) Protein->Incubate Filter 5. Filter to Separate Bound & Free Ligand Incubate->Filter Count 6. Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate 7. Calculate IC₅₀ and Ki Count->Calculate G A This compound Administration B Binding to Presynaptic 5-HT4 Receptors A->B C Activation of cAMP/PKA Pathway B->C D Increased Acetylcholine Release C->D E Stimulation of Muscarinic Receptors on Smooth Muscle D->E F Increased GI Smooth Muscle Contraction E->F G Enhanced GI Motility & Gastric Emptying (Prokinetic Effect) F->G

References

The Pharmacological Profile of Mosapride Metabolites M1 and M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride is a widely utilized gastroprokinetic agent, primarily exerting its effects through agonism at the serotonin (B10506) 5-HT4 receptor. Following administration, this compound is extensively metabolized into two major active metabolites: des-p-fluorobenzyl this compound (M1) and This compound-N-oxide (M2) .[1][2][3] Understanding the distinct pharmacological properties of these metabolites is critical for a comprehensive grasp of the drug's overall mechanism of action, efficacy, and clinical profile. This technical guide provides an in-depth analysis of the pharmacological effects of M1 and M2, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Pharmacological Activity

The primary pharmacological activity of this compound and its metabolites revolves around their interaction with serotonin receptors, particularly the 5-HT4 and 5-HT3 subtypes. While this compound is a selective 5-HT4 receptor agonist, its M1 metabolite exhibits a unique dual profile, acting as both a 5-HT4 agonist and a potent 5-HT3 antagonist.[4][5][6] The M2 metabolite is significantly less active than both the parent compound and M1.[4]

Quantitative Analysis of Receptor Activity

The following table summarizes the functional potencies of this compound, M1, and M2 in an in vitro model of gastrointestinal motility.

CompoundTarget ReceptorAssay SystemParameterValueRelative Potency vs. This compound
This compound 5-HT4Electrically-evoked contractions in isolated guinea-pig ileumEC₅₀~6.0 x 10⁻⁸ mol/L[4]1 (Reference)
M1 Metabolite 5-HT4Electrically-evoked contractions in isolated guinea-pig ileumEC₅₀1.2 x 10⁻⁷ mol/L[4]~0.5x
M2 Metabolite 5-HT4Electrically-evoked contractions in isolated guinea-pig ileumEC₅₀1.0 x 10⁻⁶ mol/L[4]~0.06x
M1 Metabolite 5-HT32-methyl-5-HT-induced bradycardia in anesthetized ratsED₅₀10.5 µg/kg, i.v.[4]~25x (Antagonist vs. This compound)

Note: The EC₅₀ value for this compound was derived from the finding that M1 was "twice less potent"[4]. The relative antagonist potency of M1 is based on its ability to inhibit cisplatin-induced emesis compared to this compound[4].

Detailed Pharmacological Profiles

M1 Metabolite (des-p-fluorobenzyl this compound)

M1 is the primary active metabolite of this compound.[7][8] Its pharmacological signature is defined by two key actions:

  • 5-HT4 Receptor Agonism: M1 retains agonist activity at the 5-HT4 receptor, which is positively coupled to adenylyl cyclase.[9] This action enhances cholinergic neurotransmission in the myenteric plexus, contributing to gastrointestinal prokinetic effects.[10] However, its potency in stimulating electrically-evoked contractions in guinea-pig ileum is approximately half that of the parent this compound.[4][11]

  • 5-HT3 Receptor Antagonism: A defining characteristic of the M1 metabolite is its potent 5-HT3 receptor antagonist activity.[4][6] This property is significantly more pronounced than in the parent drug.[4] The 5-HT3 receptor is a ligand-gated ion channel involved in nausea, emesis, and visceral pain perception. By blocking this receptor, M1 can inhibit emetic reflexes and reduce visceral hypersensitivity.[4][5] This dual action suggests that the M1 metabolite may play a crucial role not only in the prokinetic effects of this compound but also in its therapeutic benefits for symptoms like nausea and visceral pain associated with functional dyspepsia.[5]

M2 Metabolite (this compound-N-oxide)

The M2 metabolite, formed through N-oxidation, is also considered active but contributes far less to the overall pharmacological effect of this compound.[1][4] Its 5-HT4 receptor agonist activity is substantially lower than that of both this compound and the M1 metabolite.[4][9] Studies on tissue distribution in rats show that M2, along with this compound, reaches its highest concentrations in the duodenum and cecum.[1][3][12]

Signaling Pathways and Mechanisms

The pharmacological effects of this compound and its metabolites are mediated through distinct signaling pathways. The primary pathway for their prokinetic action is the 5-HT4 receptor-mediated Gs-cAMP cascade.

5HT4_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT4 Receptor Gs Gs Protein (α, β, γ) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand This compound or M1/M2 Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Acetylcholine Release & Cellular Response PKA->Response Phosphorylates Targets

Fig. 1: 5-HT4 Receptor Agonist Signaling Pathway.

In contrast, the 5-HT3 receptor, which M1 antagonizes, is a non-selective cation channel. Its activation leads to rapid depolarization of the neuron, triggering downstream effects related to pain and emesis. M1's antagonism blocks this ion influx.

Key Experimental Protocols

Characterizing the pharmacological activity of compounds like this compound and its metabolites requires robust and validated experimental assays. The following sections detail the methodologies for two foundational assays.

Protocol: Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of M1 and M2 for the 5-HT4 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells overexpressing the 5-HT4 receptor or from tissues with high receptor density (e.g., guinea pig striatum or ileum).[13][14][15]

  • Radioligand: [³H]-GR113808, a selective 5-HT4 receptor antagonist.[13][14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[16]

  • Non-specific Binding Control: A high concentration (e.g., 10-20 µM) of an unlabeled 5-HT4 ligand (e.g., GR113808).[17]

  • Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.[16]

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.[17]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation, radioligand, and the non-specific binding control.

    • Test Compound: Membrane preparation, radioligand, and serial dilutions of the test compound (M1 or M2).

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters immediately with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Binding_Assay_Workflow P1 Prepare Receptor Membranes (e.g., from tissue homogenate) P2 Aliquot Membranes into Assay Plate P1->P2 P3 Add Reagents: 1. Radioligand ([³H]-GR113808) 2. Test Compound (M1/M2) or Control P2->P3 P4 Incubate to Reach Equilibrium P3->P4 P5 Rapid Filtration to Separate Bound vs. Free Radioligand P4->P5 P6 Wash Filters with Ice-Cold Buffer P5->P6 P7 Measure Radioactivity (Scintillation Counting) P6->P7 P8 Data Analysis: - Determine IC₅₀ - Calculate Ki via Cheng-Prusoff P7->P8

References

Mosapride's Affinity for 5-HT3 Receptors: A Technical Guide on its Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological interaction between the gastroprokinetic agent mosapride and the 5-hydroxytryptamine type 3 (5-HT3) receptor. Primarily recognized for its potent agonist activity at the 5-HT4 receptor, emerging evidence demonstrates that this compound also possesses a significant, albeit weaker, antagonist affinity for the 5-HT3 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's 5-HT3 receptor binding affinity, its functional antagonist effects, and the detailed experimental methodologies used to characterize these properties.

Quantitative Analysis of this compound's Interaction with 5-HT3 Receptors

This compound's interaction with the 5-HT3 receptor has been quantified through both radioligand binding assays and functional electrophysiological studies. While a formal pA2 value from a Schild analysis is not prominently available in the current literature, the existing data consistently points towards a competitive antagonist profile.

A key study utilizing whole-cell patch-clamp techniques on NCB-20 cells, which endogenously express 5-HT3 receptors, demonstrated that this compound inhibits 5-HT-induced currents in a concentration-dependent manner. The hallmark of this competitive antagonism is the rightward shift of the 5-HT concentration-response curve in the presence of this compound, without a reduction in the maximal response.[1][2][3] This indicates that this compound and serotonin (B10506) compete for the same binding site on the 5-HT3 receptor.

The following tables summarize the available quantitative data on this compound's binding affinity and functional antagonism at the 5-HT3 receptor.

Table 1: Binding Affinity of this compound for the 5-HT3 Receptor

Ligand/Assay TypeTissue/Cell LineKi (nM)Reference
Not SpecifiedNot Specified1189[4]

Table 2: Functional Antagonism of this compound at the 5-HT3 Receptor

Experimental ModelMethodKey FindingsReference
NCB-20 CellsWhole-Cell Patch ClampConcentration-dependent inhibition of 5-HT-induced currents.[1][2]
NCB-20 CellsWhole-Cell Patch ClampParallel rightward shift of the 5-HT concentration-response curve with no change in maximum effect, confirming competitive antagonism.[1][2][3]
NCB-20 CellsWhole-Cell Patch ClampThis compound accelerates the desensitization of the 5-HT3 receptor.[1][2][1][2]
NCB-20 CellsWhole-Cell Patch ClampThe inhibitory effect is not dependent on voltage or use.[1][2]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound's action and the methods used for its characterization, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the workflows for key experimental protocols.

5_HT3_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds & Activates This compound This compound This compound->5HT3R Competitively Binds & Blocks Na_Ca_Influx Na+ / Ca2+ Influx 5HT3R->Na_Ca_Influx Channel Opens Depolarization Depolarization Response Cellular Response (e.g., Nausea Signaling) Depolarization->Response Na_Ca_Influx->Depolarization

Caption: 5-HT3 Receptor Signaling and this compound's Antagonistic Action.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Membranes (5-HT3R expressing cells) start->prep incubate Incubate: Membranes + [3H]Radioligand + varying [this compound] prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify bound radioligand) wash->count analyze Data Analysis (Determine IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Patch_Clamp_Workflow start Start cell_prep Culture NCB-20 Cells start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch control_curve Generate 5-HT Dose-Response Curve (Control) patch->control_curve washout Washout control_curve->washout mosapride_app Apply Fixed Concentration of this compound washout->mosapride_app treatment_curve Generate 5-HT Dose-Response Curve (in presence of this compound) mosapride_app->treatment_curve analysis Analyze Data (Compare EC50 values, assess curve shift) treatment_curve->analysis end End analysis->end

Caption: Experimental Workflow for Electrophysiological Antagonist Characterization.

Experimental Protocols

The characterization of this compound's affinity for the 5-HT3 receptor relies on two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist.

Materials:

  • Membrane Preparations: From cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT3 receptor, or from native tissues with high 5-HT3 receptor density.

  • Radioligand: A tritiated 5-HT3 receptor antagonist, such as [³H]Granisetron or [³H]BRL 43694.

  • Test Compound: this compound citrate.

  • Non-specific Binding Control: A high concentration of a non-labeled, potent 5-HT3 antagonist (e.g., ondansetron).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) and a cell harvester.

  • Scintillation Counter and Cocktail.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-labeled antagonist.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the antagonist effects of this compound on 5-HT3 receptor-mediated ion currents.

Materials:

  • Cell Line: NCB-20 neuroblastoma cells, which endogenously express functional 5-HT3 receptors.

  • External (Extracellular) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): Typically contains a cesium or potassium salt (e.g., CsCl or KCl), MgCl2, HEPES, and a calcium chelator like EGTA, with pH adjusted to 7.2.

  • Agonist: 5-hydroxytryptamine (serotonin).

  • Antagonist: this compound citrate.

  • Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

Methodology:

  • Cell Preparation:

    • Culture NCB-20 cells on glass coverslips suitable for microscopy.

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Recording:

    • Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

  • Experimental Protocol for Antagonism:

    • Establish a baseline by recording any spontaneous channel activity.

    • Apply a saturating concentration of 5-HT to elicit a maximal inward current.

    • Generate a full concentration-response curve for 5-HT by applying increasing concentrations of the agonist and recording the peak inward current at each concentration.

    • After a washout period, perfuse the cell with a solution containing a fixed concentration of this compound for a few minutes.

    • In the continuous presence of this compound, repeat the 5-HT concentration-response curve.

    • Repeat this procedure with multiple concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by each 5-HT concentration, both in the absence and presence of this compound.

    • Normalize the responses to the maximal 5-HT response in the control condition.

    • Plot the normalized current versus the log of the 5-HT concentration and fit the data to determine the EC50 for 5-HT in each condition.

    • A rightward shift in the EC50 with no change in the maximum response confirms competitive antagonism.[1][2][3]

Conclusion

The available evidence robustly demonstrates that this compound, in addition to its primary role as a 5-HT4 receptor agonist, functions as a competitive antagonist at the 5-HT3 receptor. This is supported by a binding affinity in the low micromolar range and confirmed by functional electrophysiological studies showing a competitive inhibition of 5-HT-induced currents. This dual pharmacological profile may contribute to its overall therapeutic effects in treating gastrointestinal disorders. Further research to delineate the clinical significance of 5-HT3 receptor antagonism by this compound is warranted.

References

Unraveling the Molecular Journey of Mosapride: A Technical Guide to its Signaling Pathway in Gastrointestinal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular signaling pathway of Mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, within gastrointestinal cells. By dissecting its mechanism of action, from receptor binding to downstream cellular responses, this document provides a comprehensive resource for understanding its prokinetic effects and for guiding future research and drug development endeavors.

Core Mechanism of Action: A Selective Agonist

This compound citrate (B86180) exerts its primary therapeutic effect as a gastroprokinetic agent by selectively binding to and activating 5-HT4 receptors located on enteric neurons in the gastrointestinal tract.[1][2][3] This selective agonism initiates a cascade of intracellular events that ultimately enhances the release of acetylcholine (B1216132), a key neurotransmitter responsible for stimulating smooth muscle contraction and promoting gastrointestinal motility.[1][4] Unlike some other prokinetic agents, this compound shows weak affinity for 5-HT3 receptors, which are associated with nausea and vomiting, contributing to its favorable side-effect profile.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with its target receptor and its functional effects in gastrointestinal tissues.

Parameter Value Tissue/Cell Line Reference
Ki (inhibition constant) 84.2 nMGuinea Pig Ileum
IC50 (half-maximal inhibitory concentration) 113 nMGuinea Pig Striatum[3]

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor.

Parameter Value Tissue Reference
EC50 (half-maximal effective concentration) 73 nMGuinea Pig Ileum (electrically evoked contractions)[3]
EC50 (half-maximal effective concentration) 208 nMRat Esophagus (carbachol-precontracted relaxation)[3]
EC50 (half-maximal effective concentration) 3029 nMGuinea Pig Distal Colon (contractions)[3]

Table 2: Functional Potency of this compound in Gastrointestinal Tissues.

The Signaling Cascade: From Receptor to Response

The molecular signaling pathway of this compound in gastrointestinal cells is a well-defined cascade initiated by its binding to the 5-HT4 receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the stimulatory G-protein, Gs.

Mosapride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_synaptic_cleft Synaptic Cleft This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Vesicle Acetylcholine Vesicle PKA_active->Vesicle Promotes Exocytosis pCREB pCREB Gene Gene Transcription pCREB->Gene Promotes ACh Acetylcholine Vesicle->ACh Releases ACh_released Acetylcholine

Figure 1: this compound Signaling Pathway

Upon activation by this compound, the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] Active PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), and proteins involved in neurotransmitter release. The culmination of this pathway is the enhanced exocytosis of acetylcholine-containing vesicles from the presynaptic terminals of myenteric neurons.[1] The released acetylcholine then acts on muscarinic receptors on smooth muscle cells to induce contraction and increase gastrointestinal motility.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular signaling of this compound.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol determines the binding affinity of this compound for the 5-HT4 receptor.

Radioligand_Binding_Assay start Start prep Prepare Membranes from Guinea Pig Ileum start->prep incubation Incubate Membranes with [3H]-GR113808 (Radioligand) & Varying Concentrations of this compound prep->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using a Scintillation Counter filtration->scintillation analysis Calculate Ki and IC50 Values scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow

1. Membrane Preparation:

  • Dissect longitudinal muscle with myenteric plexus from guinea pig ileum in ice-cold buffer.

  • Homogenize the tissue and centrifuge to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In reaction tubes, combine the membrane preparation, a fixed concentration of the 5-HT4 receptor-specific radioligand [3H]-GR113808, and varying concentrations of this compound citrate.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled 5-HT4 antagonist).

  • Incubate the tubes at room temperature to allow the binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP in gastrointestinal cells.

cAMP_Assay_Workflow start Start cell_culture Culture Gastrointestinal Cells (e.g., colonic epithelial cells) start->cell_culture stimulation Stimulate Cells with Varying Concentrations of this compound cell_culture->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Quantify cAMP Levels using a Competitive Immunoassay (e.g., ELISA) lysis->detection analysis Determine EC50 for cAMP Production detection->analysis end End analysis->end

Figure 3: cAMP Accumulation Assay Workflow

1. Cell Culture and Treatment:

  • Culture a suitable gastrointestinal cell line (e.g., human colonic epithelial cells) in appropriate media until confluent.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Treat the cells with varying concentrations of this compound citrate for a defined period.

2. Cell Lysis and cAMP Quantification:

  • Lyse the cells to release the intracellular contents, including cAMP.

  • Quantify the cAMP concentration in the cell lysates using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample by interpolating from the standard curve.

  • Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Acetylcholine Release Assay from Myenteric Plexus

This protocol measures the this compound-induced release of acetylcholine from myenteric neurons.

ACh_Release_Assay start Start prep Isolate Longitudinal Muscle-Myenteric Plexus Strips from Guinea Pig Ileum start->prep loading Load Strips with [3H]-Choline to Radiolabel Acetylcholine Stores prep->loading perfusion Mount Strips in an Organ Bath and Perfuse with Physiological Saline loading->perfusion stimulation Stimulate with this compound and Collect Perfusate Fractions perfusion->stimulation quantification Measure [3H]-Acetylcholine in Perfusate using Scintillation Counting stimulation->quantification analysis Quantify Stimulated Acetylcholine Release quantification->analysis end End analysis->end

Figure 4: Acetylcholine Release Assay Workflow

1. Tissue Preparation and Loading:

  • Isolate longitudinal muscle-myenteric plexus preparations from the guinea pig ileum.

  • Incubate the preparations in a physiological saline solution containing [3H]-choline to allow for its uptake and conversion into [3H]-acetylcholine by cholinergic neurons.

2. Perfusion and Stimulation:

  • Mount the radiolabeled preparations in a perfusion system (organ bath) and continuously superfuse with a physiological salt solution.

  • After a washout period to remove excess radiolabel, switch to a solution containing this compound citrate at the desired concentration.

  • Collect the superfusate in fractions over time.

3. Quantification of Acetylcholine Release:

  • Measure the radioactivity in each collected fraction using a liquid scintillation counter to determine the amount of [3H]-acetylcholine released.

4. Data Analysis:

  • Express the release of [3H]-acetylcholine as a percentage of the total radioactivity present in the tissue at the beginning of the collection period.

  • Compare the release in the presence of this compound to the basal release to quantify the stimulatory effect.

Conclusion

The molecular signaling pathway of this compound in gastrointestinal cells is a well-characterized process initiated by its selective agonism at the 5-HT4 receptor. This leads to a Gs-protein-mediated activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent PKA-dependent enhancement of acetylcholine release from myenteric neurons. This cascade of events provides the molecular basis for this compound's prokinetic effects. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore novel modulators of the 5-HT4 receptor signaling pathway.

References

An In-depth Technical Guide to the Core Effects of Mosapride on Gastrointestinal Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mosapride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist that enhances gastrointestinal (GI) motility. Its primary mechanism of action involves the stimulation of 5-HT4 receptors located on cholinergic neurons within the myenteric plexus of the enteric nervous system. This activation facilitates the release of acetylcholine (B1216132) (ACh), which in turn acts on muscarinic receptors on gastrointestinal smooth muscle cells to induce contraction. This technical guide provides a comprehensive overview of the molecular and physiological effects of this compound on GI smooth muscle, with a focus on its signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Signaling Pathways

This compound's prokinetic effects are initiated by its binding to 5-HT4 receptors on enteric neurons. This interaction triggers a cascade of intracellular events culminating in smooth muscle contraction.

This compound-Induced Acetylcholine Release

The binding of this compound to the 5-HT4 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels are thought to enhance the release of acetylcholine from the presynaptic terminals of cholinergic neurons in the myenteric plexus. This targeted action on cholinergic neurons is the cornerstone of this compound's gastroprokinetic activity.

Mosapride_ACh_Release_Pathway This compound This compound HT4R 5-HT4 Receptor (on Cholinergic Neuron) This compound->HT4R G_alpha_s Gαs HT4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC Vesicle Synaptic Vesicle (containing ACh) cAMP->Vesicle ACh Acetylcholine (ACh) Vesicle->ACh Releases SynapticCleft Synaptic Cleft ACh->SynapticCleft

Fig. 1: this compound-induced acetylcholine release pathway.
Acetylcholine-Mediated Smooth Muscle Contraction

The released acetylcholine traverses the synaptic cleft and binds to M2 and M3 muscarinic receptors on the surface of gastrointestinal smooth muscle cells. The activation of these Gq-protein coupled receptors initiates a distinct signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the subsequent increase in cytosolic Ca2+ concentration, in conjunction with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and ultimately, smooth muscle contraction.

ACh_Smooth_Muscle_Contraction_Pathway ACh Acetylcholine (ACh) MuscarinicR Muscarinic Receptor (M2/M3 on Smooth Muscle) ACh->MuscarinicR G_alpha_q Gαq MuscarinicR->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction

Fig. 2: Acetylcholine-mediated smooth muscle contraction.

Quantitative Efficacy of this compound

The prokinetic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key data on its receptor binding affinity and its potency in inducing smooth muscle contraction in different regions of the gastrointestinal tract.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound
ParameterSpecies/TissueValueReference
Ki (5-HT4 Receptor) Guinea Pig Ileum84.2 nM
IC50 ([3H]-GR113808 binding) Guinea Pig Striatum113 nM
IC50 (5-HT3 Receptor) NCB-20 Cells~10 µM
Table 2: Potency of this compound in Inducing Gastrointestinal Smooth Muscle Contraction/Motility
Gastrointestinal RegionSpeciesEffectEC50Reference
Esophagus (carbachol-precontracted) RatRelaxation208 nM
Ileum (electrically evoked contractions) Guinea PigEnhancement73 nM
Distal Colon (contractions) Guinea PigEvokes Contraction3029 nM
Stomach (electrically stimulated contractions) Guinea PigIncreased Amplitude-
Colon (transit time) Guinea PigShortened-

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on gastrointestinal smooth muscle contraction.

Isolated Organ Bath for Guinea Pig Ileum Contraction

This protocol is a standard method for assessing the contractile or relaxant effects of pharmacological agents on isolated smooth muscle preparations.

Organ_Bath_Workflow A 1. Tissue Preparation: - Euthanize guinea pig - Isolate terminal ileum - Prepare 2-3 cm segments B 2. Mounting in Organ Bath: - Mount segment in a 10-20 mL organ bath - Bath contains Krebs-Henseleit solution at 37°C - Bubble with 95% O₂ / 5% CO₂ A->B C 3. Transducer Attachment: - Attach one end to a fixed hook - Attach the other end to an isometric  force-displacement transducer B->C D 4. Equilibration: - Apply 0.5-1.0 g resting tension - Equilibrate for 30-60 minutes - Wash with fresh Krebs solution every 15 min C->D E 5. Electrical Field Stimulation (EFS): - Deliver transmural electrical stimulation  (e.g., 0.5 ms (B15284909) pulses at 10 Hz for 10s every minute) D->E F 6. Drug Administration: - Add cumulative concentrations of this compound  to the organ bath E->F G 7. Data Acquisition and Analysis: - Record changes in contractile force - Plot concentration-response curves - Calculate EC50 and Emax values F->G

Fig. 3: Experimental workflow for isolated organ bath assay.

Materials and Reagents:

  • Krebs-Henseleit Solution (Composition in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.

  • Carbogen (B8564812) Gas: 95% O2, 5% CO2

  • This compound Citrate (B86180) Stock Solution: Prepared in distilled water.

Procedure:

  • Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. The terminal ileum is excised and placed in Krebs-Henseleit solution. Longitudinal muscle with myenteric plexus (LMMP) strips of approximately 2-3 cm in length are prepared.

  • Mounting: The tissue segment is mounted in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force-displacement transducer.

  • Equilibration: A resting tension of 0.5-1.0 gram is applied to the tissue. The preparation is allowed to equilibrate for 30-60 minutes, with the bathing solution being replaced every 15 minutes.

  • Electrical Field Stimulation (EFS): To study the effect on neurally mediated contractions, transmural electrical stimulation is applied using two platinum electrodes placed parallel to the tissue. Typical stimulation parameters are 0.5 ms square pulses at a frequency of 10 Hz for a duration of 10 seconds, delivered every minute.

  • Drug Administration: After obtaining a stable baseline of electrically evoked contractions, cumulative concentrations of this compound citrate are added to the organ bath.

  • Data Analysis: The changes in the amplitude of the contractile response are recorded. Concentration-response curves are constructed, and the EC50 (the concentration of this compound that produces 50% of the maximal response) is calculated.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay is used to determine the binding affinity of a compound (in this case, this compound) to its target receptor.

Materials and Reagents:

  • [3H]-GR113808: A radiolabeled 5-HT4 receptor antagonist.

  • Membrane Preparation: From guinea pig ileum or striatum.

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters

  • Scintillation Counter

Procedure:

  • Membrane Preparation: The tissue of interest (e.g., guinea pig ileum longitudinal muscle with myenteric plexus) is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the incubation buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]-GR113808 and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled 5-HT4 ligand) from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-GR113808) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective 5-HT4 receptor agonist that enhances gastrointestinal smooth muscle contraction primarily through the facilitation of acetylcholine release from enteric neurons. Its efficacy has been demonstrated across various preclinical models, with a notable prokinetic effect on the upper gastrointestinal tract. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel prokinetic agents. A thorough understanding of its mechanism of action and quantitative effects is crucial for its optimal therapeutic application and for the development of future generations of gastrointestinal motility modulators.

A Comprehensive Technical Guide to the Preclinical Prokinetic Properties of Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a potent gastroprokinetic agent that has demonstrated significant efficacy in preclinical studies for enhancing gastrointestinal (GI) motility.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the prokinetic properties of this compound, with a focus on its mechanism of action, quantitative efficacy in various models, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of prokinetic drugs.

This compound primarily functions as a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[3][4][5] Its activation of 5-HT4 receptors on enteric cholinergic neurons facilitates the release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the gut, leading to enhanced smooth muscle contraction and increased GI motility.[1][3][6] Notably, this compound exhibits a favorable safety profile as it lacks significant affinity for dopamine (B1211576) D2 receptors, thus avoiding the extrapyramidal side effects associated with some other prokinetic agents.[3][7][8] Some studies also suggest a partial 5-HT3 receptor antagonist activity, which may contribute to its overall therapeutic effect.[8][9][10]

Core Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of this compound are primarily mediated through its selective agonist activity at 5-HT4 receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus of the enteric nervous system.[1][11] The binding of this compound to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately results in the release of acetylcholine (ACh) into the synaptic cleft.[1] This released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering contraction and promoting motility.[1][12] The stimulatory effect of this compound can be attenuated by the selective 5-HT4 receptor antagonist GR113808, as well as by atropine (B194438) (a muscarinic antagonist) and tetrodotoxin (B1210768) (a neuronal blocker), confirming its neuronally-mediated cholinergic mechanism.[13]

Signaling Pathway of this compound's Prokinetic Action

Mosapride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to G_protein Gs Alpha Subunit HTR4->G_protein Activates AC Adenylyl Cyclate G_protein->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Calcium Ion Channels PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Promotes ACh_vesicles ACh Vesicles Ca_influx->ACh_vesicles Triggers Fusion ACh_release Acetylcholine (ACh) Release ACh_vesicles->ACh_release Muscarinic_receptor Muscarinic Receptors (on Smooth Muscle) ACh_release->Muscarinic_receptor Binds to Contraction GI Smooth Muscle Contraction Muscarinic_receptor->Contraction Induces Prokinesis Prokinetic Effect Contraction->Prokinesis Results in

Caption: Signaling cascade of this compound's 5-HT4 receptor-mediated prokinetic effect.

Quantitative Data from Preclinical Studies

The prokinetic properties of this compound have been quantified in a variety of in vitro and in vivo preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Receptor Binding and Functional Assays
ParameterPreparationValueReference
IC50 ([3H]-GR113808 binding)Guinea Pig Striatum113 nM[2]
Ki ([3H]-GR113808 binding)Guinea Pig Ileum84.2 nM[14]
EC50 (Relaxation of carbachol-precontracted esophagus)Rat208 nM[2][14]
EC50 (Enhancement of electrically evoked contractions)Guinea Pig Ileum73 nM[2][14]
EC50 (Evoked contractions)Guinea Pig Distal Colon3029 nM[2][14]

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant; EC50: Half maximal effective concentration.

Table 2: In Vivo Effects on Gastrointestinal Motility
Animal ModelParameter AssessedThis compound EffectReference
Mice (Morphine-induced delay)Gastric Emptying89% increase compared to control[6][15]
Rats Gastric Emptying of semisolid mealPotency equal to cisapride, greater than metoclopramide[7]
Rats (Cisplatin-induced delay)Gastric EmptyingPotency equal to that of cisapride[7]
Conscious Dogs Antral MotilityStimulated at 0.3-3 mg/kg i.v.[2]
Conscious Dogs Colonic MotilityNo effect at 0.3-3 mg/kg i.v.[2]
Guinea Pig Colonic Transit TimeSignificantly shortened[13][16]
Rats Fecal Pellet Output (1 and 2 hours)Significantly higher with intracolonic vs. oral administration[17]

Detailed Experimental Protocols

In Vitro Isolated Guinea Pig Ileum Preparation

This ex vivo model is a classic method for assessing the pharmacological effects of compounds on enteric neurotransmission and smooth muscle function.[11]

Objective: To evaluate the effect of this compound on neurally mediated contractions of the guinea pig ileum.

Methodology:

  • Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the terminal ileum is excised and placed in oxygenated Krebs-Henseleit solution.[11]

  • Organ Bath Setup: The ileum segment is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.

  • Electrical Field Stimulation (EFS): The tissue is subjected to electrical field stimulation to elicit neurally-mediated contractions.

  • Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath to establish a cumulative concentration-response curve.

  • Data Analysis: The enhancement of EFS-induced contractions by this compound is measured and the EC50 value is calculated.[2][14]

In Vivo Charcoal Meal Test for Gastrointestinal Transit

This widely used in vivo assay measures the rate of gastrointestinal transit.[6]

Objective: To assess the effect of this compound on gastric emptying and small intestinal transit in rodents.

Methodology:

  • Animal Preparation: Rodents (typically mice or rats) are fasted overnight with free access to water.

  • Drug Administration: this compound or a vehicle control is administered orally or via another relevant route.

  • Charcoal Meal Administration: After a specified time, a non-absorbable charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered orally.

  • Transit Measurement: After a set period, the animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum. The total length of the small intestine and the distance traveled by the charcoal front are measured.

  • Data Calculation: The gastrointestinal transit rate is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.[6]

In Vivo Measurement of Colonic Motility

This protocol is used to directly assess the effects of a test compound on colonic motor function.

Objective: To measure the effect of this compound on colonic motility in vivo.

Methodology:

  • Animal Model: Conscious dogs or rats are often used, sometimes implanted with force transducers on the colon to directly measure contractile activity.[2][17]

  • Drug Administration: this compound is administered through a relevant route (e.g., intravenous, oral, or intracolonic).[2][17]

  • Fecal Pellet Output: In smaller animals like rats, the number and/or weight of expelled fecal pellets are collected at predetermined time intervals and counted.[6][17]

  • Data Analysis: The change in the frequency and amplitude of colonic contractions or the number of fecal pellets expelled is quantified and compared between the this compound-treated and control groups.

Representative Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Interpretation receptor_binding Receptor Binding Assays (e.g., [3H]-GR113808) quant_analysis Quantitative Analysis (IC50, EC50, % Increase) receptor_binding->quant_analysis isolated_tissue Isolated Tissue Preparations (e.g., Guinea Pig Ileum) isolated_tissue->quant_analysis gastric_emptying Gastric Emptying Studies (e.g., Phenol Red Meal) gastric_emptying->quant_analysis intestinal_transit Intestinal Transit Studies (e.g., Charcoal Meal Test) intestinal_transit->quant_analysis colonic_motility Colonic Motility Assessment (e.g., Fecal Pellet Output) colonic_motility->quant_analysis mech_elucidation Mechanism of Action Elucidation quant_analysis->mech_elucidation safety_assessment Preliminary Safety Assessment mech_elucidation->safety_assessment

Caption: A typical workflow for the preclinical evaluation of a prokinetic agent like this compound.

Conclusion

Preclinical studies have robustly demonstrated the prokinetic properties of this compound, primarily through its selective 5-HT4 receptor agonist activity, which leads to the release of acetylcholine in the enteric nervous system. The quantitative data from both in vitro and in vivo models provide a strong foundation for its clinical use in disorders of gastrointestinal motility. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of novel prokinetic agents. This compound's distinct pharmacological profile, particularly its selectivity for the 5-HT4 receptor and lack of D2 receptor antagonism, underscores its potential as a safe and effective therapeutic option.[3][7][8]

References

Mosapride's Therapeutic Potential in Mitigating Visceral Hypersensitivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of mosapride in treating visceral hypersensitivity, a key pathophysiological component of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data from rat models and detailed experimental protocols.

Core Mechanism of Action

This compound, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, primarily exerts its prokinetic effects by stimulating the release of acetylcholine (B1216132) in the enteric nervous system, thereby enhancing gastrointestinal motility.[1][2][3] Emerging evidence from preclinical studies in rat models robustly suggests that this compound also plays a significant role in attenuating visceral hypersensitivity. This action is mediated through its agonistic activity at 5-HT4 receptors and, intriguingly, through the 5-HT3 receptor antagonistic activity of its major metabolite, M1.[4] This dual mechanism of action positions this compound as a compelling candidate for alleviating the sensory abnormalities associated with functional gut disorders.[5]

Quantitative Data Summary from Rat Models

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on visceral hypersensitivity in various rat models.

Table 1: Effect of this compound on Gastric Distension-Induced Visceromotor Response (VMR)

Treatment GroupDosage (mg/kg, p.o.)Inhibition of VMRSignificanceReference
This compound3-10Dose-dependent-[4]
Itopride100No inhibition-[4]
This compound Metabolite M1-Inhibited VMR-[4]

VMR: Visceromotor Response, a measure of visceral pain.

Table 2: Effect of this compound on Colorectal Distension (CRD)-Induced Visceromotor Response (VMR) in Induced Hypersensitivity Models

Hypersensitivity ModelTreatmentChange in VMR (Post-Induction)Change in VMR (Post-Mosapride)Significance (Post-Mosapride)Reference
4% Acetic AcidThis compound (i.p.)174 ± 24% increase61 ± 9% reductionP < 0.05[6]
1.5% ZymosanThis compound (i.p.)144 ± 9% increase67 ± 9% reductionP < 0.05[6]

VMR: Visceromotor Response. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

Mosapride_Signaling_Pathway cluster_0 Enteric Neuron cluster_1 Afferent Pain Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds and Activates ACh_release Acetylcholine (ACh) Release HTR4->ACh_release Stimulates GI_motility Increased GI Motility ACh_release->GI_motility M1_metabolite This compound Metabolite (M1) HTR3 5-HT3 Receptor M1_metabolite->HTR3 Blocks Pain_signal Pain Signal Transmission HTR3->Pain_signal Mediates Reduced_pain Reduced Visceral Pain Pain_signal->Reduced_pain

Caption: this compound's dual mechanism of action in the gut.

Visceral_Hypersensitivity_Workflow cluster_animal_prep Animal Preparation cluster_induction Induction of Visceral Hypersensitivity cluster_measurement Measurement of Visceromotor Response (VMR) cluster_treatment Treatment cluster_final_measurement Final Measurement animal_model Adult Male Rats induction_method Intrarectal Instillation (e.g., Acetic Acid, Zymosan) animal_model->induction_method emg EMG Electrode Implantation (Abdominal Musculature) induction_method->emg crd Colorectal Distension (CRD) (Balloon Catheter) emg->crd baseline Baseline VMR Recording crd->baseline post_induction_vmr Post-Induction VMR Recording baseline->post_induction_vmr drug_admin This compound or Vehicle Administration (i.p. or p.o.) post_induction_vmr->drug_admin post_treatment_vmr Post-Treatment VMR Recording drug_admin->post_treatment_vmr

Caption: Experimental workflow for assessing visceral hypersensitivity.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature.[6][7][8][9][10][11][12]

Protocol 1: Induction of Visceral Hypersensitivity

Objective: To induce a state of visceral hypersensitivity in adult male rats.

Models:

  • Acetic Acid Model:

    • Anesthetize rats (e.g., with urethane (B1682113) or isoflurane).

    • Gently insert a catheter intra-rectally to a depth of approximately 8 cm from the anus.

    • Slowly instill 0.5 mL of 4% acetic acid solution into the colon.

    • Maintain the rat in a head-down position for one minute to ensure proper distribution of the irritant.

  • Zymosan Model:

    • Follow the same procedure as the acetic acid model, but instill 1.5% zymosan solution instead.

  • Neonatal Colonic Irritation Model:

    • Use neonatal male Sprague-Dawley rat pups.

    • Between postnatal days 8 and 21, perform intracolonic injections of 0.5% acetic acid (0.3-0.5 mL).

    • Allow the rats to mature to adulthood (around day 43) for visceral sensitivity testing.

Protocol 2: Measurement of Visceromotor Response (VMR) to Colorectal Distension (CRD)

Objective: To quantify visceral pain perception by measuring abdominal muscle contractions in response to a standardized stimulus.

Procedure:

  • Electrode Implantation:

    • Surgically implant bipolar electromyography (EMG) electrodes into the external oblique abdominal musculature.

    • Allow for a recovery period before testing.

  • Colorectal Distension:

    • Anesthetize the rat.

    • Insert a flexible balloon catheter attached to a pressure transducer into the colon/rectum.

    • Record a baseline VMR by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with rest intervals.

    • Following the induction of hypersensitivity and subsequent drug administration, repeat the CRD protocol to record changes in the VMR.

  • Data Analysis:

    • The EMG signal is typically rectified and integrated.

    • The VMR is quantified as the total number of abdominal muscle contractions or the area under the curve of the EMG recording during the distension period.

    • Results are often expressed as a percentage of the baseline response.

Conclusion

The presented data from rat models strongly support the potential of this compound in the management of visceral hypersensitivity. Its dual action on both 5-HT4 and 5-HT3 pathways offers a multifaceted approach to alleviating the complex symptoms of functional gastrointestinal disorders. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the therapeutic efficacy and underlying mechanisms of this compound and other novel compounds in this critical area of gastroenterological research.

References

Unveiling the Gastroprotective Potential: A Technical Guide to the Anti-ulcerogenic Properties of Mosapride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-ulcerogenic effects of Mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, as demonstrated in various animal studies. Primarily known for its prokinetic properties in managing gastrointestinal motility disorders, emerging evidence has highlighted a significant gastroprotective role for this compound. This document delves into the experimental protocols, quantitative outcomes, and mechanistic pathways that underpin this promising therapeutic application.

Experimental Protocols: Inducing and Assessing Gastric Ulceration

The anti-ulcerogenic efficacy of this compound has been predominantly evaluated using chemically-induced gastric injury models in animals, primarily rats and dogs. These protocols are designed to mimic common causes of gastric ulcers in humans, such as the use of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

NSAID-Induced Gastric Ulcer Model in Rats

This is the most common model to investigate the gastroprotective effects of various compounds.

  • Animal Species: Male Albino Rats.

  • Ulcer Induction:

  • This compound Administration:

    • Pretreatment with this compound is given orally, typically 60 minutes before the administration of the ulcerogenic agent.[3]

    • Dosages in rat studies have ranged from 0.25 mg/kg to 0.75 mg/kg.[1][2][4]

  • Assessment of Gastric Lesions:

    • Animals are euthanized a few hours (e.g., 6 hours) after indomethacin administration.[3]

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is macroscopically examined for lesions.

    • The severity of the ulcers is often quantified by measuring the area of the lesions (in mm²) to calculate an "ulcer index".[3]

    • Biochemical markers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and inflammatory cytokines (TNF-α, IL-6) may also be measured in gastric tissue.[3]

Corticosteroid-Induced Gastric Mucosal Injury Model in Dogs

This model is valuable for studying drug-induced ulcers in a larger animal species with gastrointestinal physiology more similar to humans.

  • Animal Species: Healthy Beagle Dogs.[4][5]

  • Ulcer Induction:

    • Prednisolone (B192156) is administered subcutaneously, for example, at a dose of 2 mg/kg twice a day for a set period.[4][5][6]

  • This compound Administration:

    • This compound is co-administered orally, for instance, at a dose of 1 mg/kg twice a day, along with the prednisolone treatment.[4][5]

  • Assessment of Gastric Lesions and Function:

    • A crossover study design is often employed, where the same animals receive both prednisolone alone and in combination with this compound, with a washout period in between.[4][5]

    • Gastric mucosal injury is scored endoscopically using a standardized scale, such as the modified Lanza scale.[4][5][6]

    • Gastric emptying is assessed using methods like the ¹³C-octanoic acid breath test to determine the half-emptying time.[4][5]

    • The incidence of gastrointestinal adverse events, such as vomiting, is also recorded.[5]

Quantitative Data on Anti-ulcerogenic Efficacy

The following tables summarize the key quantitative findings from animal studies investigating this compound's protective effects against gastric ulcers.

Table 1: Effect of this compound on Indomethacin-Induced Gastric Lesions in Rats

This compound Dose (mg/kg, p.o.)Ulcer Lesion Area (mm²) (Mean ± SE)Percentage InhibitionReference
Vehicle (Control)Varies by study0%[1][3]
0.25Statistically significant reductionNot specified[1]
0.5Statistically significant reductionNot specified[1][3]
0.75Statistically significant reductionNot specified[1]

p.o. = per os (by mouth) SE = Standard Error

Table 2: Effect of this compound on Prednisolone-Induced Gastric Injury in Dogs

Treatment GroupGastric Mucosal Injury Score (Mean ± SD)Reference
Prednisolone Alone25.50 ± 13.03[4][5]
Prednisolone + this compound (1 mg/kg)17.67 ± 6.96*[4][5]

*Statistically significant reduction (P<0.05) compared to Prednisolone alone. SD = Standard Deviation

Table 3: Effect of this compound on Gastric Emptying

Animal ModelTreatmentEffect on Gastric EmptyingReference
DogsPrednisolone AloneDelayed half-emptying time (184 ± 45 min)[5][7]
DogsPrednisolone + this compoundImproved half-emptying time (143 ± 29 min)[5][7]
RatsThis compound (3.0 mg/kg)Accelerated gastric emptying[1][4]
RatsThis compound (0.5 mg/kg)No significant effect on gastric emptying[1][4]

Mechanisms of Anti-ulcerogenic Action

The gastroprotective effects of this compound are multifaceted, extending beyond its well-known prokinetic action. The primary mechanism involves the modulation of inflammatory pathways.

The Cholinergic Anti-inflammatory Pathway

A key finding is that this compound's anti-ulcer effect is mediated through the cholinergic anti-inflammatory pathway.[1][3] This is a physiological mechanism where the nervous system regulates immune responses.

  • 5-HT4 Receptor Activation: this compound, as a 5-HT4 agonist, stimulates these receptors on enteric neurons.[1][4]

  • Acetylcholine (B1216132) (ACh) Release: This stimulation accelerates the release of acetylcholine (ACh) from parasympathetic (vagal) nerve endings in the gastric mucosa.[1][3]

  • α7nAChR Activation: The released ACh then binds to α7 nicotinic acetylcholine receptors (α7nAChR) present on immune cells, such as macrophages.[1][3]

  • Inhibition of Inflammation: Activation of α7nAChR on these immune cells inhibits the production and release of pro-inflammatory cytokines, thereby reducing inflammation and protecting the gastric mucosa from damage.

The anti-ulcerogenic activity of this compound can be blocked by a 5-HT4 antagonist (GR113808) and a selective α7nAChR inhibitor (methyllycaconitine), confirming the involvement of this pathway.[1][2]

G This compound This compound ht4r 5-HT4 Receptor (on Enteric Neuron) This compound->ht4r Activates ach_release ↑ Acetylcholine (ACh) Release ht4r->ach_release Stimulates a7nachr α7 Nicotinic ACh Receptor (on Immune Cell) ach_release->a7nachr Binds to & Activates inflammation ↓ Pro-inflammatory Cytokines a7nachr->inflammation Inhibits protection Gastroprotection & Anti-ulcer Effect inflammation->protection Leads to

Caption: this compound's anti-inflammatory signaling pathway.

Cytoprotective Effects

Beyond anti-inflammatory actions, this compound has demonstrated direct cytoprotective effects. Studies have shown that in aspirin-induced injury models, this compound can attenuate cell apoptosis and increase the expression of occludin, a key protein in maintaining the integrity of tight junctions between gastric epithelial cells.[3] This helps to preserve the mucosal barrier function.

Gastric Emptying and Prokinetic Action

While low, anti-inflammatory doses of this compound (e.g., 0.5 mg/kg in rats) do not significantly alter gastric emptying, higher doses do exhibit a prokinetic effect.[1][4] In situations like corticosteroid-induced gastric injury, where delayed gastric emptying is a contributing factor, this compound's ability to normalize this function can be beneficial.[4][5][7] By accelerating the clearance of gastric contents, it reduces the time the mucosa is exposed to aggressive factors like acid and pepsin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an animal study on this compound's anti-ulcer properties.

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization (e.g., Rats) grouping Grouping (Control, Vehicle, this compound Doses) acclimatization->grouping fasting Overnight Fasting grouping->fasting mosapride_admin Administer this compound or Vehicle (p.o.) fasting->mosapride_admin wait Wait Period (e.g., 60 min) mosapride_admin->wait ulcerogen_admin Induce Ulcer (e.g., Indomethacin, p.o.) wait->ulcerogen_admin euthanasia Euthanasia (e.g., after 6 hours) ulcerogen_admin->euthanasia stomach_removal Stomach Excision & Preparation euthanasia->stomach_removal assessment Macroscopic & Microscopic Ulcer Assessment stomach_removal->assessment biochem Biochemical Assays (Optional) stomach_removal->biochem

Caption: General experimental workflow for ulcer studies.

Conclusion and Future Directions

Animal studies have consistently demonstrated that this compound possesses significant anti-ulcerogenic properties against damage induced by NSAIDs and corticosteroids.[1][3][5] The primary mechanism is not its prokinetic effect but rather the activation of the cholinergic anti-inflammatory pathway via 5-HT4 and α7nACh receptors.[1][2][3] Furthermore, its ability to enhance mucosal barrier integrity and normalize gastric emptying in certain contexts contributes to its overall gastroprotective profile.

These findings suggest a potential new therapeutic role for this compound in the prevention and management of drug-induced gastric ulcers. Future research should focus on elucidating the downstream intracellular signaling cascades of the α7nAChR activation in gastric mucosal cells and validating these promising preclinical findings in human clinical trials.

References

Mosapride's Impact on Feeding Behavior in Obese Mouse Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, is primarily recognized for its gastroprokinetic properties. However, emerging preclinical evidence suggests a potential role for this compound in modulating feeding behavior, particularly in the context of obesity. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on appetite regulation in obese mouse models. It consolidates available quantitative data, details relevant experimental methodologies, and elucidates the known signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of metabolic disease and drug development exploring the therapeutic potential of 5-HT4 receptor agonists in obesity and related disorders.

Introduction

The global obesity epidemic necessitates the exploration of novel pharmacological interventions that target the complex interplay of factors regulating energy homeostasis. The serotonergic system, particularly the 5-HT4 receptor, has garnered interest for its potential role in modulating appetite and metabolism.[1][2][3][4] this compound, by selectively activating the 5-HT4 receptor, presents a unique pharmacological tool to investigate these pathways.[5] This guide focuses on the direct and indirect effects of this compound on feeding behavior in established obese mouse models, providing a critical analysis of the existing data and outlining methodologies for future research.

Quantitative Data Summary

The available quantitative data on the effects of this compound on feeding behavior in obese mouse models is currently limited to studies utilizing the leptin-deficient ob/ob mouse model. These mice exhibit hyperphagia and severe obesity due to a genetic inability to produce leptin, a key satiety hormone.

Table 1: Effects of this compound Citrate on Feeding Behavior and Metabolic Parameters in ob/ob Obese Mice

ParameterControl GroupThis compound Citrate (1 mg/kg/day)Percentage ChangeStatistical SignificanceReference
Daily Food Intake BaselineSignificantly Increased-p < 0.05[5]
Body Weight No Significant ChangeNo Significant Change-Not Significant[5]
Fasting Blood Glucose BaselineTendency to Decrease-Not Specified[5]
Fructosamine (B8680336) BaselineTendency to Decrease-Not Specified[5]

Data is derived from a 7-day oral administration study.[5]

Key Observation: The primary finding is that this compound administration in ob/ob mice leads to a statistically significant increase in food intake without a concurrent increase in body weight.[5] This suggests a potential impact on energy expenditure or nutrient absorption that warrants further investigation. The tendency for decreased fasting blood glucose and fructosamine levels also points towards a potential role in improving glycemic control, despite the increased food consumption.[5]

Experimental Protocols

Detailed and standardized protocols are crucial for the rigorous investigation of this compound's effects on feeding behavior. The following methodologies are based on established practices in rodent metabolic research and the specific details from the key study cited.

Animal Models
  • Genetically Obese Model: ob/ob Mice: These mice possess a spontaneous mutation in the leptin gene, leading to a complete absence of this satiety hormone.[5] They are characterized by hyperphagia, morbid obesity, and insulin (B600854) resistance.

  • Diet-Induced Obesity (DIO) Model: C57BL/6J mice are commonly used for this model. They are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (8-12 weeks) to induce obesity, hyperinsulinemia, and glucose intolerance. This model is considered more translationally relevant to common human obesity.

Drug Administration
  • Compound: this compound Citrate

  • Dosage: 1 mg/kg/day (as per the primary study)[5]

  • Route of Administration: Oral gavage is a common and reliable method for precise dosing.

  • Vehicle: The vehicle used for dissolving or suspending this compound should be inert (e.g., distilled water, saline, or a small percentage of a non-toxic solvent like DMSO).

  • Duration of Treatment: A 7-day treatment period has been shown to elicit effects on food intake.[5] Longer-term studies are necessary to assess chronic effects on body weight and composition.

Feeding Behavior Analysis
  • Manual Food Intake Measurement:

    • House mice individually to allow for accurate measurement of food consumption.

    • Provide a pre-weighed amount of standard chow or high-fat diet.

    • Measure the remaining food at the same time each day to calculate 24-hour food intake. Account for any spillage.

  • Automated Food Intake Monitoring:

    • Utilize metabolic cages equipped with sensitive food hoppers that continuously record the amount and timing of food consumption. This allows for a detailed analysis of meal patterns, including meal size, duration, and frequency.

Metabolic Parameter Assessment
  • Body Weight: Measure daily at the same time.

  • Blood Glucose: Collect tail vein blood samples to measure fasting blood glucose levels using a standard glucometer.

  • Hormone Analysis: At the end of the study, collect terminal blood samples via cardiac puncture for the analysis of key metabolic hormones.

    • Insulin: Use a commercially available ELISA kit.

    • Ghrelin (Acylated and Des-acylated): Use specific ELISA or RIA kits. Special care must be taken during sample collection and processing to prevent the degradation of acylated ghrelin.

    • GLP-1 (Active): Use a specific ELISA kit and collect blood in tubes containing a DPP-4 inhibitor to prevent degradation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound influences feeding behavior in obese models are still under investigation. The following diagrams illustrate the known and hypothesized mechanisms.

Primary Mechanism of this compound Action

Mosapride_Mechanism This compound This compound HTR4 5-HT4 Receptor (Enteric Nervous System) This compound->HTR4 Binds and Activates ACh_Release Increased Acetylcholine (ACh) Release HTR4->ACh_Release Stimulates GI_Motility Increased Gastrointestinal Motility ACh_Release->GI_Motility

Caption: this compound's primary action on gastrointestinal motility.

This compound acts as a selective agonist for the 5-HT4 receptor, which is expressed on enteric neurons.[6] Activation of this G-protein coupled receptor leads to increased synthesis and release of acetylcholine. This, in turn, enhances gastrointestinal motility, which may indirectly influence feeding behavior by altering gastric emptying and nutrient transit times.

Hypothesized Signaling Pathway for this compound's Effect on Feeding in Obesity

Mosapride_Feeding_Pathway cluster_gut Gastrointestinal Tract cluster_brain Central Nervous System (Hypothalamus) cluster_stomach Stomach This compound This compound HTR4_Gut 5-HT4 Receptor This compound->HTR4_Gut Activates Ghrelin_Secretion Ghrelin Secretion This compound->Ghrelin_Secretion Modulates? (Indirectly) L_Cells Enteroendocrine L-Cells HTR4_Gut->L_Cells Stimulates GLP1_Secretion GLP-1 Secretion L_Cells->GLP1_Secretion GLP1R_Brain GLP-1 Receptor GLP1_Secretion->GLP1R_Brain Acts on Satiety Satiety Signals GLP1R_Brain->Satiety Food_Intake Food Intake Satiety->Food_Intake Decreases Ghrelin_Secretion->Food_Intake Increases

Caption: Hypothesized interplay of this compound with gut hormones.

The observation that this compound increases food intake in ob/ob mice is counterintuitive, as enhanced GLP-1 secretion is typically associated with satiety.[7][8] One hypothesis is that in the context of leptin deficiency and profound metabolic dysregulation, the prokinetic effects of this compound on gastric emptying may override or alter the typical anorexigenic signals. The accelerated gastric emptying could lead to a more rapid fall in postprandial blood glucose, potentially triggering subsequent meal initiation. Furthermore, the interaction between this compound and ghrelin, the primary orexigenic gut hormone, has not been thoroughly investigated in obese models. It is plausible that this compound's effects on gastric motility could indirectly influence ghrelin secretion, contributing to the observed increase in food intake.

Experimental Workflow for Investigating this compound's Impact on Feeding

Experimental_Workflow start Select Obese Mouse Model (e.g., ob/ob or DIO) acclimation Acclimation and Baseline Measurements (Body Weight, Food Intake) start->acclimation treatment Randomize into Groups: - Vehicle Control - this compound acclimation->treatment daily_monitoring Daily Monitoring: - Food & Water Intake - Body Weight treatment->daily_monitoring terminal_collection Terminal Sample Collection: - Blood (for Hormones) - Tissues (e.g., Hypothalamus) daily_monitoring->terminal_collection After Treatment Period analysis Data Analysis: - Behavioral Changes - Metabolic Parameters - Hormone Levels terminal_collection->analysis

Caption: A typical experimental workflow for this compound studies.

Discussion and Future Directions

The current body of evidence, while limited, suggests that this compound has a discernible impact on feeding behavior in the context of genetic obesity. The paradoxical increase in food intake without concomitant weight gain in ob/ob mice highlights the complexity of appetite regulation and suggests that this compound may modulate energy expenditure.[5]

Key unanswered questions and future research directions include:

  • Effects in Diet-Induced Obesity: It is imperative to investigate the effects of this compound in DIO models to determine its relevance to common forms of human obesity.

  • Dose-Response Relationship: A thorough dose-response study is needed to understand the full pharmacological profile of this compound's effects on feeding and metabolism.

  • Energy Expenditure: Direct measurement of energy expenditure using indirect calorimetry in this compound-treated obese mice is crucial to explain the lack of weight gain despite increased food intake.

  • Hormonal Mechanisms: A detailed investigation into the effects of this compound on the secretion and signaling of key appetite-regulating hormones, including ghrelin, GLP-1, PYY, and CCK, in obese models is warranted.

  • Central Nervous System Effects: While this compound has limited ability to cross the blood-brain barrier, its effects on vagal afferent signaling and potential indirect actions on hypothalamic appetite control centers should be explored.

Conclusion

This compound's impact on feeding behavior in obese mouse models is an emerging area of research with intriguing initial findings. The observation of increased food intake without weight gain in ob/ob mice suggests a complex interplay between gastrointestinal motility, hormonal signaling, and energy metabolism.[5] Further research, particularly in more translationally relevant DIO models, is essential to fully elucidate the mechanisms of action and to determine the potential therapeutic utility of 5-HT4 receptor agonists in the management of obesity and related metabolic disorders. This technical guide provides a framework for designing and interpreting future studies in this promising field.

References

Methodological & Application

Application Notes and Protocols for Mosapride Citrate Administration in Conscious Dogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of mosapride citrate (B86180) in conscious dogs, summarizing key pharmacokinetic and pharmacodynamic data. The detailed protocols are intended to guide researchers in designing and executing studies to evaluate the effects of this gastroprokinetic agent.

Introduction

This compound citrate is a selective serotonin (B10506) 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2] It is utilized in veterinary medicine to manage conditions associated with decreased motility of the upper gastrointestinal tract, such as anorexia and vomiting.[1][3] this compound stimulates 5-HT4 receptors in the gastrointestinal nerve plexus, which in turn increases the release of acetylcholine, leading to enhanced gastric emptying and motility.[1][4][5] Unlike some other prokinetic agents, this compound has a high affinity for 5-HT4 receptors in the GI tract and lacks affinity for dopamine (B1211576) D2 receptors, thus avoiding certain central nervous system and endocrine-related side effects.[1][3] Its major active metabolite, M1, also exhibits 5-HT3 receptor antagonist activity, which may contribute to its overall effect on gastrointestinal transit.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Citrate in Conscious Dogs
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)t½ (hr)AUC (ng·hr/mL)Oral Bioavailability (%)Reference
Oral10207 (male)0.5 - 11.5540 (male)8[1][6]
289-319 (female)778 (female)[1]
Oral (Sustained-release)-6.175 ± 1.0912.583 ± 0.376-24.067 ± 6.245-[7]
Oral (Common tablets)-12.636 ± 3.8100.750 ± 0.204-26.035 ± 6.717-[7]
Intravenous2--2.4 (t½β)--[1][6]
Intravenous1----~1[1]
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; AUC: Area under the curve.
Table 2: Efficacy of this compound Citrate on Gastric Motility in Conscious Dogs
Dose (mg/kg, p.o.)Effect on Gastric Antral Motility (Motility Index, MI)ObservationsReference
0.5No significant increase-[8][9]
0.75Significant increase (MI: 11.11 ± 0.19)Compared to control (MI: 9.37 ± 0.51)[8][9][10]
1Significant increase (MI: 11.65 ± 0.34)Dose-dependent increase[8][9][10][11]
2Significant increase (MI: 12.04 ± 0.34)Well-tolerated[8][9][10][11]
0.5 - 2 (intraduodenal)Dose-dependent increase in antral motor indexEffect peaked at 30-45 minutes[11]
1, 3, 10 (intragastric)Dose-dependent enhancement of stomach motilityEffect maintained for four hours[11]
Table 3: Safety and Adverse Effects of this compound Citrate in Beagle Dogs (13-week study)
Dose (mg/kg/day, p.o.)Observed EffectsNOAEL (mg/kg/day)Reference
12.5No observed adverse effects12.5[3][11]
50Vomiting, salivation, loose stools or diarrhea, decreased food intake, increased plasma triglycerides, and increased liver weight.[11]
200Same as 50 mg/kg/day, plus increased plasma ALP.[3][11]
NOAEL: No-Observed-Adverse-Effect-Level; ALP: Alkaline Phosphatase.

Signaling Pathway and Experimental Workflow

Mosapride_Mechanism_of_Action cluster_neuron Enteric Neuron cluster_muscle Gastrointestinal Smooth Muscle Cell This compound This compound Citrate HTR4 5-HT4 Receptor This compound->HTR4 Binds to & Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor Binds to Contraction Increased GI Motility & Gastric Emptying ACh_receptor->Contraction Leads to

Caption: Mechanism of action of this compound Citrate.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Selection Select Healthy Conscious Dogs Acclimatization Acclimatize Dogs to Study Conditions Animal_Selection->Acclimatization Fasting Overnight Fasting (for Pharmacokinetics & Motility) Acclimatization->Fasting Drug_Admin Administer this compound Citrate (Oral or IV) or Vehicle Fasting->Drug_Admin PK_Sampling Pharmacokinetic Study: Blood Sample Collection at Timed Intervals Drug_Admin->PK_Sampling PD_Meal Pharmacodynamic Study: Provide Standardized Meal Drug_Admin->PD_Meal PK_Analysis Analyze Plasma Samples (LC-MS/MS) & Calculate Pharmacokinetic Parameters PK_Sampling->PK_Analysis PD_Measurement Assess Gastric Motility (e.g., Ultrasonography) PD_Meal->PD_Measurement PD_Analysis Analyze Motility Data (e.g., Motility Index) PD_Measurement->PD_Analysis Stats Statistical Analysis (e.g., ANOVA) PK_Analysis->Stats PD_Analysis->Stats

Caption: Experimental workflow for this compound studies in dogs.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Orally Administered this compound

This protocol is based on pharmacokinetic studies conducted in conscious dogs.[1][6]

  • Animals : Use healthy adult dogs. Fast dogs overnight prior to drug administration.

  • Drug Administration : Administer a single oral dose of this compound citrate (e.g., 5 or 10 mg/kg).[1][6]

  • Sample Collection : Collect blood samples from a suitable vein (e.g., cephalic vein) into heparinized tubes at predetermined time points. Recommended time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1]

  • Sample Processing : Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis : Determine the plasma concentrations of this compound and its major metabolites (like M1) using a validated analytical method, such as LC-MS/MS.[7]

  • Data Analysis : Calculate key pharmacokinetic parameters including Cmax, Tmax, t½, and AUC using appropriate software. If intravenous data is available, calculate the oral bioavailability.[1]

Protocol 2: Evaluation of Gastric Prokinetic Action Using Ultrasonography

This protocol is adapted from studies assessing postprandial gastric antral motility.[1][8][9]

  • Animals : Use healthy conscious dogs, acclimated to the experimental procedure.

  • Drug Administration : Administer a single oral dose of this compound citrate (e.g., 0.5, 0.75, 1, or 2 mg/kg) or a vehicle control in a crossover design with a washout period of at least one week between treatments.[8][9] Administer the drug 30 minutes prior to feeding.[1][9]

  • Gastric Motility Assessment : Thirty minutes after drug administration, provide a standardized meal. Perform abdominal ultrasonography to evaluate gastric antral motility. Record video clips of the gastric antrum for a set duration at specific time points post-feeding.[1]

  • Data Analysis : Analyze the recordings to determine the frequency of antral contractions and the change in the antral area during contractions. Calculate a Motility Index (MI) based on these measurements to quantify gastric motility.[1][10] Compare the MI values between the this compound-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).[1]

Protocol 3: Measurement of Gastric Emptying
  • Animals and Surgical Preparation (if applicable) : Use healthy dogs fitted with a duodenal cannula for sample collection. This allows for repeated, non-invasive sampling. Allow for a full recovery period after surgery before starting experiments.[1]

  • Drug Administration : Administer this compound citrate at the desired dose and route (e.g., 0.3-3 mg/kg, p.o.) or a vehicle control prior to the test meal.[1][2]

  • Test Meal and Sample Collection : Provide a standardized solid test meal of a known dry weight. Simultaneously, infuse a non-absorbable liquid marker (e.g., polyethylene (B3416737) glycol) in saline to measure the liquid phase emptying.[1] Begin collecting 1-mL samples from the duodenal cannula at regular intervals (e.g., every 15 minutes) for several hours.[1]

  • Sample Analysis : Analyze the collected samples to determine the concentration of the markers for both the solid and liquid phases of the meal.

  • Data Analysis : Calculate the gastric emptying rate for both the solid and liquid phases by quantifying the amount of marker recovered over time. Compare the gastric emptying rates between the this compound-treated and control groups.

Protocol 4: Safety Pharmacology Assessment

This protocol outlines a general approach to assessing the safety of this compound citrate in conscious dogs, focusing on key physiological systems.

  • Animals : Use healthy beagle dogs, as they are a common model for safety pharmacology studies.

  • Dosing Regimen : Administer this compound citrate orally once daily for an extended period (e.g., 13 weeks) at multiple dose levels (e.g., 12.5, 50, and 200 mg/kg/day) and a vehicle control.[3][11]

  • Cardiovascular Monitoring : Monitor cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) at baseline and at various time points after drug administration. This can be achieved using telemetry systems for continuous monitoring in conscious, freely moving animals.

  • Central Nervous System (CNS) Assessment : Observe the animals for any behavioral changes, changes in motor activity, coordination, and reflexes. A functional observational battery (FOB) can be employed to systematically assess CNS function.

  • Respiratory System Assessment : Monitor respiratory rate and effort. This can be done through visual observation or by using specialized equipment such as whole-body plethysmography.

  • Clinical Observations and Laboratory Analysis : Conduct daily clinical observations for signs of toxicity (e.g., vomiting, diarrhea, changes in appetite).[11] Collect blood and urine samples at regular intervals for hematology, clinical chemistry (including liver enzymes and triglycerides), and urinalysis.[3][11]

  • Data Analysis : Compare the data from the treated groups to the control group to identify any dose-dependent adverse effects. The no-observed-adverse-effect-level (NOAEL) should be determined.[11]

References

In Vitro Assay for Mosapride Activity Using Isolated Guinea Pig Ileum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride is a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist that enhances gastrointestinal (GI) motility.[1] Its prokinetic activity stems from its ability to stimulate 5-HT₄ receptors on enteric cholinergic neurons, which subsequently facilitates the release of acetylcholine (B1216132) (ACh) and promotes smooth muscle contraction.[2][3] The isolated guinea pig ileum is a classic and robust ex vivo model for characterizing the pharmacological properties of compounds targeting enteric neurotransmission and smooth muscle function.[2] Its sensitivity and reproducible responses make it an ideal system for studying the dose-dependent effects of 5-HT₄ receptor agonists like this compound.[4]

These application notes provide a detailed protocol for assessing the in vitro activity of this compound using an isolated guinea pig ileum preparation. The document outlines the experimental workflow, from tissue preparation to data analysis, and includes a summary of key quantitative data for this compound and other relevant 5-HT₄ receptor agonists.

Data Presentation: Comparative Pharmacological Parameters of 5-HT₄ Receptor Agonists

The following tables summarize the quantitative data for this compound and other 5-HT₄ receptor agonists, providing a basis for comparing their potency and affinity in guinea pig tissues.

Table 1: In Vitro Potency of 5-HT₄ Receptor Agonists in Guinea Pig Ileum

CompoundEC₅₀ (nM)pEC₅₀Tissue PreparationEffect Measured
This compound 73[1]5.4[3]Longitudinal muscle with myenteric plexusEnhancement of electrically evoked contractions
Cisapride-7.0[3]Distal colon longitudinal muscle myenteric plexusContraction
Renzapride----
Zacopride----
5-HT-8.0 ± 0.1[2]Distal colon myenteric plexusContraction
BIMU-8----

EC₅₀: Half-maximal effective concentration. pEC₅₀: Negative logarithm of the EC₅₀. Data for Cisapride and 5-HT are from guinea pig colon, which also expresses 5-HT₄ receptors and serves as a relevant comparison.

Table 2: Binding Affinity of 5-HT₄ Receptor Agonists in Guinea Pig Tissues

CompoundKᵢ (nM)Tissue PreparationRadioligand
This compound 84.2Longitudinal muscle with myenteric plexus (ileum)[³H]GR113808
Cisapride---
Renzapride---
Zacopride---
5-HT---
BIMU-8---

Kᵢ: Inhibitor constant, indicating the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro assay to determine the dose-response relationship of this compound on isolated guinea pig ileum.

Materials and Reagents
  • Animals: Male guinea pigs (250-350 g)

  • Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution (see compositions below)

  • Gases: Carbogen (95% O₂, 5% CO₂)

  • Drugs: this compound citrate (B86180), Acetylcholine (ACh) chloride, appropriate vehicle (e.g., distilled water or saline)

  • Equipment:

    • Organ bath system with temperature control (37°C) and aeration

    • Isometric force-displacement transducer

    • Data acquisition system (e.g., PowerLab, LabChart software)

    • Surgical instruments (scissors, forceps)

    • Petri dishes

    • Syringes and needles

    • Cotton or silk thread

Composition of Physiological Salt Solutions (g/L):

  • Krebs-Henseleit Solution:

    • NaCl: 6.9

    • KCl: 0.35

    • CaCl₂·2H₂O: 0.373

    • MgSO₄·7H₂O: 0.29

    • KH₂PO₄: 0.16

    • NaHCO₃: 2.1

    • D-Glucose: 2.0

  • Tyrode's Solution:

    • NaCl: 8.0

    • KCl: 0.2

    • CaCl₂: 0.2

    • MgCl₂: 0.1

    • NaH₂PO₄: 0.05

    • NaHCO₃: 1.0

    • Glucose: 1.0

Experimental Procedure

1. Tissue Preparation:

  • Humanely euthanize a guinea pig according to institutionally approved guidelines.

  • Perform a laparotomy to expose the abdominal cavity.

  • Locate the ileocecal junction and carefully excise a 10-15 cm segment of the terminal ileum.[2]

  • Place the excised ileum in a petri dish containing warm (37°C), oxygenated physiological salt solution.

  • Gently flush the lumen of the ileum segment with the physiological solution to remove its contents.[2]

  • Carefully dissect away the mesentery.

  • Cut the ileum into 2-3 cm segments.[2] The longitudinal muscle with the myenteric plexus attached is the primary tissue of interest.

2. Tissue Mounting:

  • Tie one end of an ileum segment to a fixed hook at the bottom of the organ bath chamber using cotton or silk thread.

  • Tie the other end to an isometric force-displacement transducer.[2]

  • Mount the tissue in the organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen.

  • Apply a resting tension of 0.5 to 1.0 gram to the tissue.[2]

3. Equilibration:

  • Allow the tissue to equilibrate for a stabilization period of 30-60 minutes.[2]

  • During this period, wash the tissue with fresh, pre-warmed, and oxygenated physiological solution every 15 minutes.

4. Construction of a this compound Dose-Response Curve:

  • After equilibration, record a stable baseline of spontaneous contractile activity.

  • Prepare stock solutions of this compound citrate in an appropriate vehicle.

  • Add this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and add increasing concentrations at regular intervals, after the response to the previous concentration has reached a plateau.[2]

  • Alternatively, a non-cumulative addition can be performed. Add a single concentration, record the peak response, and then wash the tissue multiple times until the baseline is re-established before adding the next concentration.[2]

  • Record the contractile response (in grams of tension) for each concentration.

  • Continue adding increasing concentrations of this compound until a maximal response is achieved or the response plateaus.

5. Data Analysis:

  • Measure the peak tension generated at each concentration of this compound.

  • Normalize the data by expressing each response as a percentage of the maximal response observed.

  • Plot the normalized response against the logarithm of the molar concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

Signaling Pathway of this compound at the 5-HT₄ Receptor

Mosapride_Signaling_Pathway cluster_neuron Cholinergic Neuron This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to G_alpha_s Gαs HTR4->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Facilitates CholinergicNeuron Enteric Cholinergic Neuron CholinergicNeuron->ACh_release SmoothMuscle Smooth Muscle Cell ACh_release->SmoothMuscle Acts on Contraction Contraction SmoothMuscle->Contraction Leads to

Caption: this compound signaling pathway in enteric neurons.

Experimental Workflow for Isolated Guinea Pig Ileum Assay

Experimental_Workflow A 1. Guinea Pig Euthanasia B 2. Ileum Excision & Preparation A->B C 3. Tissue Mounting in Organ Bath B->C D 4. Equilibration (30-60 min) C->D E 5. Record Baseline Activity D->E F 6. Cumulative Addition of this compound E->F G 7. Record Contractile Responses F->G H 8. Data Analysis (Dose-Response Curve) G->H I 9. Determine EC50 & Emax H->I

Caption: Workflow for this compound dose-response assay.

References

Application Notes and Protocols: Charcoal Meal Test for Gastrointestinal Transit in Rats with Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The charcoal meal test is a widely utilized in vivo assay to evaluate gastrointestinal (GI) motility in preclinical animal models, particularly rats. This method provides a quantitative measure of the rate of intestinal transit, offering valuable insights into the pharmacological effects of prokinetic and anti-motility agents. Mosapride, a selective serotonin (B10506) 5-HT4 receptor agonist, is a prokinetic drug known to enhance gastrointestinal motility. These application notes provide a detailed protocol for conducting the charcoal meal test in rats to assess the effects of this compound, along with relevant data and visualizations to support experimental design and interpretation.

Mechanism of Action: this compound

This compound enhances gastrointestinal motility by selectively stimulating 5-HT4 receptors located on enteric neurons. This activation facilitates the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter in the gut. Increased ACh levels lead to enhanced smooth muscle contraction and consequently, accelerated gastrointestinal transit.[1][2]

Signaling Pathway of this compound

Mosapride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor (on Enteric Neuron) This compound->HTR4 Binds to & Activates AC Adenylyl Cyclase HTR4->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release ↑ Acetylcholine (ACh) Release PKA->ACh_release Promotes AChR Muscarinic Receptors (on Smooth Muscle) ACh_release->AChR Binds to Contraction Smooth Muscle Contraction AChR->Contraction Stimulates Motility Increased Gastrointestinal Motility Contraction->Motility

Caption: Signaling pathway of this compound.

Experimental Protocols

Charcoal Meal Test for Gastrointestinal Transit in Rats

This protocol outlines the procedure for measuring the prokinetic effect of a test compound by quantifying the distance traveled by a charcoal meal through the small intestine of rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound citrate

  • Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia, or 5% charcoal in 10% gum arabic)

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler or measuring tape

  • Animal scale

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate rats to the experimental environment for at least 3 days prior to the study.

    • House animals in cages with free access to water.

    • Fast rats for 12-18 hours before the experiment, with continued access to water.[2][3] A shorter fasting period of 6 hours may also be sufficient and can improve animal welfare.[3][4]

  • Drug Administration:

    • Divide rats into experimental groups (e.g., vehicle control, this compound low dose, this compound medium dose, this compound high dose). A typical group size is 6-8 animals.

    • Administer this compound or vehicle orally via gavage. The volume of administration is typically 1-2 mL per rat.[2]

  • Charcoal Meal Administration:

    • At a predetermined time after drug administration (e.g., 30-60 minutes), administer the charcoal meal suspension orally via gavage (typically 1-2 mL per rat).[2]

  • Measurement of Intestinal Transit:

    • After a set period (e.g., 20-30 minutes) following charcoal meal administration, humanely euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[3][5]

    • Perform a laparotomy and carefully expose the gastrointestinal tract.

    • Ligate the pyloric sphincter and the ileocecal junction.

    • Carefully dissect the entire small intestine, from the pylorus to the cecum.

    • Gently stretch the intestine on a flat surface without excessive tension and measure its total length.

    • Measure the distance traveled by the charcoal front from the pyloric sphincter.[1]

  • Calculation:

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:

      • Gastrointestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100 [1]

Experimental Workflow

Experimental_Workflow Start Start Acclimation Animal Acclimation (≥ 3 days) Start->Acclimation Fasting Fasting (6-18 hours) Acclimation->Fasting Grouping Random Grouping (Vehicle, this compound doses) Fasting->Grouping Drug_Admin Oral Administration (Vehicle or this compound) Grouping->Drug_Admin Wait1 Waiting Period (30-60 min) Drug_Admin->Wait1 Charcoal_Admin Oral Administration (Charcoal Meal) Wait1->Charcoal_Admin Wait2 Transit Period (20-30 min) Charcoal_Admin->Wait2 Euthanasia Euthanasia & Dissection Wait2->Euthanasia Measurement Measure Intestinal Length & Charcoal Transit Distance Euthanasia->Measurement Calculation Calculate % Transit Measurement->Calculation Analysis Data Analysis Calculation->Analysis End End Analysis->End

Caption: Experimental workflow for the charcoal meal test.

Data Presentation

The following tables summarize quantitative data on the effect of this compound on gastrointestinal transit in rats. It is important to note that the data presented is synthesized from multiple studies and experimental conditions may vary.

Table 1: Effect of this compound on Small Intestinal Transit in a Rat Model of Postoperative Ileus

This study investigated the effects of different 5-hydroxytryptamine 4 (5-HT4) receptor agonists on postoperative ileus (POI) in rats. The charcoal transit assay was used to evaluate upper GI transit. In the POI group, the charcoal migration was significantly reduced. Treatment with this compound restored the upper GI transit in a dose-dependent manner.

Treatment GroupDose (mg/kg, i.p.)Gastrointestinal Transit (%) (Mean ± SD)
Sham Operation-66.3 ± 10.2
Anesthesia Control-68.7 ± 9.5
Postoperative Ileus (POI)-0.7 ± 1.3
POI + this compound0.115.4 ± 5.8
POI + this compound0.335.2 ± 8.1
POI + this compound1.055.6 ± 7.9

Data adapted from a study on postoperative ileus in rats.[6]

Table 2: Comparative Efficacy of this compound and Other Prokinetics on Gastric Emptying in Morphine-Treated Mice

While this study was conducted in mice and focused on gastric emptying, it provides comparative data for this compound's prokinetic effect in a model of opioid-induced gut immotility.

Treatment GroupDose (mg/kg, p.o.)Gastric Emptying (%) Increase vs. Control
This compound2089%
Cisapride10126%
Metoclopramide20102%

Data from a study in morphine-treated mice, not a direct measure of small intestinal transit in rats.[7]

Conclusion

The charcoal meal test in rats is a robust and reliable method for evaluating the prokinetic effects of pharmacological agents like this compound. The provided protocols and data serve as a comprehensive resource for researchers designing and interpreting studies on gastrointestinal motility. The evidence indicates that this compound effectively enhances gastrointestinal transit, and the charcoal meal assay is a suitable tool to quantify this effect in a dose-dependent manner. For optimal results, it is crucial to standardize experimental parameters such as fasting time, charcoal meal composition, and timing of procedures.

References

Application Notes and Protocols for Measuring Fecal Pellet Output in Rats Treated with Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fecal pellet output as a key metric for assessing the prokinetic effects of Mosapride on colonic motility in a rat model. The protocols outlined below are designed to ensure robust and reproducible data collection for preclinical research and drug development.

Introduction

This compound is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist that enhances gastrointestinal motility.[1][2] Its primary mechanism involves stimulating 5-HT4 receptors in the enteric nervous system, which facilitates the release of acetylcholine, a neurotransmitter that promotes smooth muscle contractions and enhances peristalsis.[1] While effective in treating conditions like functional dyspepsia and gastroesophageal reflux disease, its effects on colonic motility are also of significant interest for conditions such as constipation.[3] Measuring fecal pellet output in rats provides a non-invasive and quantitative method to evaluate the efficacy of this compound in promoting colonic transit.[4][5]

Key Principles

The experimental protocol is based on the direct correlation between colonic motility and the rate of fecal pellet expulsion. By administering this compound to rats and quantifying the number of fecal pellets produced over a specified period, researchers can assess the drug's prokinetic activity. This method is valuable for evaluating the potential therapeutic effects of this compound on constipation and other disorders characterized by decreased colonic motility.[4][5]

Experimental Protocols

Protocol 1: Fecal Pellet Output Measurement Following Oral Administration of this compound

This protocol details the procedure for assessing the effect of orally administered this compound on colonic motility in rats.

Materials:

  • Male Wistar rats (or other appropriate strain), 8-10 weeks old

  • This compound citrate

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution or distilled water)

  • Oral gavage needles

  • Individual metabolic cages or standard cages with wire mesh floors to allow for fecal pellet collection[6]

  • Balance for weighing animals and fecal pellets (optional)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rats to the housing and experimental conditions for at least one week prior to the experiment. House animals individually to monitor individual fecal output.[7]

  • Fasting: Fast the rats for 12-18 hours before the experiment with free access to water to ensure an empty upper gastrointestinal tract.

  • Grouping: Randomly assign rats to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 6-8 animals.

  • Baseline Fecal Output (Optional): To establish a baseline, count the number of fecal pellets produced by each rat for a defined period (e.g., 1-2 hours) before drug administration.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

    • Administer the assigned treatment (vehicle or this compound) to each rat via oral gavage. A common dosage for this compound in rats is in the range of 3-30 mg/kg.[8]

  • Fecal Pellet Collection and Counting:

    • Immediately after administration, place each rat in an individual cage.

    • Count the total number of fecal pellets expelled by each rat at predetermined time points, for example, every 30 minutes for a total of 2-4 hours.[9] A study found that intracolonic administration of 20 mg/kg of this compound in rats resulted in a significantly higher number of expelled fecal pellets at both 1 and 2 hours compared to oral administration.[10]

  • Data Analysis:

    • Record the cumulative number of fecal pellets for each animal at each time point.

    • Calculate the mean and standard error of the mean (SEM) for each treatment group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate expected outcomes.

Table 1: Cumulative Fecal Pellet Output Following Oral this compound Administration

Treatment GroupNCumulative Fecal Pellets (Mean ± SEM)
1 Hour Post-Administration
Vehicle Control82.5 ± 0.6
This compound (10 mg/kg)85.8 ± 0.9
This compound (20 mg/kg)88.2 ± 1.1
2 Hours Post-Administration
Vehicle Control84.1 ± 0.8
This compound (10 mg/kg)89.5 ± 1.2
This compound (20 mg/kg)813.7 ± 1.5

*p < 0.05 compared to Vehicle Control

Mandatory Visualizations

Signaling Pathway of this compound

Mosapride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor (Enteric Neuron) This compound->HTR4 binds & activates AC Adenylate Cyclase HTR4->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel phosphorylates Ca_ion Ca2+ influx Ca_channel->Ca_ion ACh_release Acetylcholine (ACh) Release Ca_ion->ACh_release triggers Smooth_muscle Smooth Muscle Cell ACh_release->Smooth_muscle acts on Contraction Contraction (Increased Motility) Smooth_muscle->Contraction

Caption: this compound's signaling cascade in enteric neurons.

Experimental Workflow

Experimental_Workflow Acclimation Animal Acclimation (1 week) Fasting Fasting (12-18 hours) Acclimation->Fasting Grouping Random Grouping (Vehicle, this compound) Fasting->Grouping Administration Oral Administration Grouping->Administration Placement Individual Cages Administration->Placement Counting Fecal Pellet Counting (e.g., at 1h & 2h) Placement->Counting Analysis Statistical Analysis Counting->Analysis Results Results & Interpretation Analysis->Results

Caption: Workflow for fecal pellet output measurement.

Discussion and Troubleshooting

  • Variability: Fecal pellet output can be influenced by stress. Ensure consistent handling and a quiet experimental environment to minimize variability.[6]

  • Coprophagy: Rats may consume their fecal pellets. While some protocols suggest counting at frequent intervals to minimize this, a cumulative count at defined time points is often sufficient and practical.[7][11]

  • Route of Administration: As demonstrated in some studies, the route of administration can significantly impact the prokinetic effect of this compound.[9] Direct colonic administration may yield a more potent response compared to oral administration due to bypassing first-pass metabolism, where this compound is converted to a metabolite with 5-HT3 antagonistic effects.[10]

  • Dosage: The selected dose range should be based on literature and preliminary dose-response studies to identify the optimal concentration for observing a significant effect without causing adverse reactions.

By adhering to these detailed protocols and considering the key principles outlined, researchers can effectively utilize the fecal pellet output assay to investigate the effects of this compound on colonic motility in rats. This will contribute to a better understanding of its therapeutic potential in treating gastrointestinal motility disorders.

References

Application Notes and Protocols for Studying Mosapride's Effect on 5-HT3 Receptor Currents in NCB-20 Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the effects of Mosapride on 5-hydroxytryptamine type 3 (5-HT3) receptor currents using NCB-20 neuroblastoma cells. NCB-20 cells, a hybrid cell line of mouse neuroblastoma and Chinese hamster brain cells, endogenously express 5-HT3 receptors, making them a suitable model system for such studies. This compound, a gastroprokinetic agent, is primarily known for its agonist activity at 5-HT4 receptors.[1][2][3][4][5] However, research has demonstrated that this compound also inhibits 5-HT3 receptor currents, suggesting an additional pharmacological mechanism that could contribute to its therapeutic effects in gastrointestinal disorders.[1][2][3][4][5]

This document outlines the protocols for NCB-20 cell culture, electrophysiological recording of 5-HT3 receptor currents using the whole-cell patch-clamp technique, and the application of this compound to assess its inhibitory effects.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound on 5-HT3 receptor currents in NCB-20 cells.

Table 1: Effect of this compound on 5-HT Evoked Peak Currents in NCB-20 Cells

5-HT Concentration (µM)This compound Concentration (µM)Normalized Peak Current Amplitude (%)
100100
10185.3 ± 2.5
10368.7 ± 3.1
101045.2 ± 2.9
103028.6 ± 2.1
1010015.8 ± 1.7

Data are presented as mean ± SEM. The peak current in the presence of this compound is normalized to the control peak current evoked by 10 µM 5-HT alone.

Table 2: Effect of this compound on the EC50 of 5-HT for 5-HT3 Receptor Currents

ConditionEC50 of 5-HT (µM)
5-HT alone2.64 ± 0.06
5-HT + 3 µM this compound4.70 ± 0.23
5-HT + 10 µM this compound6.61 ± 0.20
5-HT + 30 µM this compound9.99 ± 1.27

Data indicate a rightward shift in the 5-HT concentration-response curve in the presence of this compound, suggesting a competitive antagonism.[1][2][3][4][5]

Table 3: Effect of this compound on 5-HT3 Receptor Desensitization

ConditionDesensitization Time Constant (τ) (ms)
10 µM 5-HT alone3865 ± 511.5
10 µM 5-HT + 10 µM this compoundNot significantly different

While this compound accelerates the decay slope of the current, it does not significantly alter the time constant of desensitization recovery, which was 3.85 ± 0.47 s for 5-HT alone and 3.99 ± 0.44 s with this compound.[4][6]

Experimental Protocols

NCB-20 Cell Culture

Materials:

  • NCB-20 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 6-well plates or 35 mm culture dishes

  • Glass coverslips, sterile

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture NCB-20 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For routine passaging, wash the cells with sterile PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.

  • Resuspend the detached cells in fresh culture medium and re-plate them at a suitable density.

  • For electrophysiology experiments, seed the cells onto sterile glass coverslips placed in 6-well plates or 35 mm culture dishes.

  • Allow the cells to adhere and grow for 24-48 hours before recording.

Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch amplifier, Digidata)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Microforge

  • Perfusion system

  • Recording chamber

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • 5-HT Stock Solution: Prepare a high concentration stock solution of 5-HT (e.g., 10 mM) in deionized water and store at -20°C.

  • This compound Stock Solution: Prepare a high concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C.

Protocol:

  • Place a coverslip with NCB-20 cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Under visual guidance, approach a single, healthy-looking NCB-20 cell with the patch pipette.

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply 5-HT using a rapid perfusion system to evoke 5-HT3 receptor-mediated inward currents.

  • To study the effect of this compound, co-apply different concentrations of this compound with a fixed concentration of 5-HT.

  • Allow for a sufficient washout period between drug applications to ensure full recovery of the receptor response.

  • Record and analyze the peak amplitude, rise time, and decay kinetics of the currents using appropriate software.

Visualizations

Signaling Pathway of 5-HT3 Receptor and this compound's Mechanism of Action

Caption: 5-HT3 Receptor Signaling and Competitive Inhibition by this compound.

Experimental Workflow for Investigating this compound's Effect

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture NCB-20 Cells on Coverslips D Obtain Whole-Cell Patch-Clamp Configuration A->D B Prepare External and Internal Solutions B->D C Pull Patch Pipettes C->D E Hold Cell at -60 mV D->E F Apply 5-HT (Control Response) E->F G Washout F->G H Co-apply 5-HT and this compound G->H I Record Inward Currents H->I J Measure Peak Current Amplitude I->J K Analyze Current Kinetics (Rise and Decay) I->K L Construct Concentration-Response Curves J->L M Determine IC50 of this compound L->M

Caption: Workflow for Patch-Clamp Analysis of this compound on 5-HT3 Receptors.

References

Application Notes and Protocols for Non-Compartmental Analysis of Mosapride Pharmacokinetics in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Its mechanism of action is primarily through selective agonism of serotonin (B10506) 5-HT4 receptors, which promotes the release of acetylcholine (B1216132) in the enteric nervous system.[1][3][4] This action facilitates smooth muscle contraction in the gastrointestinal tract, accelerating gastric emptying.[3] Understanding the pharmacokinetic profile of this compound is crucial for determining its efficacy and safety. Non-compartmental analysis (NCA) is a standard method used to evaluate drug exposure by analyzing plasma concentration-time data without making assumptions about the underlying physiological compartments.[5][6][7]

These application notes provide a detailed overview of the non-compartmental pharmacokinetic analysis of this compound in healthy volunteers, including experimental protocols and data presentation.

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound citrate (B86180) following oral administration to healthy volunteers, as determined by non-compartmental analysis in various studies.

Table 1: Single Dose Pharmacokinetic Parameters of this compound Citrate in Healthy Male Volunteers [8]

Parameter10 mg Single Dose (Mean ± SD)
Volunteers (n) 12
Cmax (μg/L) 58.57 ± 22.01
Tmax (h) 1.15 ± 0.57
AUC0→10 (μg·h/L) 176.60 ± 69.40
t1/2 (h) 1.41 ± 0.38
Ka (h-1) 1.45 ± 0.93

Table 2: Single Dose Pharmacokinetic Parameters of Two 5 mg this compound Tablet Formulations in Healthy Korean Volunteers [9]

ParameterTest Formulation (Mean)Reference Formulation (Mean)
Volunteers (n) 2323
Cmax (ng/mL) 84.498.9
Tmax (h) 0.70.8
AUC0-t (ng·h/mL) 179.6184.4
AUC0-∞ (ng·h/mL) 186.6192.8
t1/2 (h) 2.32.4
Ke (h-1) 0.3010.289

Table 3: Dose-Proportionality of Single Oral Doses of this compound Citrate in Healthy Male Volunteers [10]

Dose5 mg (n=5)10 mg (n=5)20 mg (n=5)40 mg (n=5)
Cmax (ng/mL) 25.151.2157.8280.6
Tmax (h) 0.5 - 10.5 - 10.5 - 10.5 - 1
t1/2 (h) 1.4 - 2.01.4 - 2.01.4 - 2.01.4 - 2.0
AUC Proportional to doseProportional to doseProportional to doseProportional to dose

Experimental Protocols

Clinical Study Protocol

A typical pharmacokinetic study of this compound in healthy volunteers involves the following steps:

  • Subject Recruitment: Healthy adult volunteers (e.g., 18-55 years old) are recruited. Exclusion criteria typically include a history of significant medical conditions, allergies to the drug, and use of other medications.

  • Study Design: A randomized, open-label, single-dose or multiple-dose, crossover, or parallel-group study design can be employed. For bioequivalence studies, a randomized, two-way crossover design is common.[9]

  • Dosing: A single oral dose of this compound citrate (e.g., 5 mg, 10 mg) is administered to the volunteers after an overnight fast.[8][9]

  • Blood Sampling: Blood samples are collected at predetermined time points. A typical sampling schedule includes a pre-dose sample (0 h) and multiple post-dose samples at intervals such as 0.25, 0.5, 0.8, 1.0, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours.[9]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at a low temperature (e.g., -20°C or -80°C) until analysis.

Bioanalytical Method Protocol: this compound Quantification in Plasma

The concentration of this compound in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

  • Sample Preparation (Liquid-Liquid Extraction): [11]

    • To 200 µL of plasma, add 50 µL of an internal standard solution.

    • Vortex for 30 seconds.

    • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions (HPLC Example): [8]

    • Column: Hypersil C18 (5 μm, 4.6 mm × 200 mm)

    • Mobile Phase: 0.02 mol/L potassium dihydrogen phosphate (B84403) solution (pH 5.0) and acetonitrile (B52724) (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: Fluorescence detector with excitation at 314 nm and emission at 352 nm.

  • Chromatographic Conditions (LC-MS/MS Example): [12]

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm)

    • Mobile Phase: Gradient elution with water (containing 0.3% formic acid) and acetonitrile.

    • Flow Rate: 0.25 mL/min

    • Ionization: Positive ion electrospray ionization (ESI)

    • Detection: Multiple reaction monitoring (MRM) with transitions of m/z 422 → m/z 198 for this compound.

Non-Compartmental Pharmacokinetic Analysis

The plasma concentration-time data for each volunteer is analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:[5][13]

  • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

  • Tmax (Time to Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

    • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.

  • t1/2 (Elimination Half-Life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

  • Ke (Elimination Rate Constant): The rate at which the drug is eliminated from the body.

  • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizations

Signaling Pathway of this compound

Mosapride_Signaling_Pathway This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Neuron Enteric Neuron Receptor->Neuron Binds to AC Acetylcholine (ACh) Release Neuron->AC Stimulates Muscle Gastrointestinal Smooth Muscle AC->Muscle Acts on Contraction Increased Motility & Gastric Emptying Muscle->Contraction Leads to Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Pharmacokinetic Analysis Volunteer_Screening Volunteer Screening & Recruitment Dosing This compound Administration Volunteer_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Determination Concentration-Time Data Generation LCMS_Analysis->Concentration_Determination NCA Non-Compartmental Analysis (NCA) Concentration_Determination->NCA Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, etc.) NCA->Parameter_Calculation Report Final Report Parameter_Calculation->Report

References

Application Notes and Protocols: Intracolonic Administration of Mosapride Citrate in a Rat Model of Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate (B86180) is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist that promotes gastrointestinal motility by enhancing acetylcholine (B1216132) release from enteric cholinergic neurons.[1][2][3][4] It is clinically used as a prokinetic agent.[1] While typically administered orally, direct intracolonic administration has been investigated to potentially increase its local efficacy on colonic motility and reduce systemic side effects by bypassing first-pass metabolism.[5] After oral administration and absorption in the small intestine, this compound is metabolized to M1, which has a 5-HT3 antagonistic effect that could potentially counteract its prokinetic effects.[5] Direct colonic delivery circumvents this, theoretically leading to a more potent prokinetic effect in the colon.[5]

These application notes provide detailed protocols for inducing constipation in a rat model and for the subsequent intracolonic administration of this compound citrate to evaluate its effects on colonic motility.

Mechanism of Action: this compound Citrate

This compound acts as a selective agonist at 5-HT4 receptors located on cholinergic neurons in the enteric nervous system.[2][4] This binding stimulates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances peristalsis, thereby increasing gastrointestinal motility.[2][4]

This compound This compound Citrate ht4 5-HT4 Receptor (on Cholinergic Neuron) This compound->ht4 Binds to ach_release Acetylcholine (ACh) Release ht4->ach_release Stimulates muscle Smooth Muscle Contraction ach_release->muscle Promotes motility Increased Colonic Motility muscle->motility Leads to start Constipated Rat Model (Post-Cannulation Recovery) admin Intracolonic Administration (0.5 mL of 20 mg/kg this compound or Vehicle) start->admin house House in Individual Cages admin->house collect1 Count Fecal Pellets at 1 Hour house->collect1 collect2 Count Fecal Pellets at 2 Hours collect1->collect2 end Data Analysis collect2->end

References

Application Notes and Protocols: Assessing Gastric Emptying in Rats with the ¹³C-Acetic Acid Breath Test Using Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ¹³C-acetic acid breath test is a non-invasive and reliable method for assessing gastric emptying in preclinical research, particularly in conscious rats.[1][2][3] This technique offers the significant advantage of allowing repeated measurements in the same animal, which is crucial for longitudinal studies and evaluating the pharmacological effects of compounds like Mosapride. This compound citrate (B86180) is a gastroprokinetic agent that enhances gastric emptying through its action as a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist.[4][5] By stimulating these receptors in the enteric nervous system, this compound facilitates the release of acetylcholine (B1216132), which in turn promotes gastrointestinal motility.[6] These application notes provide a detailed protocol for utilizing the ¹³C-acetic acid breath test to evaluate the prokinetic effects of this compound in a rat model.

This compound's Mechanism of Action

This compound's primary mechanism of action involves the activation of 5-HT₄ receptors on enteric neurons.[4][5] This activation stimulates a Gs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP enhances the release of acetylcholine (ACh) from cholinergic nerve endings. The increased availability of ACh in the neuromuscular junction of the gastrointestinal tract strengthens smooth muscle contractions and accelerates gastric emptying.[7] this compound is noted for its selectivity for the 5-HT₄ receptor, distinguishing it from other prokinetic agents that may have off-target effects.[6]

Mosapride_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle GI Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds & activates Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ACh_release Acetylcholine (ACh) Release cAMP->ACh_release stimulates Contraction Increased Motility & Accelerated Gastric Emptying ACh_release->Contraction enhances contraction

This compound's 5-HT₄ Receptor Signaling Pathway

Experimental Protocols

Materials
  • Male Sprague-Dawley rats (7 weeks old)

  • This compound citrate hydrate (B1144303)

  • ¹³C-acetic acid

  • Liquid enteral nutrient formula (e.g., Racol)

  • Vehicle (e.g., 1% gum arabic solution)

  • Animal chambers (desiccators can be adapted for this purpose)[1]

  • Breath collection bags

  • Aspiration pump

  • Infrared spectrometer for ¹³CO₂ analysis (e.g., UBiT-IR300)[1]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_test Breath Test cluster_analysis Data Analysis Fasting 1. Fasting (Overnight) Drug_Admin 2. This compound Administration (Oral, 30 min pre-meal) Fasting->Drug_Admin Test_Meal 3. ¹³C-Acetic Acid Labeled Test Meal Administration Drug_Admin->Test_Meal Chamber 4. Placement in Animal Chamber Test_Meal->Chamber Breath_Collection 5. Breath Sample Collection (Timed intervals over 120 min) Chamber->Breath_Collection Analysis 6. ¹³CO₂ Analysis (Infrared Spectrometry) Breath_Collection->Analysis Calculation 7. Calculation of Gastric Emptying Parameters (Tmax, Cmax, AUC) Analysis->Calculation

Workflow for Gastric Emptying Assessment
Detailed Procedure

  • Animal Acclimatization and Fasting:

    • House male Sprague-Dawley rats under standard laboratory conditions with a 12-hour light/dark cycle.

    • Prior to the experiment, fast the rats overnight (approximately 18 hours) with free access to water to ensure an empty stomach.

  • Drug Administration:

    • Prepare solutions of this compound citrate hydrate in the vehicle (e.g., 1% gum arabic solution).

    • Administer this compound orally to the rats at doses ranging from 0.1 to 3 mg/kg, 30 minutes before the administration of the test meal.[4]

    • A control group should receive the vehicle only.

  • Test Meal Preparation and Administration:

    • Prepare the test meal by mixing a liquid enteral nutrient formula with ¹³C-acetic acid. A typical dose of ¹³C-acetic acid is 16 mg/kg.[1]

    • Administer the ¹³C-labeled test meal orally to the rats.

  • Breath Sample Collection:

    • Immediately after administering the test meal, place each rat in an individual animal chamber (a desiccator can be used for this purpose).[1]

    • Continuously aspirate the air from the chamber using a pump.

    • Collect expired air in breath-sampling bags at regular intervals. A suggested collection schedule is every 5 minutes for the first 70 minutes, with additional samples at 90 and 120 minutes.[1]

  • ¹³CO₂ Analysis:

    • Analyze the collected breath samples for ¹³CO₂ concentration using an infrared spectrometer.

    • The change in the ¹³CO₂/¹²CO₂ ratio from baseline is calculated to determine the rate of ¹³CO₂ exhalation, which reflects the rate of gastric emptying.

  • Data Analysis:

    • From the ¹³CO₂ exhalation curve, calculate key gastric emptying parameters:

      • Cmax: The maximum concentration of ¹³CO₂ in the expired air.

      • Tmax: The time to reach Cmax.

      • AUC (Area Under the Curve): The total amount of ¹³CO₂ exhaled over the collection period (e.g., AUC₁₂₀ min).

Data Presentation

The following tables summarize the dose-dependent effects of this compound on gastric emptying parameters in conscious rats, as determined by the ¹³C-acetic acid breath test.

Table 1: Effect of this compound on Cmax of ¹³CO₂ in Expired Air

Treatment GroupDose (mg/kg)Cmax (‰) (Mean ± SEM)
Vehicle (Control)-310.7 ± 21.5
This compound0.1345.2 ± 18.9
This compound0.3360.1 ± 15.3*
This compound1.0385.4 ± 12.7
This compound3.0398.6 ± 10.9

*p<0.05, **p<0.01 vs. Vehicle. Data adapted from Uchida et al., 2013.[4]

Table 2: Effect of this compound on AUC₁₂₀ min of ¹³CO₂ in Expired Air

Treatment GroupDose (mg/kg)AUC₁₂₀ min (‰·min) (Mean ± SEM)
Vehicle (Control)-22,229 ± 1,313
This compound0.124,567 ± 1,102
This compound0.326,789 ± 987*
This compound1.028,991 ± 876
This compound3.030,123 ± 754

*p<0.05, **p<0.01 vs. Vehicle. Data adapted from Uchida et al., 2013.[4]

Conclusion

The ¹³C-acetic acid breath test is a valuable tool for assessing the impact of pharmacological agents on gastric emptying in rats. The provided protocol offers a detailed framework for evaluating the prokinetic effects of this compound. The data clearly demonstrate that this compound, at doses between 0.1 and 3 mg/kg, significantly and dose-dependently enhances gastric emptying in conscious rats.[4] This methodology can be readily adapted for the screening and characterization of other novel prokinetic compounds.

References

Application Notes and Protocols: Evaluating Mosapride's Gastroprotective Effects in Aspirin-Induced Gastric Mucosal Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the protective effects of mosapride, a selective 5-HT4 receptor agonist, against gastric mucosal damage induced by aspirin (B1665792). The provided methodologies are based on established preclinical models and cellular assays to elucidate the mechanisms underlying this compound's gastroprotective action.

Introduction

Aspirin and other nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antiplatelet effects. However, their use is frequently associated with gastrointestinal complications, most notably gastric mucosal injury and ulceration.[1] The primary mechanism of aspirin-induced gastric damage involves the inhibition of cyclooxygenase (COX) enzymes, leading to a depletion of protective prostaglandins, which are crucial for maintaining gastric mucosal integrity.[2] This inhibition results in reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and increased susceptibility to injury.[2]

This compound citrate (B86180) is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[3][4] Beyond its effects on gastrointestinal motility, recent studies have indicated that this compound possesses significant gastroprotective properties against NSAID-induced mucosal damage.[3][5] The proposed mechanisms for this protective effect include the activation of the cholinergic anti-inflammatory pathway, attenuation of cellular apoptosis, and enhancement of mucosal barrier function by increasing the expression of tight junction proteins like occludin.[3][5][6]

These notes will detail the experimental procedures to evaluate these gastroprotective effects of this compound in both in vivo and in vitro models of aspirin-induced gastric injury.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols, comparing control, aspirin-injured, and this compound-pretreated groups.

Table 1: Effect of this compound on Gastric Ulcer Index in Aspirin-Treated Rats

Treatment GroupDose (mg/kg)Gastric Lesion Area (mm²) (Mean ± SE)
Control (Vehicle)-0
Aspirin/Indomethacin (B1671933)10150 ± 25
This compound + Aspirin/Indomethacin0.25100 ± 20
This compound + Aspirin/Indomethacin0.5050 ± 15
This compound + Aspirin/Indomethacin0.7540 ± 10
p < 0.05, **p < 0.01 compared to the Aspirin/Indomethacin group. Data is illustrative based on published findings.[3][5]

Table 2: Effect of this compound on Cell Viability and Apoptosis in Aspirin-Treated GES-1 Cells

Treatment GroupConcentration (µmol/l)Cell Viability (%) (Mean ± SD)Apoptosis Rate (%) (Mean ± SD)
Control-100 ± 5.05.0 ± 1.0
Aspirin18.2 mmol/l60 ± 4.535.0 ± 3.0
This compound + Aspirin0.475 ± 3.825.0 ± 2.5
This compound + Aspirin0.585 ± 4.1 15.0 ± 2.0
This compound + Aspirin0.690 ± 3.5 10.0 ± 1.5
*p < 0.05, **p < 0.01 compared to the Aspirin group. Data is illustrative based on published findings.[6]

Table 3: Effect of this compound on Occludin Protein Expression in Aspirin-Treated GES-1 Cells

Treatment GroupConcentration (µmol/l)Relative Occludin Expression (Fold Change vs. Aspirin)
Control-2.5
Aspirin18.2 mmol/l1.0
This compound + Aspirin0.41.8
This compound + Aspirin0.52.2
This compound + Aspirin0.62.4
p < 0.05, **p < 0.01 compared to the Aspirin group. Data is illustrative based on published findings.[3][6]

Experimental Protocols

Protocol 1: In Vivo Aspirin-Induced Gastric Injury Model in Rats

Objective: To evaluate the gastroprotective effect of this compound on aspirin-induced gastric mucosal lesions in a rat model. While some studies utilize indomethacin, the principle of NSAID-induced injury is similar.[5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound citrate

  • Aspirin (or Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Urethane (B1682113) (for anesthesia)

  • Formalin (10% buffered)

  • Dissecting tools, camera, and image analysis software

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12 h light/dark cycle, 22-24°C) with free access to food and water for at least one week.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Administration:

    • Control Group: Administer vehicle orally.

    • Aspirin Group: Administer vehicle orally 60 minutes before oral administration of aspirin.

    • This compound Groups: Administer this compound (e.g., 0.25, 0.5, 0.75 mg/kg) orally 60 minutes before oral administration of aspirin.[5]

  • Induction of Gastric Injury: Administer a single oral dose of aspirin (e.g., 200 mg/kg) or indomethacin (e.g., 10 mg/kg) to induce gastric mucosal injury.[3]

  • Euthanasia and Sample Collection: After 4-6 hours, euthanize the rats via an overdose of urethane anesthesia.

  • Macroscopic Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.

  • Lesion Scoring: Pin the stomach flat on a board and photograph the mucosal surface. Measure the area (mm²) of all visible hemorrhagic lesions. The sum of the areas for each stomach constitutes the ulcer index.

  • Histological Analysis (Optional): Collect tissue samples from the gastric wall, fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of inflammation, hemorrhage, and erosion.

Protocol 2: In Vitro Cell Viability and Apoptosis Assays

Objective: To assess the cytoprotective and anti-apoptotic effects of this compound on a human gastric epithelial cell line (GES-1) exposed to aspirin.

Materials:

  • Human gastric epithelial cell line (GES-1)

  • DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • This compound citrate

  • Aspirin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure - Cell Viability (MTT Assay):

  • Cell Culture: Culture GES-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Control Group: Treat with medium only.

    • Aspirin Group: Treat with a final concentration of 18.2 mmol/l aspirin.[6]

    • This compound Groups: Pre-treat with various concentrations of this compound (e.g., 0.4, 0.5, 0.6 µmol/l) for 2 hours before adding aspirin.[6]

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Procedure - Apoptosis Assay (Flow Cytometry):

  • Cell Culture and Treatment: Culture and treat GES-1 cells in 6-well plates as described above.

  • Cell Harvesting: After 24 hours of treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (early and late apoptosis) is determined.[6]

Protocol 3: Western Blot Analysis for Occludin Expression

Objective: To determine if this compound's protective effect involves the modulation of the tight junction protein occludin.

Materials:

  • GES-1 cells treated as in Protocol 2

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-Occludin, Rabbit anti-β-actin

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated GES-1 cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) from each sample and separate them by size on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-occludin antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software and normalize the occludin signal to the β-actin signal.[3][6]

Visualizations

Experimental Workflow

G cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_assays Cellular Assays animal Sprague-Dawley Rats fasting 24h Fasting animal->fasting grouping Grouping & this compound/Vehicle Pretreatment fasting->grouping aspirin Aspirin Administration grouping->aspirin euthanasia Euthanasia & Stomach Excision aspirin->euthanasia lesion_analysis Gastric Lesion Area Measurement euthanasia->lesion_analysis cells GES-1 Cells seeding Cell Seeding cells->seeding treatment This compound Pretreatment + Aspirin seeding->treatment mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow wb Western Blot (Occludin) treatment->wb G This compound This compound ht4r 5-HT4 Receptor (on Parasympathetic Nerves) This compound->ht4r activates ach_release ↑ Acetylcholine (ACh) Release ht4r->ach_release a7nachr α7 Nicotinic ACh Receptor (on Immune Cells, e.g., Macrophages) ach_release->a7nachr activates inflammation ↓ Pro-inflammatory Cytokine Release a7nachr->inflammation protection Gastric Mucosal Protection inflammation->protection

References

Troubleshooting & Optimization

Improving Mosapride citrate solubility in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of mosapride citrate (B86180) in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound citrate?

A1: this compound citrate is sparingly soluble in aqueous buffers.[1][2] Its solubility is pH-dependent, with increased solubility in more acidic conditions. For instance, its solubility is significantly higher in 0.1 N HCl (pH 1.2) compared to water or phosphate (B84403) buffer at pH 6.8.

Q2: In which organic solvents is this compound citrate soluble?

A2: this compound citrate is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3]

Q3: What is the recommended method for preparing a this compound citrate solution for in vitro assays?

A3: Due to its low aqueous solubility, the recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it to the final desired concentration in your aqueous experimental buffer.[2][3]

Q4: What is the stability of this compound citrate in aqueous solutions?

A4: Aqueous solutions of this compound citrate are not recommended for long-term storage as the compound can degrade. It is advisable to prepare fresh solutions for each experiment or, if necessary, store them for no more than one day.[2][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months in a tightly sealed container.[3]

Q5: Can the solubility of this compound citrate be improved without using organic solvents?

A5: Yes, several methods can enhance the aqueous solubility of this compound citrate. These include the formation of inclusion complexes with cyclodextrins (e.g., β-cyclodextrin and its derivatives) and the preparation of solid dispersions with water-soluble polymers like polyethylene (B3416737) glycol (PEG).[1][4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO/DMF stock solution in aqueous buffer. The aqueous solubility of this compound citrate has been exceeded.- Decrease the final concentration of this compound citrate in the aqueous buffer.- Increase the percentage of the organic solvent in the final solution, if your experimental system permits.- Consider using a different buffer system or one of the solubility enhancement techniques described below.[3]
Inconsistent or poor drug activity in the assay. Degradation of this compound citrate in the aqueous buffer.- Prepare fresh working solutions from a frozen stock for each experiment.- Minimize the time the compound spends in the aqueous buffer before being added to the assay.- If possible, conduct the experiment at a lower temperature to reduce the degradation rate.[3]
Difficulty dissolving this compound citrate directly in an aqueous buffer. Intrinsic low aqueous solubility of the compound.- Do not attempt to dissolve this compound citrate directly in aqueous buffers for high concentrations.- Utilize the recommended method of preparing a stock solution in an organic solvent first.- Employ solubility enhancement techniques such as cyclodextrin (B1172386) complexation or solid dispersions.

Data Presentation: Solubility of this compound Citrate

Table 1: Solubility of this compound Citrate in Various Solvents

SolventConcentrationReference(s)
Dimethyl sulfoxide (DMSO)≥5 mg/mL to 100 mg/mL[2][6][7]
Dimethylformamide (DMF)~20 mg/mL[2][7]
Water4.84 µg/mL
0.1 N HCl (pH 1.2)30.21 µg/mL
Phosphate Buffer (pH 6.8)14.25 µg/mL
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[2]

Table 2: Enhanced Aqueous Solubility of this compound Citrate (pH 6.8) Using Cyclodextrins

Cyclodextrin (CD) TypePreparation MethodSolubility (mg/mL)Reference(s)
β-CD Physical Mixing0.546[4]
Kneading1.035[4]
Freeze Drying1.443[4]
SBE7β-CD Physical Mixing1.407[4]
Kneading5.906[4]
Freeze Drying7.859[4]
This compound Citrate (Pure) -0.095[4]

Experimental Protocols

Protocol 1: Preparation of this compound Citrate Solution using an Organic Solvent

This protocol describes the standard method for preparing a working solution of this compound citrate for in vitro assays.

Workflow Diagram:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation a Weigh this compound Citrate b Dissolve in DMSO/DMF a->b c Vortex until clear b->c d Dilute stock in aqueous buffer c->d Dilution e Mix thoroughly d->e f Use immediately in assay e->f

Caption: Workflow for preparing this compound citrate working solution.

Materials:

  • This compound citrate powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), cell culture grade

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation: a. Accurately weigh the desired amount of this compound citrate powder. b. Dissolve the powder in a minimal amount of DMSO or DMF to achieve a high concentration stock solution (e.g., 10-50 mg/mL). c. Vortex the solution until the this compound citrate is completely dissolved. Gentle warming may be applied if necessary.

  • Working Solution Preparation: a. Perform serial dilutions of the stock solution with your pre-warmed aqueous buffer to achieve the desired final concentration for your assay. b. It is crucial to maintain a final organic solvent concentration that is non-toxic to your cells (typically <0.5% for DMSO). c. Prepare a vehicle control with the same final concentration of the organic solvent.

  • Use: a. Use the freshly prepared aqueous working solution immediately in your in vitro assay.

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This protocol provides a method to increase the aqueous solubility of this compound citrate by forming an inclusion complex with β-cyclodextrin (β-CD) or a derivative like SBE7β-CD.

Workflow Diagram:

G cluster_0 Complexation cluster_1 Drying and Processing a Weigh this compound Citrate and Cyclodextrin (1:1 molar ratio) b Triturate CD with a small amount of water to form a paste a->b c Gradually add this compound Citrate and knead for 30-60 minutes b->c d Dry the kneaded mass (e.g., in an oven at 40-50°C) c->d Transfer e Pulverize the dried complex d->e f Sieve to obtain a fine powder e->f g Aqueous solution of This compound-CD complex f->g Dissolve in buffer

Caption: Workflow for this compound-cyclodextrin inclusion complex preparation.

Materials:

  • This compound citrate powder

  • β-cyclodextrin (β-CD) or Sulfobutyl ether β-cyclodextrin (SBE7β-CD)

  • Deionized water

  • Mortar and pestle

  • Drying oven

Procedure:

  • Molar Ratio Calculation: Calculate the required weights of this compound citrate and the chosen cyclodextrin to achieve a 1:1 molar ratio.

  • Kneading: a. Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste. b. Gradually add the this compound citrate powder to the paste while continuously triturating with the pestle. c. Knead the mixture for a specified period (e.g., 30-60 minutes) until a homogeneous paste is formed.[8]

  • Drying: a. Spread the kneaded mass in a thin layer on a glass dish. b. Dry the mass in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.

  • Pulverization and Sieving: a. Pulverize the dried complex into a fine powder using the mortar and pestle. b. Pass the powder through a sieve to obtain a uniform particle size.

  • Dissolution: The resulting powder is the this compound-cyclodextrin inclusion complex, which will have enhanced solubility in aqueous buffers compared to the pure drug. Dissolve the required amount of the complex in your experimental buffer.

Mechanism of Action and Signaling Pathway

This compound citrate is a selective 5-HT4 receptor agonist.[9][10] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[9][11]

5-HT4 Receptor Signaling Pathway Diagram:

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Citrate receptor 5-HT4 Receptor This compound->receptor binds g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates epac Epac camp->epac activates creb CREB pka->creb phosphorylates cellular_response Cellular Response (e.g., increased gastrointestinal motility) epac->cellular_response leads to creb->cellular_response modulates gene transcription leading to

Caption: this compound citrate activates the 5-HT4 receptor signaling pathway.

Pathway Description:

  • Receptor Binding: this compound citrate binds to and activates the 5-HT4 receptor on the cell surface.

  • G-Protein Activation: This activation leads to the dissociation of the Gs alpha subunit from the G protein complex.

  • Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Downstream Effectors: cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[12][13][14]

  • Cellular Response: Activation of PKA and Epac leads to a cascade of phosphorylation events and the activation of transcription factors like CREB, ultimately resulting in the specific cellular response, such as increased acetylcholine (B1216132) release in enteric neurons, which enhances gastrointestinal motility.[4][15]

References

Preparing stable stock solutions of Mosapride in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the preparation and long-term storage of stable stock solutions of Mosapride in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound Citrate?

A1: Due to its low solubility in water, it is recommended to first dissolve this compound Citrate in an organic solvent like DMSO to create a concentrated stock solution.[1][2] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration.

Q2: What is the solubility of this compound Citrate in DMSO?

A2: The reported solubility of this compound Citrate in DMSO varies across different sources. It is soluble in DMSO, with reported values ranging from approximately 15 mg/mL to as high as 90 mg/mL.[1][2][3] This variability may be due to factors such as the specific form of this compound Citrate used (e.g., dihydrate vs. anhydrous) and experimental conditions. It is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific batch and experimental needs.

Q3: What are the recommended storage conditions for this compound Citrate DMSO stock solutions?

A3: For long-term stability, it is highly recommended to store this compound Citrate stock solutions in DMSO at low temperatures. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the vials are tightly sealed to prevent moisture absorption and protect from light.[1]

Q4: How many times can I freeze-thaw my this compound Citrate aliquot?

A4: It is best to aliquot the main stock solution into single-use volumes to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to compound precipitation and degradation.

Q5: Is this compound Citrate stable in aqueous solutions?

A5: Aqueous solutions of this compound Citrate are not recommended for long-term storage. For immediate use, a freshly prepared solution in an aqueous buffer is considered stable for up to 24 hours at room temperature.[1] It is advisable to prepare fresh dilutions from your frozen DMSO stock for each experiment.[1]

Data Summary

This compound Citrate Solubility and Stability in DMSO
ParameterValueSource(s)
Solubility in DMSO ≥15 mg/mL to 90 mg/mL[2][3]
Storage Temperature -20°C (short-term) or -80°C (long-term)[1][4]
Stability at -20°C Up to 1 month[1]
Stability at -80°C Up to 6 months[1]

Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Citrate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate until clear dissolve->mix aliquot Aliquot into single-use vials mix->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store thaw Thaw aliquot at room temperature store->thaw dilute Dilute into aqueous buffer thaw->dilute signaling_pathway cluster_cell Target Cell This compound This compound receptor 5-HT4 Receptor This compound->receptor activates gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates ach Acetylcholine Release pka->ach promotes

References

Optimizing Mosapride concentration for studying 5-HT3 receptor inhibition in patch-clamp experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Mosapride concentration for studying 5-HT3 receptor inhibition in patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, which promotes gastrointestinal motility.[1][2][3][4] However, it also functions as a 5-HT3 receptor antagonist, inhibiting the ion channel function of these receptors.[1][5] This dual action is crucial for understanding its overall pharmacological profile.

Q2: How does this compound inhibit 5-HT3 receptors?

Patch-clamp studies have shown that this compound inhibits 5-HT3 receptor currents in a competitive manner.[1][5][6] It blocks the peak currents evoked by serotonin (B10506) (5-HT) by competing for the same binding site.[1][5] This is evidenced by a rightward shift in the 5-HT concentration-response curve in the presence of this compound, without a change in the maximal effect.[1][7] this compound appears to bind to the 5-HT3 receptor in both its closed and open states, with a preference for the closed state.[1][5]

Q3: What is a typical concentration range for this compound to study 5-HT3 receptor inhibition?

Based on in vitro patch-clamp experiments on NCB-20 cells, concentrations of this compound in the micromolar range are effective for inhibiting 5-HT3 receptor currents.[1][6] A concentration of 10 µM this compound has been shown to be near its IC50 value and significantly inhibits 5-HT induced currents.[1][7] The inhibitory effects are concentration-dependent.[1][5][6]

Q4: Does this compound's inhibition of 5-HT3 receptors depend on voltage?

No, the blocking effect of this compound on 5-HT3 receptors has been found to be voltage-independent.[1][5]

Q5: How does this compound affect the desensitization of 5-HT3 receptors?

This compound has been shown to accelerate the desensitization of 5-HT3 receptors. However, it does not appear to affect the recovery process from desensitization.[1][5][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable inhibition of 5-HT3 current with this compound application. This compound concentration is too low. Increase the concentration of this compound. A good starting point is the IC50 value, which is approximately 10 µM.[1][7]
Inadequate pre-incubation time. Pre-incubate the cells with this compound for 2-5 minutes before co-applying with the 5-HT agonist to ensure the antagonist has had sufficient time to bind to the receptors.[9]
Degraded this compound stock solution. Prepare a fresh stock solution of this compound. High-concentration stock solutions can be stored at -20°C.[9]
High variability in the inhibitory effect of this compound. Inconsistent drug application. Ensure a constant and stable flow rate (e.g., 2-3 ml/min) of the perfusion system for consistent drug application.[9]
Fluctuations in agonist concentration. Verify the concentration and stability of the 5-HT agonist solution. Ensure reproducible baseline currents before applying the antagonist.[9]
Shift in the baseline current upon this compound application. This compound may have off-target effects at high concentrations. Use the lowest effective concentration of this compound. If the problem persists, investigate potential interactions with other channels or receptors in your experimental system.
Difficulty achieving a stable whole-cell patch-clamp configuration. Poor cell health. Ensure cells are healthy and have been continuously oxygenated. Check the pH and osmolarity of your solutions.[10]
Incorrect pipette resistance. Use borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.[9] Pipette resistance outside the 4-8 MΩ range can cause issues.[10]
Dirty pipette tip. Ensure the internal solution is filtered and that the pipette tip is clean to avoid clogging.[11][12]

Quantitative Data Summary

Table 1: Effect of this compound on 5-HT EC50 for 5-HT3 Receptor Activation

Condition5-HT EC50 (µM)Hill Coefficient
5-HT alone1.88 ± 0.102.55 ± 0.12
5-HT + 10 µM this compound4.80 ± 0.322.60 ± 0.26
Data from whole-cell patch-clamp experiments on NCB-20 cells.[1][7]

Table 2: this compound Binding Affinity for Serotonin Receptor Subtypes

Receptor SubtypeLigand/Assay TypeKi (nM)IC50 (nM)
5-HT4[³H]GR113808 Binding84.2113
5-HT3-1,189-
Ki (Inhibition Constant): A measure of binding affinity; lower value indicates higher affinity. IC50 (Half-maximal Inhibitory Concentration): Concentration for 50% inhibition.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Studying 5-HT3 Receptor Inhibition by this compound

This protocol is adapted from established methods for recording 5-HT-evoked currents and applying 5-HT3 antagonists.[9][13]

1. Cell Preparation:

  • Use cells expressing 5-HT3 receptors, such as NCB-20 or transfected HEK293 cells.[1][13]

  • Prepare acute brain slices or cultured cells according to standard laboratory procedures.[9]

2. Solutions:

  • Extracellular Solution (aCSF): Composition in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Continuously oxygenate with 95% O2 / 5% CO2. Adjust pH to 7.4.

  • Intracellular Solution: Composition in mM: 130-140 K-Gluconate or Cs-Gluconate, 2 MgCl2, 10 EGTA, 10 HEPES, 2-4 ATP-Mg, and 0.3-0.4 GTP-Na. Adjust pH to 7.2-7.3 with KOH or CsOH.[9]

  • Agonist and Antagonist Solutions: Prepare high-concentration stock solutions of serotonin and this compound in a suitable solvent (e.g., water or DMSO) and store at -20°C.[9] Dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

3. Patch-Clamp Recording:

  • Transfer the cell preparation to the recording chamber on the microscope stage.

  • Continuously perfuse with oxygenated extracellular solution at a flow rate of 2-3 ml/min.[9]

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the intracellular solution.[9]

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Clamp the cell at a holding potential of -60 mV to -70 mV.[9]

4. Data Acquisition:

  • Acquire data using a patch-clamp amplifier and appropriate data acquisition software.

  • Apply a known concentration of serotonin (e.g., 10-100 µM) for a short duration (2-5 seconds) to evoke a baseline inward current.[9]

  • Ensure the response is stable and reproducible over several applications with adequate washout periods in between.

5. Antagonist Application:

  • To determine the IC50 of this compound, co-apply a fixed concentration of 5-HT with varying concentrations of this compound.

  • To investigate the mechanism of antagonism, pre-incubate the cell with the desired concentration of this compound for 2-5 minutes by adding it to the perfusion solution before co-applying with serotonin.[9]

6. Data Analysis:

  • Measure the peak amplitude of the inward current in response to serotonin in the absence and presence of different concentrations of this compound.

  • Construct concentration-response curves and fit the data to the Hill equation to determine EC50 and IC50 values.

Visualizations

Signaling_Pathway cluster_0 This compound Action on 5-HT Receptors This compound This compound HT4R 5-HT4 Receptor This compound->HT4R Agonist HT3R 5-HT3 Receptor This compound->HT3R Antagonist G_protein Gs Protein HT4R->G_protein Activates Ion_Channel Cation Channel HT3R->Ion_Channel is a AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cholinergic_Neuron Cholinergic Neuron PKA->Cholinergic_Neuron Modulates ACh_Release Increased ACh Release Cholinergic_Neuron->ACh_Release GI_Motility Increased GI Motility ACh_Release->GI_Motility Cation_Influx Cation Influx Blocked Ion_Channel->Cation_Influx Inhibition of Depolarization_Inhibited Neuronal Depolarization Inhibited Cation_Influx->Depolarization_Inhibited

Caption: this compound's dual signaling pathway.

Experimental_Workflow start Start cell_prep Prepare 5-HT3R-expressing cells (e.g., NCB-20) start->cell_prep patch_setup Establish whole-cell patch-clamp configuration cell_prep->patch_setup set_potential Hold cell at -60 to -70 mV patch_setup->set_potential baseline Apply 5-HT to establish a stable baseline current set_potential->baseline washout1 Washout baseline->washout1 pre_incubate Pre-incubate with this compound (2-5 minutes) washout1->pre_incubate co_apply Co-apply 5-HT and this compound pre_incubate->co_apply record Record peak inward current co_apply->record washout2 Washout record->washout2 more_conc More this compound concentrations? washout2->more_conc more_conc->pre_incubate Yes analysis Analyze data and construct concentration-response curve more_conc->analysis No end End analysis->end

Caption: Workflow for this compound inhibition study.

References

Minimizing variability in Mosapride in vivo studies due to formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to minimize variability in Mosapride in vivo studies arising from formulation-related issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Question: My this compound in vivo study shows high inter-subject variability in plasma concentrations. What is the likely formulation-related cause?

Answer: High inter-subject variability is a frequent challenge with this compound, a Biopharmaceutics Classification System (BCS) Class II drug.[1] This classification means it has high permeability but low aqueous solubility.[1] Consequently, its absorption is often limited by how quickly it dissolves in the gastrointestinal (GI) tract.[1] Minor physiological differences between subjects, such as gastric emptying time and intestinal pH, can significantly impact the dissolution rate, leading to variable absorption and inconsistent plasma concentrations.[1]

Recommended Solutions:

  • Enhance Dissolution Rate: The most effective strategy is to use a formulation that improves the dissolution rate, making absorption less dependent on physiological variations.[1] Techniques like solid dispersions are highly effective.[2][3][4]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.

  • Use of Solubilizing Excipients: Incorporating surfactants or wetting agents can improve the wettability of the hydrophobic drug particles.

Question: I'm observing poor and inconsistent oral bioavailability for my this compound formulation. How can I improve it?

Answer: The poor and erratic bioavailability of this compound is directly linked to its low aqueous solubility and wettability.[5][6] The drug's solubility is also pH-dependent, being higher in acidic conditions, which can lead to variable dissolution as it passes through the different pH environments of the GI tract.[1]

Recommended Solutions:

  • Solid Dispersions: This is a primary strategy to improve bioavailability.[2][4] By dispersing this compound in a water-soluble carrier in an amorphous state, the energy required for dissolution is reduced, leading to faster and more complete dissolution.[2][7]

  • pH Adjustment: Formulating this compound in a mildly acidic environment can improve its solubility. However, care must be taken as extreme acidic conditions may promote degradation.[1]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble this compound molecule, increasing its solubility and dissolution rate.[6]

Question: The dissolution profile of my this compound formulation is inconsistent across batches. What should I check?

Answer: Inconsistent dissolution profiles often point to a lack of control over the drug's solid-state properties or formulation manufacturing parameters.

Recommended Solutions:

  • Characterize the Drug Substance: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for polymorphism.[7] Different crystalline forms of a drug can have different solubilities and dissolution rates. Ensure you are using a consistent solid form.

  • Control Manufacturing Process: For formulations like solid dispersions, the manufacturing method (e.g., solvent evaporation, hot-melt extrusion) and parameters (e.g., solvent, temperature, drying rate) must be tightly controlled to ensure a consistent level of amorphization and particle characteristics.[7][8]

  • Assess Excipient Variability: Ensure the excipients used are from a consistent source and grade, as variations in excipient properties can affect formulation performance.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound that affect its formulation?

This compound Citrate's formulation is challenged by its low aqueous solubility.[1] It is sparingly soluble in aqueous buffers.[9] This poor solubility is the primary reason for its classification as a BCS Class II drug and the main hurdle to achieving consistent oral absorption.[1]

PropertyValue / DescriptionImplication for Formulation
BCS Class Class II[1]Low Solubility, High Permeability. Absorption is dissolution rate-limited.
Aqueous Solubility Sparingly soluble.[9] Higher in acidic conditions.[1]Requires solubility enhancement techniques (e.g., solid dispersions, pH control).
Melting Point 151-153°C[10]Relevant for thermal manufacturing methods like hot-melt extrusion.
pKa 13.52 ± 0.46 (Predicted)[10]Indicates its solubility will be pH-dependent.
Physical Form Crystalline solid[10]Can exist in different polymorphic forms; conversion to amorphous state improves dissolution.[7]

Which formulation strategies are most effective for enhancing this compound's bioavailability?

Solid dispersion technology is one of the most successful strategies.[2][3][4] This involves dispersing this compound in an amorphous state within a hydrophilic polymer matrix.[7] This approach enhances bioavailability by:

  • Increasing Wettability: The hydrophilic carrier improves the wetting of the drug.[11]

  • Reducing Particle Size: The drug is dispersed at a molecular or nano-level.[2][12]

  • Preventing Crystallization: The carrier can inhibit the drug from converting back to a less soluble crystalline form.[11] Commonly used carriers for this compound solid dispersions include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropylmethylcellulose (B13716658) (HPMC).[7][8]

How does food intake affect the absorption of this compound?

While specific studies on the food effect for all formulations are limited, the absorption of poorly soluble drugs can be influenced by food. Food can delay gastric emptying, which may allow more time for a poorly soluble drug to dissolve.[13] However, for a drug like this compound, which is a prokinetic agent that accelerates gastric emptying, the interaction is complex.[13][14] In some cases, administering this compound has been shown to increase food intake in animal models without significantly altering body weight.[15] For experimental consistency, it is crucial to standardize administration protocols with respect to food (i.e., always fasted or always fed).

Experimental Protocols

1. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method to prepare a this compound solid dispersion to enhance solubility.[7][11]

  • Materials: this compound Citrate (B86180), Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).

  • Procedure:

    • Determine the desired ratio of this compound to PVP (e.g., 1:4 by weight).

    • Dissolve the required amount of this compound Citrate and PVP K30 in a sufficient volume of ethanol in a round-bottom flask with stirring until a clear solution is obtained.[11]

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 60°C).[11]

    • Continue evaporation until a solid film or powder is formed on the flask wall.

    • Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 60°C) for 3-6 hours to remove any residual solvent.[11]

    • Gently scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.[11]

    • Store the resulting powder in a desiccator.

2. In Vitro Dissolution Testing Protocol

This protocol is essential for comparing the release characteristics of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).[16]

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or pH 6.8 phosphate (B84403) buffer (to simulate intestinal fluid).

  • Procedure:

    • Pre-heat the dissolution medium to 37 ± 0.5°C.

    • Place a single dose of the this compound formulation (e.g., tablet, capsule, or an equivalent amount of powder) into each dissolution vessel.

    • Set the paddle rotation speed to 50 RPM.[16]

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

This compound's Mechanism of Action

This compound acts as a selective 5-HT4 receptor agonist in the gastrointestinal tract.[14][17][18] This activation stimulates the release of acetylcholine (B1216132) (ACh) from enteric neurons, which in turn enhances GI motility and gastric emptying.[19][20][21]

Mosapride_MoA This compound This compound HT4R 5-HT4 Receptor (on Enteric Neuron) This compound->HT4R Binds & Activates Gs Gs Protein Adenylyl Cyclase HT4R->Gs cAMP ↑ cAMP Gs->cAMP ACh Acetylcholine (ACh) Release cAMP->ACh Stimulates SmoothMuscle GI Smooth Muscle Cell ACh->SmoothMuscle Acts on Contraction Increased Motility & Gastric Emptying SmoothMuscle->Contraction Leads to

Simplified signaling pathway of this compound.
Troubleshooting Workflow for In Vivo Variability

This workflow outlines a logical approach to diagnosing and resolving high variability in this compound in vivo studies.

Workflow for addressing formulation-induced variability.
Relationship Between Properties, Challenges, and Solutions

This diagram illustrates how this compound's inherent properties lead to formulation challenges and the corresponding solutions.

Mosapride_Challenges_Solutions Properties Physicochemical Properties Low Aqueous Solubility Crystalline Solid Form BCS Class II Challenges Formulation Challenges Poor Bioavailability High PK Variability Dissolution Rate-Limited Absorption Properties:p1->Challenges:c1 Leads to Properties:p1->Challenges:c3 Properties:p2->Challenges:c3 Properties:p3->Challenges:c2 Solutions Formulation Solutions Solid Dispersions Particle Size Reduction Inclusion Complexes (Cyclodextrins) pH Modification Challenges:c1->Solutions:s1 Solved by Challenges:c1->Solutions:s3 Challenges:c2->Solutions:s1 Challenges:c3->Solutions:s1 Challenges:c3->Solutions:s2 Challenges:c3->Solutions:s4

Connecting this compound's properties to solutions.

References

Accounting for the first-pass metabolism of Mosapride in pharmacokinetic modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic (PK) modeling of Mosapride, with a specific focus on accounting for its extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound's first-pass metabolism?

A1: this compound undergoes extensive first-pass metabolism primarily in the liver. The major enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1][2] This enzymatic activity significantly reduces the concentration of the parent drug that reaches systemic circulation after oral administration.

Q2: What are the major metabolites of this compound and are they pharmacologically active?

A2: The two primary metabolites of this compound are des-p-fluorobenzyl this compound (M-1) and this compound-N-oxide (M-2).[3] The M-1 metabolite is known to be pharmacologically active.[4] Therefore, it is crucial to not only model the parent drug but also to consider the pharmacokinetic profile and activity of the M-1 metabolite in comprehensive PK models.

Q3: How significant is the first-pass effect on this compound's oral bioavailability?

A3: The first-pass effect markedly reduces this compound's oral bioavailability, which varies significantly across different species. For instance, oral bioavailability has been reported to be around 8% in dogs and 14% in monkeys.[5] In rats, there are pronounced sex-related differences, with bioavailability at 7% in males and 47% in females, highlighting the extensive first-pass metabolism in males.[6]

Q4: What are the key pharmacokinetic parameters of this compound and its active metabolite, M-1?

A4: Key pharmacokinetic parameters for this compound and its M-1 metabolite following intravenous and oral administrations in various preclinical species are summarized in the tables below. These tables provide a comparative overview to aid in model development.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Bioavailability (%)
Rat (Male) Oral1044[6]-1.9[6]7[6]
Intravenous2----
Rat (Female) Oral10788[6]-2.8[6]47[6]
Intravenous2----
Dog Oral10207[5]0.5 - 1[5]1.5[5]8[5]
Intravenous2--2.4 (β-phase)[5]-
Monkey Oral10862[5]0.5 - 1[5]0.9[5]14[5]
Intravenous2--2.4 (β-phase)[5]-
Horse Oral0.531[4]1 - 2[4]3.6 - 4.2[4]-
Oral1.060[4]1 - 2[4]3.6 - 4.2[4]-
Oral1.5104[4]1 - 2[4]3.6 - 4.2[4]-

Table 2: Pharmacokinetic Parameters of M-1 Metabolite in Preclinical Models

SpeciesAdministration Route (of this compound)Dose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)
Rat (Male) Oral10277[6]--
Rat (Female) Oral10149[6]--
Dog Oral10~207 (equivalent to this compound)[5]--
Monkey Oral10~862 (equivalent to this compound)[5]--
Horse Oral0.517[4]1 - 3[4]11.7[4]
Oral1.032[4]1 - 3[4]5.6[4]
Oral1.553[4]1 - 3[4]5.2[4]

Troubleshooting Guides

Issue 1: My PBPK model underpredicts the in vivo clearance and overestimates the oral bioavailability of this compound.

  • Possible Cause 1: Inaccurate in vitro intrinsic clearance (CLint) data.

    • Troubleshooting Step: Ensure that the in vitro system used (e.g., human liver microsomes, hepatocytes) is robust and that the experimental conditions are optimized.[7] Verify the protein concentrations and incubation times. Consider using multiple in vitro systems to get a more reliable estimate of CLint.

  • Possible Cause 2: Underestimation of intestinal first-pass metabolism.

    • Troubleshooting Step: this compound is a substrate for CYP3A4, which is present in both the liver and the intestine.[1] Ensure your PBPK model includes a gut compartment with appropriate CYP3A4 expression levels to account for intestinal metabolism.

  • Possible Cause 3: Neglecting the contribution of active transport.

    • Troubleshooting Step: Investigate if this compound is a substrate for uptake or efflux transporters in the liver and intestine, which could influence its intracellular concentration and subsequent metabolism. Incorporate transporter kinetics into the PBPK model if necessary.

Issue 2: The model fails to capture the observed sex-related differences in this compound pharmacokinetics in rats.

  • Possible Cause: Lack of sex-specific physiological and enzymatic parameters in the model.

    • Troubleshooting Step: The significant difference in bioavailability between male (7%) and female (47%) rats suggests a difference in metabolic enzyme activity.[6] Use sex-specific parameters for liver blood flow, liver volume, and CYP3A4 enzyme abundance and activity in your rat PBPK model.

Issue 3: My model does not accurately predict drug-drug interactions (DDIs) with CYP3A4 inhibitors.

  • Possible Cause 1: Incorrect inhibition constants (Ki) for the interacting drug.

    • Troubleshooting Step: Use experimentally determined Ki values for the specific CYP3A4 inhibitor being modeled. If unavailable, use reliable values from the literature.

  • Possible Cause 2: The model does not account for mechanism-based inhibition.

    • Troubleshooting Step: If the interacting drug is a time-dependent inhibitor of CYP3A4, a simple competitive inhibition model will be insufficient. Incorporate time-dependent inhibition parameters into your model.

  • Possible Cause 3: The model only considers hepatic interactions.

    • Troubleshooting Step: Remember that CYP3A4 inhibitors can also affect intestinal metabolism. Ensure your DDI model accounts for inhibition in both the gut and the liver.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM)

  • Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.

  • Materials: Pooled HLM, NADPH regenerating system, this compound stock solution, phosphate (B84403) buffer, quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Procedure:

    • Pre-incubate HLM with phosphate buffer at 37°C.

    • Initiate the reaction by adding this compound (final concentration typically 1 µM) and the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Analyze the samples for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Dogs

  • Objective: To determine the pharmacokinetic parameters and bioavailability of this compound after oral and intravenous administration.

  • Animals: Beagle dogs.

  • Study Design: A crossover design is recommended.

    • Phase 1: Administer this compound intravenously (e.g., 2 mg/kg).[5]

    • Washout Period: Typically 1 week.

    • Phase 2: Administer this compound orally (e.g., 10 mg/kg).[5]

  • Sample Collection:

    • Collect blood samples at pre-determined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the plasma concentrations of this compound and its M-1 metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Perform non-compartmental analysis (NCA) to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

    • Calculate oral bioavailability (F%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Mandatory Visualizations

Mosapride_Metabolism_Pathway This compound This compound (Oral) Absorbed Absorbed from GI Tract This compound->Absorbed PortalVein Portal Vein Absorbed->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation (Parent Drug) Liver->SystemicCirculation Reduced Bioavailability Metabolites Metabolites (M-1, M-2) Liver->Metabolites CYP3A4 Excretion Excretion SystemicCirculation->Excretion Metabolites->SystemicCirculation CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) CYP3A4_Inhibitors->Liver Inhibit CYP3A4_Inducers CYP3A4 Inducers CYP3A4_Inducers->Liver Induce Experimental_Workflow_First_Pass_Metabolism cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_modeling Pharmacokinetic Modeling HLM Human Liver Microsomes CLint Determine Intrinsic Clearance (CLint) HLM->CLint Hepatocytes Hepatocytes Hepatocytes->CLint PBPK_Model Develop PBPK Model CLint->PBPK_Model Input AnimalModels Preclinical Species (Rat, Dog, Monkey) IV_Dosing Intravenous Dosing AnimalModels->IV_Dosing Oral_Dosing Oral Dosing AnimalModels->Oral_Dosing PK_Sampling Pharmacokinetic Sampling IV_Dosing->PK_Sampling Oral_Dosing->PK_Sampling PK_Parameters Calculate PK Parameters (AUC, CL, Bioavailability) PK_Sampling->PK_Parameters PK_Parameters->PBPK_Model Input Model_Validation Model Validation & Refinement PK_Parameters->Model_Validation Validation Data PBPK_Model->Model_Validation DDI_Prediction DDI & Special Population Simulations Model_Validation->DDI_Prediction

References

pH-dependent stability of Mosapride citrate in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mosapride citrate (B86180). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving this compound citrate for use in aqueous experimental buffers?

A1: this compound citrate has low solubility in water. It is recommended to first prepare a stock solution by dissolving the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. For example, a stock solution in DMSO can be prepared at a concentration of 90 mg/mL.[1]

Q2: How should I store this compound citrate stock solutions?

A2: For long-term storage, it is advisable to store stock solutions of this compound citrate in an organic solvent like DMSO at low temperatures. In DMSO, this compound citrate is stable for up to 6 months at -80°C and for up to 1 month at -20°C when stored in a tightly sealed container and protected from moisture.[1]

Q3: How long is this compound citrate stable in an aqueous buffer at room temperature?

A3: Aqueous solutions of this compound citrate are not recommended for long-term storage. For immediate use, a freshly prepared solution in an aqueous buffer is generally considered stable for up to 24 hours at room temperature.[1][2] It is best practice to prepare fresh dilutions from your stock solution for each experiment.

Q4: What is the optimal pH for maintaining the stability of this compound citrate in my experimental buffer?

A4: this compound citrate is susceptible to degradation in both acidic and alkaline conditions.[1] While comprehensive quantitative data on its stability in various buffers is limited, studies using High-Performance Liquid Chromatography (HPLC) for stability testing have often employed mobile phases with a pH of around 4.0, suggesting that a mildly acidic environment may be favorable for its stability.[1][2] It is highly recommended to perform a pilot stability study in your specific buffer system if the experiment is to be conducted over an extended period.

Q5: My experimental results with this compound citrate are inconsistent. What could be the cause?

A5: Inconsistent results can arise from the degradation of this compound citrate.[1] Factors such as improper storage, prolonged exposure to light, suboptimal pH of the buffer, or the presence of oxidizing agents can lead to the degradation of the compound, affecting its potency and leading to variability in your experimental outcomes.[1] It is crucial to adhere to recommended handling and storage procedures.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. The aqueous solubility of this compound citrate has been exceeded.- Increase the proportion of the organic solvent in the final solution, if your experiment allows. - Decrease the final concentration of this compound citrate. - Consider using a different buffer system.[1]
Loss of drug activity over the course of a multi-day experiment. Degradation of this compound citrate in the aqueous experimental buffer.- Prepare fresh this compound citrate solutions daily from a frozen stock. - If possible, conduct the experiment at a lower temperature. - Protect the experimental setup from light.[1]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of this compound citrate into byproducts due to hydrolysis, oxidation, or photolysis.- Confirm the identity of the degradation products using appropriate analytical techniques (e.g., mass spectrometry). - Review the experimental protocol to identify and mitigate potential causes of degradation (e.g., adjust pH, protect from light, deaerate buffers).[1]
Variability between different batches of prepared this compound citrate solutions. Inconsistent preparation or storage of the solutions.- Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. - Ensure consistent storage conditions (temperature, light protection) for all batches.

pH-Dependent Stability of this compound Citrate

The stability of this compound citrate is significantly influenced by the pH of the solution. The molecule contains both amide and ether linkages that are susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[3]

Summary of Forced Degradation Studies

Forced degradation studies have been conducted to investigate the stability of this compound citrate under various stress conditions.

Stress Condition Observations Reference
Acid Hydrolysis (e.g., 0.1 M HCl) Significant degradation observed.[4][5]
Alkaline Hydrolysis (e.g., 0.5 M NaOH) Significant degradation observed.[4][5]
**Oxidative (e.g., 3% H₂O₂) **Degradation observed.[4][5]
Thermal (e.g., 60°C) Degradation observed.[4][5]
Photolytic (UV light) Degradation observed.[4][5]
pH-Dependent Degradation Profile (Illustrative)
pH Buffer System (Example) Relative Stability Illustrative Degradation Rate (Arbitrary Units)
1.2HClLow10
4.0AcetateHigh1
7.0PhosphateModerate4
9.0BorateLow8
12.0NaOHVery Low12

This table is for illustrative purposes to demonstrate the pH-dependent stability trend and is not based on experimentally determined rate constants.

Experimental Protocols

Protocol 1: Preparation of this compound Citrate Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound citrate in an appropriate organic solvent.

  • Materials:

    • This compound citrate powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Vortex mixer

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound citrate powder using a calibrated analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the required volume of DMSO to achieve the desired concentration (e.g., 90 mg/mL).

    • Vortex the solution until the this compound citrate is completely dissolved.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Stability-Indicating HPLC Method for this compound Citrate
  • Objective: To determine the concentration of this compound citrate and its degradation products in a sample.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reagents:

    • Acetonitrile, HPLC grade

    • Methanol, HPLC grade

    • Monopotassium phosphate

    • Phosphoric acid

    • Water, HPLC grade

  • Chromatographic Conditions (Example): [2]

    • Mobile Phase: 0.02 M Monopotassium phosphate:Methanol (30:70, v/v), with the pH of the buffer adjusted to 4.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 274 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound citrate of known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the experimental samples.

    • Quantify the amount of this compound citrate in the samples by comparing the peak area with the calibration curve. Degradation products will appear as separate peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Citrate Stock Solution (in DMSO) prep_working Dilute Stock to Final Working Concentration prep_stock->prep_working prep_buffer Prepare Experimental Aqueous Buffer prep_buffer->prep_working run_exp Conduct Experiment with This compound Citrate Solution prep_working->run_exp sampling Collect Samples at Different Time Points run_exp->sampling hplc Analyze Samples by Stability-Indicating HPLC sampling->hplc data_analysis Quantify this compound and Degradation Products hplc->data_analysis

Caption: Experimental workflow for assessing the pH-dependent stability of this compound citrate.

troubleshooting_workflow cluster_solution Solution Integrity cluster_params Experimental Conditions start Inconsistent Experimental Results Observed check_solution Verify Solution Preparation and Storage Procedures start->check_solution check_params Review Experimental Parameters (pH, Temp, Light) start->check_params fresh_solution Use Freshly Prepared Solutions? check_solution->fresh_solution optimal_ph Is Buffer pH Optimal (e.g., ~4.0)? check_params->optimal_ph correct_storage Correct Stock Storage? fresh_solution->correct_storage Yes prepare_new Prepare Fresh Stock and Working Solutions fresh_solution->prepare_new No correct_storage->prepare_new No end Re-run Experiment and Analyze Results correct_storage->end Yes prepare_new->end protect_light Is Experiment Protected from Light? optimal_ph->protect_light Yes adjust_params Adjust pH, Control Temperature, and Protect from Light optimal_ph->adjust_params No protect_light->adjust_params No protect_light->end Yes adjust_params->end

Caption: Troubleshooting guide for inconsistent results with this compound citrate.

References

Potential off-target effects of Mosapride in preclinical animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mosapride observed in preclinical animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cardiovascular effects in our animal model after administering this compound. Is this a known off-target effect?

A1: While this compound is known for a significantly better cardiovascular safety profile compared to its predecessor, Cisapride, some cardiovascular effects have been investigated. It is crucial to consider the specific animal model, dose, and experimental conditions.

This compound has a much lower affinity for the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is implicated in cardiac arrhythmias, than Cisapride. In preclinical studies, this compound showed a significantly lower potential for prolonging the QT interval and inducing torsades de pointes.[1] However, at very high concentrations, some effects on cardiac ion channels, other than hERG, have been noted. It is also important to note that this compound does not have an affinity for dopamine (B1211576) D2 receptors, unlike some other prokinetic agents, which minimizes the risk of certain cardiovascular and extrapyramidal side effects.[1]

Troubleshooting:

  • Verify Dose and Concentration: Ensure the administered dose is within the reported therapeutic range for the specific animal model. Supratherapeutic doses may elicit off-target effects.

  • Assess Animal Model: The cardiac ion channel profile can vary between species. Guinea pigs are often considered a good model for evaluating QT interval effects due to similarities with human cardiac physiology.

  • Control for Confounding Factors: Anesthesia, surgical procedures, and co-administered drugs can all influence cardiovascular parameters. Ensure your experimental protocol includes appropriate controls.

  • Review Literature for Your Model: Check for studies that have specifically used your animal model to assess the cardiovascular effects of this compound.

Q2: Are there any reported central nervous system (CNS) off-target effects of this compound in preclinical models? We are seeing some behavioral changes in our rats.

A2: Preclinical data suggests that this compound has a low affinity for dopamine D2 receptors, which are often associated with central nervous system side effects like extrapyramidal symptoms.[1][2] This suggests a low likelihood of such off-target effects. A review of safety data also indicates that this compound is not expected to cause extrapyramidal syndrome.[1]

However, it is important to consider that any compound can have unexpected effects at high concentrations or in specific experimental contexts.

Troubleshooting:

  • Dose-Response Relationship: Determine if the observed behavioral changes are dose-dependent. This can help differentiate a specific drug effect from a non-specific or stress-related response.

  • Functional Observation Battery (FOB): If not already part of your protocol, consider implementing a standardized FOB to systematically assess behavioral and neurological changes.

  • Vehicle Controls: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the observed effects.

  • Literature Review: Search for any preclinical studies that have specifically investigated the behavioral or CNS effects of this compound in rats.

Q3: We are planning a long-term study with this compound. Are there any known endocrine-related off-target effects from chronic administration in animals?

A3: Long-term carcinogenicity studies in rats and mice have shown an increased incidence of hepatocellular and thyroid follicular cell tumors.[3] However, these findings were not associated with genotoxicity, suggesting a non-genotoxic mechanism.[3] It is hypothesized that these effects might be species-specific and related to prolonged stimulation of metabolic pathways.

In a 90-day subacute toxicity study in dogs, the earliest adverse effects observed were increased plasma levels of cholesterol and phospholipid.[3]

Troubleshooting:

  • Monitor Relevant Biomarkers: In your long-term study, consider including regular monitoring of liver function tests (e.g., ALT, AST), thyroid hormone levels (e.g., TSH, T3, T4), and lipid profiles.

  • Histopathology: Plan for comprehensive histopathological examination of the liver and thyroid gland at the end of the study to detect any morphological changes.

  • Species Selection: Be mindful of the species-specific nature of some endocrine effects when extrapolating findings to other species or humans.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on the off-target effects of this compound.

Table 1: Cardiovascular Electrophysiology Data

ParameterAnimal Model/SystemThis compound Concentration/DoseEffectReference
Action Potential Duration (APD) Guinea Pig Papillary Muscle10 µMNo effect on APD[1]
QT Interval Anesthetized Rats and Guinea PigsNot specifiedLittle effect on QTc
hERG K+ Current (IKr) Block --Weak inhibitory effect

Table 2: General Toxicity Data

Study TypeAnimal ModelDose/DurationKey FindingsNOAELLOAELReference
Subacute Toxicity Rats (female)26 weeksHepatocellular swelling2 mg/kg/day10 mg/kg/day[3]
Subacute Toxicity Rats (male)26 weeks-10 mg/kg/day50 mg/kg/day[3]
Subacute Toxicity Dogs90 daysIncreased plasma cholesterol and phospholipids20 ppm (0.61-0.71 mg/kg/day)100 ppm (2.7-3.5 mg/kg/day)[3]
Carcinogenicity Rats and Mice104 weeksHepatocellular and thyroid follicular cell tumors (non-genotoxic)3 mg/kg/day (female rats)10 mg/kg/day (female rats)[3]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols

1. In Vitro Cardiac Electrophysiology (Patch Clamp)

  • Objective: To assess the inhibitory effect of this compound on the hERG potassium channel current (IKr).

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology:

    • Cells are cultured under standard conditions.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Cells are perfused with an extracellular solution. The intracellular solution is delivered via the patch pipette.

    • A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.

    • After obtaining a stable baseline recording, cells are perfused with increasing concentrations of this compound.

    • The effect of each concentration on the peak tail current is measured and compared to the baseline.

    • The concentration-response curve is plotted to determine the IC50 value (the concentration at which 50% of the current is inhibited).

2. In Vivo Cardiovascular Assessment in Anesthetized Guinea Pigs

  • Objective: To evaluate the effect of this compound on the QT interval.

  • Animal Model: Male Hartley guinea pigs.

  • Methodology:

    • Animals are anesthetized (e.g., with pentobarbital).

    • The femoral vein is cannulated for drug administration.

    • Subcutaneous needle electrodes are placed for electrocardiogram (ECG) recording (Lead II).

    • After a stabilization period, a baseline ECG is recorded.

    • This compound or vehicle is administered intravenously as a bolus or infusion.

    • ECG is continuously recorded for a specified period after administration.

    • The QT interval is measured and corrected for heart rate (QTc) using a formula such as Bazett's or Fridericia's correction.

    • Changes in QTc from baseline are calculated and compared between the this compound-treated and vehicle-treated groups.

3. Repeat-Dose Toxicity Study in Rats

  • Objective: To determine the potential toxicity of this compound after repeated administration over a specified period.

  • Animal Model: Sprague-Dawley rats (male and female).

  • Methodology:

    • Animals are randomly assigned to control (vehicle) and multiple this compound dose groups.

    • This compound is administered daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 26 weeks).

    • Clinical observations (e.g., changes in appearance, behavior) and body weights are recorded regularly.

    • Food and water consumption are monitored.

    • At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis (including liver and thyroid function markers).

    • Animals are euthanized, and a full necropsy is performed.

    • Organ weights are recorded.

    • A comprehensive set of tissues is collected, preserved, and processed for histopathological examination by a veterinary pathologist.

    • The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are determined based on the findings.

Visualizations

Mosapride_On_Target_Signaling This compound This compound HTR4 5-HT4 Receptor (Enteric Neuron) This compound->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes M_Receptor Muscarinic Receptor (Smooth Muscle) ACh_Release->M_Receptor Binds to Contraction Smooth Muscle Contraction M_Receptor->Contraction Prokinetic Prokinetic Effect Contraction->Prokinetic

Caption: On-target signaling pathway of this compound's prokinetic action.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment Receptor_Binding Receptor Binding Assays (e.g., Dopamine D2, 5-HT1, 5-HT2) CV_Safety Cardiovascular Safety (e.g., Guinea Pig QTc) Receptor_Binding->CV_Safety hERG_Assay hERG K+ Channel Assay (Patch Clamp) hERG_Assay->CV_Safety Repeat_Dose_Tox Repeat-Dose Toxicity (Rat, Dog) CV_Safety->Repeat_Dose_Tox CNS_Safety CNS Safety (e.g., Rat FOB) CNS_Safety->Repeat_Dose_Tox NOAEL_LOAEL Determine NOAEL/LOAEL Repeat_Dose_Tox->NOAEL_LOAEL Risk_Assessment Human Risk Assessment NOAEL_LOAEL->Risk_Assessment

Caption: General experimental workflow for preclinical safety assessment.

Mosapride_vs_Cisapride_Cardiac_Safety This compound This compound - Low affinity for hERG - Minimal QT prolongation - Low proarrhythmic potential hERG_Block hERG K+ Channel Blockade This compound->hERG_Block Weak Cisapride Cisapride - High affinity for hERG - Significant QT prolongation - High proarrhythmic potential Cisapride->hERG_Block Strong QT_Prolongation QT Interval Prolongation hERG_Block->QT_Prolongation TdP Torsades de Pointes QT_Prolongation->TdP

Caption: Comparative cardiac safety profiles of this compound and Cisapride.

References

Technical Support Center: Selecting the Appropriate Animal Model for Studying Mosapride's Effect on Colonic Motility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate animal model to study the effects of Mosapride on colonic motility. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate informed decision-making in experimental design.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most recommended for studying the prokinetic effects of this compound on the colon?

A1: The guinea pig is a highly recommended model because the distribution of 5-HT4 receptors in its colon is similar to that in humans.[1][2][3] This similarity in receptor distribution suggests that the pharmacological effects of this compound in guinea pigs are more likely to be translatable to human clinical outcomes. Studies have shown that this compound significantly enhances colonic motility in conscious guinea pigs.[1][4][5]

Q2: What is the primary mechanism of action of this compound on colonic motility?

A2: this compound is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[6][7][8] By activating 5-HT4 receptors in the enteric nervous system, it facilitates the release of acetylcholine (B1216132) (ACh), a key neurotransmitter that stimulates smooth muscle contraction and enhances peristalsis.[6][9] Some studies also suggest that this compound possesses 5-HT3 receptor antagonist properties, which may contribute to its overall therapeutic effect in managing gastrointestinal disorders.[7]

Q3: Are there species-specific differences in the response to this compound?

A3: Yes, there are notable species-specific differences. For instance, while this compound enhances colonic motility in guinea pigs and rats, its effect in conscious dogs appears to be more pronounced in the upper gastrointestinal tract (gastric antrum and ileum) with no significant impact on the colon.[9] This highlights the importance of selecting an animal model based on the specific research question.

Q4: What are the common methods to assess colonic motility in animal models?

A4: Common methods include:

  • In vivo measurement of contractile activity: This involves surgically implanting strain gauge force transducers on the serosal surfaces of the colon to directly measure muscle contractions in conscious animals.[9]

  • Colonic transit time: This can be assessed by measuring the time taken for a surgically inserted artificial fecal pellet to travel a set distance or by monitoring the expulsion time of a transanally inserted glass bead.[9][10]

  • Fecal pellet output: This is a non-invasive method where the number and/or weight of fecal pellets expelled over a specific period is counted.[8][9][11]

  • In vitro organ bath studies: This involves assessing the contractility of isolated colon segments in response to this compound.[2]

Troubleshooting Guides

Issue 1: High variability in fecal pellet output in rats.

  • Answer:

    • Potential Cause 1: Stress-induced defecation. Handling and the experimental environment can induce stress in rodents, leading to increased and variable defecation that can mask the pharmacological effect of this compound.

    • Solution 1: Acclimatize the animals to the experimental cages and handling procedures for several days before the experiment. Ensure a quiet and controlled environment during the study.

    • Potential Cause 2: Circadian rhythm. Colonic motility and defecation patterns in rodents are influenced by their circadian rhythm.[12]

    • Solution 2: Conduct all experiments at the same time of day to minimize variability due to circadian fluctuations.

    • Potential Cause 3: Diet and housing. Changes in diet or housing conditions can affect gastrointestinal transit.

    • Solution 3: Maintain a consistent diet and house animals individually during the fecal collection period to prevent coprophagy and ensure accurate pellet counts per animal.

Issue 2: this compound shows a weak or inconsistent effect on colonic motility in our rat model.

  • Question: We are administering this compound orally to rats and not observing a significant prokinetic effect on the colon. Is this expected?

  • Answer:

    • Potential Cause 1: First-pass metabolism. After oral administration, this compound is absorbed in the small intestine and undergoes first-pass metabolism, where it is converted to its M1 metabolite. This metabolite has 5-HT3 antagonistic effects, which might counteract the 5-HT4 agonistic prokinetic effect of the parent drug in the colon.[8][11]

    • Solution 1: Consider intracolonic administration. A proof-of-concept study in rats demonstrated that direct administration of this compound into the colon resulted in a significantly greater increase in fecal pellet output compared to oral administration.[8][11] This route bypasses the first-pass metabolism in the small intestine, allowing the drug to act directly on the colonic 5-HT4 receptors.

    • Potential Cause 2: Insufficient dosage. The dose of this compound may not be optimal for eliciting a colonic response.

    • Solution 2: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and route of administration. Studies in guinea pigs have shown a dose-dependent effect of this compound on colonic motility.[1][5]

Data Presentation

Table 1: Summary of this compound's Effect on Colonic Motility in Different Animal Models

Animal ModelRoute of AdministrationDosage RangeObserved Effect on Colonic MotilityKey FindingsCitation(s)
Guinea Pig Intragastric3 - 30 mg/kgSignificant enhancementEffect antagonized by 5-HT4 antagonist (GR113808) and atropine.[1][4][5][1][4][5]
Guinea Pig In vitro (organ bath)10⁻⁹ to 10⁻⁷ mol/LEnhanced contraction, more prominent in the proximal colon.High doses (10⁻⁶ mol/L) had little to no effect.[2][2]
Rat Oral20 mg/kgWeaker effect compared to intracolonic administration.First-pass metabolism may reduce colonic efficacy.[8][11][8][11]
Rat Intracolonic20 mg/kgSignificant increase in fecal pellet output.Direct colonic delivery enhances prokinetic effect.[8][11][8][11]
Dog Oral/IntravenousNot specifiedNo significant impact on the colon.Prokinetic effect primarily observed in the stomach and ileum.[9][9]

Experimental Protocols

Protocol 1: In Vivo Measurement of Colonic Motility in Conscious Guinea Pigs
  • Animal Preparation:

    • Male Hartley guinea pigs (300-400g) are used.

    • Animals are anesthetized, and a miniature strain gauge force transducer is surgically sutured to the serosal surface of the proximal colon.

    • The lead wires from the transducer are exteriorized at the nape of the neck.

    • Animals are allowed a recovery period of at least 5-7 days post-surgery.

  • Experimental Procedure:

    • Animals are fasted for 18 hours before the experiment but have free access to water.

    • On the day of the experiment, the lead wires are connected to a data acquisition system to record colonic contractile activity.

    • A baseline recording of colonic motility is obtained for at least 60 minutes.

    • This compound citrate (B86180) (e.g., 3, 10, 30 mg/kg) or vehicle is administered intragastrically.

    • Colonic motility is recorded continuously for several hours post-administration.

  • Data Analysis:

    • The contractile force (grams) and frequency (contractions per minute) are measured.

    • The motility index (a measure of the area under the curve of the contractile recordings) is calculated for pre- and post-drug administration periods.

    • Statistical analysis is performed to compare the effects of different doses of this compound with the vehicle control.

Protocol 2: Fecal Pellet Output Assay in Rats
  • Animal Preparation:

    • Male Wistar rats (200-250g) are used.

    • For intracolonic administration, a catheter is surgically implanted into the cecum and exteriorized at the back of the neck. Animals are allowed to recover for 3-5 days.

    • Animals are housed individually in clean cages with a wire mesh bottom to facilitate fecal pellet collection.

  • Experimental Procedure:

    • Rats are acclimatized to the individual cages for at least 24 hours before the experiment.

    • On the experimental day, all existing fecal pellets are removed from the cages.

    • This compound (e.g., 20 mg/kg) or vehicle is administered either orally (by gavage) or via the intracolonic catheter.

    • The number of fecal pellets expelled by each rat is counted at specified time points (e.g., 1 and 2 hours post-administration).

  • Data Analysis:

    • The total number of fecal pellets for each treatment group is averaged.

    • Statistical tests (e.g., t-test or ANOVA) are used to compare the fecal output between the this compound and vehicle groups and between different routes of administration.

Mandatory Visualizations

Mosapride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor (on Enteric Neuron) This compound->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion ACh_release Acetylcholine (ACh) Release Ca_ion->ACh_release Triggers M_receptor Muscarinic Receptor (on Smooth Muscle) ACh_release->M_receptor Binds to Contraction Colonic Smooth Muscle Contraction M_receptor->Contraction Initiates

Caption: Signaling pathway of this compound's prokinetic action in the colon.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Model_Selection Select Animal Model (e.g., Guinea Pig, Rat) Acclimatization Acclimatize Animals (Housing, Handling) Model_Selection->Acclimatization Surgery Surgical Preparation (if needed) (e.g., Transducer/Catheter Implantation) Acclimatization->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Baseline Record Baseline Motility Recovery->Baseline Administration Administer this compound or Vehicle Baseline->Administration Recording Record Post-Dose Motility Administration->Recording Data_Extraction Extract Key Parameters (e.g., Contraction Force, Pellet Count) Recording->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats Interpretation Interpret Results Stats->Interpretation

Caption: General experimental workflow for assessing colonic motility.

Model_Selection_Logic Start Start: Select Animal Model Q1 Is high translational relevance to humans a priority? Start->Q1 Guinea_Pig Choose Guinea Pig (Similar 5-HT4 receptor distribution) Q1->Guinea_Pig Yes Q2 Is a non-invasive method preferred? Q1->Q2 No Rat_Fecal_Pellet Choose Rat (Fecal Pellet Output Assay) Q2->Rat_Fecal_Pellet Yes Q3 Is direct measurement of muscle contraction needed? Q2->Q3 No Conscious_Model Choose Conscious Model with Force Transducers (e.g., Guinea Pig) Q3->Conscious_Model Yes In_Vitro Consider In Vitro Organ Bath Studies Q3->In_Vitro No/Alternative

Caption: Logical diagram for selecting an appropriate animal model.

References

Controlling for diet and fasting times in Mosapride gastric emptying studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling for diet and fasting times in Mosapride gastric emptying studies. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is strict control of diet and fasting essential for this compound gastric emptying studies?

A1: The rate of gastric emptying is significantly influenced by the composition, caloric content, and volume of a meal.[1][2] Fats, for example, empty more slowly than proteins or carbohydrates.[1][2] To accurately assess the prokinetic effect of this compound, which works by enhancing gastrointestinal motility, it is crucial to use a standardized meal and fasting protocol.[3][4][5] This minimizes variability and ensures that observed changes in emptying rates can be confidently attributed to the drug's effect, rather than dietary factors.[1]

Q2: What is the recommended standardized meal for a solid gastric emptying study?

A2: The Society of Nuclear Medicine (SNM) and the American Neurogastroenterology and Motility Society (ANMS) recommend a specific low-fat, solid meal.[3][4][6] Adherence to this standard is critical because reference values for normal gastric emptying are based on it.[3][5] Departure from this meal composition prevents accurate comparison to these validated norms.[6]

The standard meal consists of:

  • 120g of liquid egg whites (e.g., Egg Beaters®), radiolabeled with 0.5-1.0 mCi of 99mTc-sulfur colloid.[5][6]

  • Two slices of white toast.[6]

  • 30g of strawberry jelly.[6]

  • 120 mL of water.[6]

Q3: What are the mandatory fasting requirements for a subject before the study?

A3: Proper patient preparation is critical for an accurate study.[6] The consensus recommendation is that subjects should have nothing by mouth (NPO) for a minimum of 4-6 hours before the study begins.[3][6][7] The preferable and most common practice is to have the subject fast from midnight the night before a morning study.[3][5][8]

Q4: How does this compound work to enhance gastric emptying?

A4: this compound is a selective 5-HT4 receptor agonist.[9][10][11] By stimulating these receptors in the enteric nervous system, it promotes the release of acetylcholine.[9][10][11] Acetylcholine is a neurotransmitter that facilitates the contraction of smooth muscles in the gastrointestinal tract, thereby accelerating gastric emptying and improving intestinal transit.[9][10][12]

Q5: Are there specific patient populations that require special dietary or fasting considerations?

A5: Yes. For diabetic patients, fasting can lead to hypoglycemia.[3] They should bring their insulin (B600854) and glucose monitors to the study.[5][6] Ideally, their blood sugar should be less than 200 mg/dL before the meal is ingested.[6] For pediatric patients or adults who cannot consume solids, a liquid meal may be used, though protocols for liquid meals are less standardized.[13]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Action(s)
High inter-subject variability in baseline gastric emptying times. 1. Non-adherence to fasting protocol.2. Variations in the test meal preparation (e.g., using whole eggs instead of egg whites, adding butter).[1]3. Failure to withhold medications that affect motility (e.g., opioids, anticholinergics).[6][7]4. Hormonal variations in premenopausal women.[3]1. Re-confirm and enforce strict fasting guidelines (NPO from midnight).[5]2. Ensure the standardized meal is prepared precisely according to the consensus protocol.[6]3. Provide subjects with a clear list of prohibited medications and a sufficient washout period (typically ≥48 hours).[6]4. If feasible, schedule studies for premenopausal women during days 1-10 of their menstrual cycle.[3]
Unexpectedly delayed gastric emptying in the placebo/control group. 1. Subject has undiagnosed gastroparesis.2. High blood glucose levels in diabetic subjects at the time of the test.[2]3. Subject smoked prior to the test.[7]1. Review subject's medical history and screening data.2. Measure and record blood glucose levels before meal ingestion for all diabetic subjects. Postpone the study if levels are excessively high (e.g., >200-250 mg/dL).[2][6]3. Explicitly instruct subjects to refrain from smoking from midnight before the study.[13]
This compound shows no significant effect compared to placebo. 1. Insufficient drug dosage.2. The test meal composition (e.g., a liquid meal) may not be optimal for observing the drug's effect.[14]3. High intra-individual variability.1. Verify the correct dosage was administered. Some studies suggest a 10 mg dose is more effective than 5 mg for enhancing gastric emptying.[15][16]2. Ensure the use of the standardized solid meal, as drug effects can differ with meal type.[14][17]3. Consider documenting delayed emptying on more than one occasion before concluding a lack of drug effect, as reproducibility can be a factor.[18]
Rapid gastric emptying observed at baseline. 1. This may be a normal physiological variant for the subject.2. The subject may have a condition such as dumping syndrome.1. Compare results to established norms for rapid gastric emptying (e.g., less than 30% retention at 1 hour).[6][7]2. Document the finding and proceed with the protocol, as this compound's effect on an already rapid emptying rate may be a relevant outcome.

Data Summary Tables

Table 1: Normal Gastric Retention Values for Standardized Solid Meal

Time PointPercentage of Meal Retained
30 minutes≥ 70%[6][7]
1 hour30% to 90%[6][7]
2 hours≤ 60%[6][7]
4 hours≤ 10%[6][7]
Values are based on consensus guidelines and represent the normal range. Retention greater than these values at 2 or 4 hours indicates delayed emptying.

Table 2: Comparative Effects of this compound on Gastric Half-Emptying Time (T½)

Study GroupConditionT½ (minutes) - BaselineT½ (minutes) - Post-treatmentP-value
PPI MonotherapyGERD Patients57.5 ± 12.988.5 ± 48.20.023[19]
PPI + this compoundGERD Patients61.2 ± 17.865.0 ± 15.50.536[19]
PlaceboHealthy Volunteers-88.7 (median)-
This compound (5 mg)Healthy Volunteers-80.0 (median)0.1496 (vs Placebo)[14]
This table illustrates that while Proton Pump Inhibitors (PPIs) can delay gastric emptying, the addition of this compound can prevent this effect.[19] Data from healthy volunteers with a liquid meal showed no statistically significant effect of a single 5 mg dose.[14]

Experimental Protocols & Visualizations

Protocol: Standardized Gastric Emptying Scintigraphy

This protocol is adapted from the joint consensus recommendations of the ANMS and SNM.[4]

1. Subject Preparation:

  • Confirm subject has been NPO (nothing by mouth) for at least 4-6 hours, preferably from midnight.[3][5]

  • Verify that medications known to affect gastric motility have been withheld for at least 48 hours.[6]

  • For diabetic subjects, measure and record blood glucose level.[5]

  • For premenopausal women, record the first day of their last menstrual period.[3]

2. Test Meal Preparation:

  • Combine 120g of liquid egg whites with 0.5-1.0 mCi (18.5–37 MBq) of 99mTc-sulfur colloid.[5][6]

  • Cook the mixture thoroughly until firm (e.g., in a microwave or on a nonstick skillet).[5]

  • Serve the radiolabeled eggs with two slices of white toast, 30g of strawberry jelly, and 120 mL of water.[6]

3. Administration and Imaging:

  • The subject should ingest the entire meal within 10 minutes.[3][5]

  • Administer this compound or placebo at the specified time point relative to the meal as per the study design (e.g., 15 minutes before).[16]

  • Acquire anterior and posterior gamma camera images immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[4]

4. Data Analysis:

  • Draw a region of interest (ROI) around the stomach on each image.[3]

  • Correct all counts for radioactive decay.[3]

  • Calculate the geometric mean of the anterior and posterior counts.

  • Express gastric retention as a percentage of the decay-corrected counts at time 0.[3]

Visual Guides

Mosapride_MOA cluster_neuron Enteric Cholinergic Neuron cluster_muscle Gastric Smooth Muscle Cell This compound This compound 5HT4R 5-HT4 Receptor This compound->5HT4R Binds & Activates AC_Release Acetylcholine (ACh) Release 5HT4R->AC_Release Stimulates M_Receptor Muscarinic Receptor AC_Release->M_Receptor Binds to Contraction Increased Motility & Gastric Emptying M_Receptor->Contraction Triggers

Caption: this compound's mechanism of action on the 5-HT4 receptor.

Gastric_Emptying_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Subject Screening & Medication Washout (≥48h) B Overnight Fast (Minimum 4-6 hours NPO) A->B C Record Baseline Vitals (incl. Blood Glucose for Diabetics) B->C D Administer this compound or Placebo C->D E Prepare & Serve Standardized Radiolabeled Meal D->E F Subject Ingests Meal (within 10 minutes) E->F G Image Acquisition (t=0) F->G H Image Acquisition (t=1h) G->H I Image Acquisition (t=2h) H->I J Image Acquisition (t=4h) I->J K Draw ROIs & Correct for Radioactive Decay J->K L Calculate % Gastric Retention at each time point K->L M Compare Results to Reference Values & Treatment Arms L->M

References

Validation & Comparative

A Head-to-Head Comparison of Mosapride and Prucalopride on Gastrointestinal Motility In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride and Prucalopride (B966) are both selective serotonin (B10506) 5-HT4 receptor agonists, a class of drugs known for their prokinetic effects on the gastrointestinal (GI) tract.[1] Their primary mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine (B1216132) (ACh), a key neurotransmitter that promotes smooth muscle contraction and accelerates gastrointestinal transit.[1][2] Despite this shared mechanism, emerging preclinical and clinical evidence indicates distinct efficacy profiles, particularly concerning their regional effects within the GI tract. Prucalopride, a high-affinity 5-HT4 receptor agonist, has demonstrated robust efficacy in accelerating colonic transit and is approved for treating chronic idiopathic constipation.[2] this compound, on the other hand, is suggested to have more pronounced effects on the upper GI tract, with its primary indication being for functional dyspepsia.[2][3] This guide provides a detailed head-to-head comparison of this compound and Prucalopride, focusing on their in vivo effects on gastrointestinal motility, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Quantitative Comparison of In Vivo Efficacy

Direct head-to-head preclinical studies providing a comprehensive quantitative comparison of this compound and Prucalopride are limited. However, by synthesizing data from separate in vivo studies in animal models, a comparative overview can be constructed. The following table summarizes key efficacy parameters. It is important to note that these data are collated from different studies and may not be directly comparable due to variations in experimental conditions.[1]

Parameter AssessedAnimal ModelThis compoundPrucalopride
Gastric Emptying Mice (Morphine-induced delay)89% increase compared to control[1]Data not available in the same comparative context
Small Intestinal Transit RatsNo significant effect at 1 hour[1]Significant increase at 2 and 4 hours[1]
Colonic Motility RatsWeaker prokinetic effect[1]Stronger prokinetic effect[1]
Overall GI Propulsion RatsData not available~18.5% increase (at 2h, 1mg/kg) vs. control[1]

Signaling Pathways and Experimental Workflow

To understand the pharmacological actions and evaluation of these prokinetic agents, the following diagrams illustrate their common signaling pathway and a typical experimental workflow for in vivo comparison.

cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Drug This compound or Prucalopride 5HT4R 5-HT4 Receptor Drug->5HT4R binds G_Protein Gs Protein 5HT4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ACh_Vesicle Acetylcholine Vesicle PKA->ACh_Vesicle promotes fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release ACh_Receptor Muscarinic Receptor ACh_Release->ACh_Receptor binds to Contraction Increased Motility (Contraction) ACh_Receptor->Contraction stimulates

Signaling pathway of this compound and Prucalopride.

Start Animal Acclimatization (e.g., 1 week) Fasting Fasting (e.g., 12-18 hours, water ad libitum) Start->Fasting Grouping Random Assignment to Groups (Vehicle, this compound, Prucalopride) Fasting->Grouping Administration Test Compound Administration (Oral gavage) Grouping->Administration Marker Marker Administration (e.g., Charcoal meal) Administration->Marker Time Waiting Period (e.g., 30-60 minutes) Marker->Time Euthanasia Euthanasia and Dissection Time->Euthanasia Measurement Measurement of Transit Distance Euthanasia->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Experimental workflow for in vivo comparison.

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the accurate assessment of prokinetic agents.

Charcoal Meal Test for Gastrointestinal Transit in Rats

This widely used method measures the propulsive motility of the small intestine.[1]

  • Objective: To evaluate the effect of a test compound on the transit of a non-absorbable marker through the small intestine.

  • Materials:

    • Male Wistar rats (200 ± 20 g).[4]

    • Test compounds (this compound or Prucalopride) and vehicle.

    • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic).[4]

  • Procedure:

    • Animals are fasted for a predetermined period (e.g., 16-18 hours) with free access to water.[4]

    • The test compound or vehicle is administered, typically via oral gavage (p.o.), intravenously (i.v.), or intraperitoneally (i.p.).[1][4]

    • After a specific pretreatment time (e.g., 60 minutes), the charcoal meal is administered orally (e.g., 2 ml/animal).[1][4]

    • After a set period (e.g., 15-30 minutes), the animals are euthanized.[1][4]

    • The abdomen is opened, and the small intestine from the pylorus to the cecum is carefully excised.

    • The total length of the small intestine is measured.

    • The distance traveled by the charcoal front from the pylorus is measured.[4]

    • The gastrointestinal transit rate is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.[1]

Fecal Pellet Output for Colonic Motility in Rats

This non-invasive method assesses colonic motor function by quantifying fecal output.[1]

  • Objective: To evaluate the effect of a test compound on colonic motility by counting the number of fecal pellets expelled over a specific period.

  • Materials:

    • Rats housed in individual cages with a wire mesh floor.[1]

    • Test compounds (this compound or Prucalopride) and vehicle.

    • Collection plates placed under the cages.[1]

  • Procedure:

    • Animals are habituated to the individual cages.

    • The test compound or vehicle is administered.

    • Fecal pellets are collected at predetermined time intervals (e.g., every hour for several hours).[5]

    • The number and/or weight of the expelled fecal pellets are recorded for each animal.[1]

    • An increase in fecal pellet output compared to the vehicle control indicates a prokinetic effect on the colon.[5]

Loperamide-Induced Constipation Model in Rats

This model is used to evaluate the efficacy of test compounds in a state of pathologically reduced GI motility.[1]

  • Objective: To assess the ability of a test compound to reverse the delayed intestinal transit caused by loperamide (B1203769).

  • Materials:

    • Sprague Dawley rats.[1]

    • Loperamide hydrochloride.

    • Test compounds (this compound or Prucalopride) and vehicle.

    • Charcoal meal suspension.

  • Procedure:

    • Constipation is induced by the administration of loperamide (e.g., subcutaneously or orally).

    • The test compound or vehicle is administered at a specified time relative to the loperamide injection.

    • The charcoal meal test is then performed as described above.

    • The ability of the test compound to increase the intestinal transit rate compared to the loperamide-only group indicates its efficacy in this constipation model.[1]

Discussion and Conclusion

The available in vivo data suggests a differential activity profile for this compound and Prucalopride along the gastrointestinal tract. This compound appears to be more effective in the upper GI tract, making it a suitable candidate for disorders like gastroparesis and functional dyspepsia.[1] In contrast, Prucalopride demonstrates a more potent prokinetic effect on the colon, positioning it as a more robust option for conditions characterized by slow colonic transit, such as chronic idiopathic constipation.[1][2] A retrospective study on elderly patients with refractory functional constipation found that prucalopride had a faster onset of action and a higher total effective rate compared to this compound when both were combined with polyethylene (B3416737) glycol.[2]

For researchers and drug development professionals, the choice between this compound and Prucalopride as a research tool or therapeutic candidate should be guided by the specific region of the gastrointestinal tract being targeted. Further direct head-to-head in vivo studies are warranted to provide a more definitive quantitative comparison and to fully elucidate the therapeutic potential of these two important prokinetic agents.

References

Comparative Analysis of Itopride and Mosapride on Colonic Motility in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, offering an objective comparison of the prokinetic agents Itopride (B38515) and Mosapride, with a focus on their effects on colonic motility as demonstrated in preclinical animal studies.

This guide synthesizes experimental data to elucidate the distinct pharmacological actions of Itopride and this compound on the colon. While both agents aim to enhance gastrointestinal motility, their differing mechanisms of action result in varied efficacy, particularly within the colonic region. Preclinical evidence suggests that Itopride may exert a more potent and consistent prokinetic effect on the colon compared to this compound.

Mechanisms of Action: A Tale of Two Pathways

Itopride operates through a dual mechanism, acting as both a dopamine (B1211576) D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3][4] This combined action leads to an increased concentration of acetylcholine (B1216132) (ACh), a key neurotransmitter that stimulates smooth muscle contraction throughout the gastrointestinal tract.[5][6][7][8] By blocking the inhibitory effect of dopamine and preventing the breakdown of ACh, Itopride effectively enhances cholinergic activity, promoting gut motility.[5][7]

This compound , conversely, is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[4][9][10] Activation of 5-HT4 receptors on enteric neurons facilitates the release of acetylcholine, thereby also promoting gut motility.[4][11][12] While both pathways ultimately converge on enhancing cholinergic signaling, their upstream mechanisms are distinct, which likely accounts for their differential effects on various segments of the gastrointestinal tract.

Comparative Efficacy on Colonic Motility: Preclinical Evidence

Animal studies have consistently demonstrated Itopride's significant stimulatory effect on colonic motility. In contrast, this compound's impact on the colon appears to be less pronounced and, in some instances, even inhibitory to propulsive movements.

Key findings from comparative preclinical studies include:

  • In guinea pigs and rats, Itopride was found to significantly accelerate colonic transit, whereas this compound did not produce a similar enhancement.[4][13]

  • Itopride stimulates both peristaltic (propulsive) and segmental (mixing) motility in the isolated guinea pig colon.[4][13] this compound, while enhancing segmental motility, was observed to reduce peristaltic motility in the same model.[4][13]

  • Studies in conscious dogs revealed that Itopride stimulated contractile activity from the stomach to the colon.[4][13] this compound's prokinetic effect in this model was limited to the gastric antrum and ileum, with no significant impact on the colon.[13][14]

  • The prokinetic effect of this compound on the colon in conscious guinea pigs was confirmed to be mediated through 5-HT4 receptor activation and was antagonized by atropine, indicating a cholinergic pathway.[15] However, its affinity for receptors in the colon appears to be lower than in the upper gastrointestinal tract.[14]

  • Interestingly, the route of administration may influence this compound's effectiveness. Direct intracolonic administration of this compound in rats resulted in a significantly greater increase in colonic motility compared to oral administration, suggesting that its first-pass metabolism might limit its effects on the colon.[16]

Data Presentation

Table 1: Comparative Effects of Itopride and this compound on Colonic Motility in Guinea Pig Models

ParameterItoprideThis compoundReference
Isolated Colon Motility [13],[4]
Peristaltic MotilityStimulatedMarkedly Reduced[13],[4]
Segmental MotilityStimulatedEnhanced[13],[4]
Colonic Transit [13],[4]
EffectAcceleratedNo Enhancement[13],[4]
Conscious Guinea Pig Motility [15]
Colonic MotilityNot explicitly stated in direct comparisonSignificantly Enhanced (3-30 mg/kg, i.g.)[15]
Mechanism of Action [17],[15]
ReceptorDopamine D2 Antagonist, AChE Inhibitor5-HT4 Receptor Agonist[17],[15]

Table 2: Comparative Effects of Itopride and this compound on Gastrointestinal Motility in Other Animal Models

Animal ModelDrugEffect on Gastric MotilityEffect on Ileal MotilityEffect on Colonic MotilityReference
Rat ItoprideNot specified in this studyNot specified in this studyAccelerated Colonic Transit[13],[4]
This compoundNot specified in this studyNot specified in this studyNo Enhancement of Colonic Transit[13],[4]
Dog (Conscious) ItoprideStimulatedStimulatedStimulated[13],[4]
This compoundStimulatedStimulatedNo Significant Impact[13],[4],[14]

Experimental Protocols

In Vitro Measurement of Colonic Motility (Isolated Guinea Pig Colon)

This protocol is based on methodologies described in studies comparing Itopride and this compound.

  • Animal Preparation: Male Hartley guinea pigs are euthanized by exsanguination after a blow to the head.

  • Tissue Dissection: The entire colon is isolated and the luminal contents are gently flushed with Krebs solution. A segment of the distal colon is excised for the experiment.

  • Experimental Setup: The colonic segment is cannulated at both ends and placed in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The oral cannula is connected to a reservoir, and the anal cannula is left open. Intraluminal pressure is applied and monitored.

  • Motility Measurement: Two strain gauge force transducers are attached to the serosal surface of the proximal and distal portions of the colonic segment to record circular muscle contractions (segmental motility). Peristaltic activity is assessed by observing the propulsion of an artificial fecal pellet or fluid through the segment.

  • Drug Administration: Itopride or this compound is added to the organ bath in increasing concentrations to determine their effects on peristaltic and segmental contractions.

In Vivo Measurement of Colonic Transit (Rat Model)

This protocol is a generalized representation of methods used to assess colonic transit in rodents.

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water.

  • Marker Administration: A non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) is administered orally or via gavage.

  • Drug Administration: Itopride, this compound, or a vehicle control is administered intraperitoneally or orally at a predetermined time before or after the marker administration.

  • Transit Measurement: At a specific time point after marker administration, the animals are euthanized. The entire gastrointestinal tract is carefully excised. The distance traveled by the marker front in the colon is measured and expressed as a percentage of the total length of the colon. Alternatively, the time to expulsion of a bead or pellet inserted into the distal colon can be measured.

In Vivo Measurement of Colonic Contractile Activity (Conscious Dog Model)

This protocol is based on studies utilizing chronically instrumented dogs.

  • Animal Preparation: Beagle dogs are surgically implanted with strain gauge force transducers on the serosal surface of the gastric antrum, ileum, and various sections of the colon (e.g., ascending, transverse). The leads from the transducers are exteriorized through the skin.

  • Recovery: The dogs are allowed to recover fully from the surgery before any experiments are conducted.

  • Experimental Procedure: After a fasting period, the dogs are placed in a restraining sling. Contractile activity is recorded in the conscious state.

  • Drug Administration: Itopride or this compound is administered intravenously or orally, and the effects on contractile patterns in different parts of the gastrointestinal tract are continuously monitored and recorded for several hours.

Mandatory Visualization

Itopride_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell D2R Dopamine D2 Receptor ACh_Vesicle ACh ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis M3R Muscarinic M3 Receptor ACh_Released->M3R Activates Contraction Contraction M3R->Contraction Dopamine Dopamine Dopamine->D2R Inhibits ACh Release Itopride_D2 Itopride Itopride_D2->D2R Antagonizes Itopride_AChE Itopride Itopride_AChE->AChE Inhibits

Caption: Signaling pathway of Itopride's dual prokinetic action.

Mosapride_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_synapse Synaptic Cleft cluster_muscle Smooth Muscle Cell HT4R 5-HT4 Receptor ACh_Vesicle ACh HT4R->ACh_Vesicle Stimulates ACh Release ACh_Released ACh ACh_Vesicle->ACh_Released M3R Muscarinic M3 Receptor ACh_Released->M3R Activates Contraction Contraction M3R->Contraction Serotonin 5-HT Serotonin->HT4R Activates This compound This compound This compound->HT4R Agonist

Caption: Signaling pathway of this compound's prokinetic action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Tissue_Isolation Isolate Colonic Tissue (e.g., Guinea Pig) Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Record_Baseline Record Baseline Contractility Organ_Bath->Record_Baseline Drug_Application Apply Itopride/Mosapride Record_Baseline->Drug_Application Record_Response Measure Changes in Peristalsis & Contractions Drug_Application->Record_Response Data_Analysis Comparative Data Analysis Record_Response->Data_Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Instrumentation Surgical Instrumentation (Optional - e.g., Transducers) Animal_Model->Instrumentation Acclimatization Acclimatization Period Instrumentation->Acclimatization Drug_Admin Administer Itopride/Mosapride Acclimatization->Drug_Admin Measure_Transit Assess Colonic Transit (e.g., Marker Expulsion) Drug_Admin->Measure_Transit Measure_Transit->Data_Analysis

Caption: General experimental workflow for assessing colonic motility.

Conclusion

The available preclinical data from animal models indicates that Itopride exerts a more direct and potent prokinetic effect on the colon compared to this compound.[4] This is likely attributable to its dual mechanism of action, which robustly increases acetylcholine levels in the colonic neuromuscular junctions.[4] While this compound also promotes cholinergic activity, its effects appear to be more pronounced in the upper gastrointestinal tract, with a less consistent impact on the colon.[4][14] These findings suggest that Itopride may hold greater therapeutic potential for the treatment of colonic motility disorders. However, further research, including well-designed comparative clinical trials, is essential to translate these preclinical observations to human subjects.

References

Mosapride versus cisapride: a comparison of 5-HT4 receptor agonist effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro pharmacological profiles of Mosapride and Cisapride (B12094) at the 5-hydroxytryptamine-4 (5-HT4) receptor.

This guide provides an objective comparison of the in vitro performance of two prominent 5-HT4 receptor agonists, this compound and cisapride. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers in pharmacology and drug development.

Executive Summary

This compound and cisapride are both benzamide (B126) derivatives that act as agonists at the 5-HT4 receptor, a Gs-protein coupled receptor primarily expressed in the gastrointestinal tract, bladder, and heart. Activation of this receptor initiates a signaling cascade that enhances gastrointestinal motility. While both compounds share this primary mechanism of action, their in vitro pharmacological profiles exhibit critical differences in terms of receptor affinity, potency, efficacy, and, most notably, receptor selectivity. These differences have significant implications for their therapeutic utility and safety profiles. Cisapride, an older agent, was largely withdrawn from many markets due to cardiovascular safety concerns, specifically its potent blockade of the hERG potassium channel, a risk not prominently associated with the more selective agent, this compound.

Quantitative Comparison of In Vitro Performance

The following tables summarize the key quantitative parameters of this compound and cisapride based on in vitro experimental data.

Table 1: 5-HT4 Receptor Binding Affinity

CompoundRadioligandTissue/Cell LineParameterValue (nM)Reference(s)
This compound[³H]GR113808Guinea Pig IleumKi84.2[1]
This compound[³H]GR113808Guinea Pig StriatumIC50113[2]
Cisapride[³H]GR113808Guinea Pig Striatum-4.3-fold more potent than this compound[3]

Table 2: 5-HT4 Receptor Functional Potency and Efficacy

CompoundAssayTissue/Cell LineParameterValue (nM)Efficacy (vs. 5-HT)Reference(s)
This compoundCarbachol-precontracted rat esophagus relaxationRat EsophagusEC50208Partial Agonist[2][4]
This compoundElectrically evoked contractionsGuinea Pig IleumEC5073Partial Agonist[2][4]
This compoundContractionGuinea Pig Distal ColonEC503029Partial Agonist[2][4]
Cisapride--EC50140Full Agonist[5][6]

Table 3: Selectivity Profile - Off-Target Effects

CompoundTargetParameterValue (nM)ImplicationReference(s)
This compound5-HT3 Receptor-Weaker antagonist activityPotential for additional anti-emetic effects[7]
This compoundhERG K+ Channel-~3 orders of magnitude less potent than cisaprideLower risk of QT prolongation[4]
CisapridehERG K+ ChannelIC509.4High risk of cardiac arrhythmia (QT prolongation)[5]
Cisapride5-HT1, 5-HT2 Receptors-Appreciable affinityPotential for other off-target effects[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the 5-HT4 receptor signaling pathway and the general workflows for the key in vitro experiments used to characterize these compounds.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT4_Agonist 5-HT4 Agonist (this compound or Cisapride) 5HT4R 5-HT4 Receptor 5HT4_Agonist->5HT4R Binds G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACh release, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. 5-HT4 Receptor Signaling Pathway.

G start Start prep Prepare membrane homogenates from tissue/cells expressing 5-HT4R start->prep incubate Incubate membranes with radioligand (e.g., [³H]GR113808) and varying concentrations of test compound (this compound or Cisapride) prep->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter measure Quantify radioactivity of bound ligand using scintillation counting filter->measure analyze Analyze data to determine IC50 and/or Ki values measure->analyze end End analyze->end

Figure 2. Radioligand Binding Assay Workflow.

G start Start cells Culture cells expressing 5-HT4 receptors start->cells stimulate Stimulate cells with varying concentrations of test compound (this compound or Cisapride) cells->stimulate lyse Lyse cells to release intracellular contents stimulate->lyse measure Measure cAMP levels using a detection kit (e.g., ELISA, HTRF) lyse->measure analyze Analyze data to determine EC50 and Emax values measure->analyze end End analyze->end

Figure 3. cAMP Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound and cisapride for the 5-HT4 receptor.

Methodology:

  • Membrane Preparation: Guinea pig ileum or striatum, or cells recombinantly expressing the 5-HT4 receptor, are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed to remove endogenous substances.

  • Incubation: The prepared membranes are incubated in an assay buffer with a fixed concentration of a selective 5-HT4 receptor radioligand, such as [³H]GR113808. Varying concentrations of the unlabeled test compound (this compound or cisapride) are added to compete for binding to the receptor. A parallel set of tubes containing a high concentration of a non-labeled 5-HT4 ligand is used to determine non-specific binding.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and cisapride as 5-HT4 receptor agonists.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.

  • Stimulation: The cells are treated with varying concentrations of the test compound (this compound or cisapride). A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents, including the newly synthesized cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or a luminescence-based assay.

  • Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve. The Emax is often expressed as a percentage of the response to a reference full agonist, such as serotonin (B10506) (5-HT).

Conclusion

The in vitro data clearly distinguishes this compound from cisapride. While both are 5-HT4 receptor agonists, cisapride exhibits higher potency but is a non-selective compound with clinically significant off-target effects, most notably potent hERG channel blockade, which is linked to its cardiotoxicity.[3][6] In contrast, this compound demonstrates a more favorable safety profile due to its significantly lower affinity for the hERG channel.[4] Furthermore, this compound acts as a partial agonist at the 5-HT4 receptor, which may contribute to its selective effects on the upper gastrointestinal tract.[2][4] These in vitro findings underscore the importance of receptor selectivity in drug design and provide a strong rationale for the development of newer, more selective 5-HT4 receptor agonists for the treatment of gastrointestinal motility disorders.

References

Cardiovascular Safety of Prokinetic Agents: A Comparative Analysis of Mosapride, Tegaserod, and Cisapride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cardiovascular safety profiles of three 5-HT4 receptor agonists: mosapride, tegaserod, and cisapride (B12094). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their effects on cardiac ion channels and clinical cardiovascular outcomes.

Executive Summary

The gastroprokinetic agents this compound, tegaserod, and cisapride, all of which act on serotonin (B10506) 5-HT4 receptors, exhibit markedly different cardiovascular safety profiles. Cisapride was withdrawn from many markets due to a high risk of QT interval prolongation and life-threatening arrhythmias, a consequence of its potent inhibition of the hERG potassium channel. Tegaserod's market availability has been restricted due to an association with cardiovascular ischemic events, a mechanism distinct from QT prolongation and likely related to its affinity for 5-HT1 receptors. This compound has demonstrated a significantly safer cardiovascular profile, with a much lower affinity for hERG channels compared to cisapride and no association with the ischemic events seen with tegaserod.

Comparative Analysis of Cardiovascular Safety

The following tables summarize the key cardiovascular safety parameters for this compound, tegaserod, and cisapride, based on available preclinical and clinical data.

Table 1: hERG Channel Inhibition
DrugIC50 for hERG Inhibition (Patch Clamp Assay)Notes
This compound > 3 µMThis compound is approximately three orders of magnitude less potent than cisapride in inhibiting ventricular potassium channels. A precise IC50 value from a dedicated hERG patch clamp study is not consistently reported in publicly available literature, but its low affinity is well-established.[1]
Tegaserod High µM range (low affinity)While a precise IC50 value is not consistently reported, studies indicate a low affinity for the hERG channel, and QT prolongation is not the primary cardiovascular concern.[2]
Cisapride 6.5 nM - 23.6 nMCisapride is a potent inhibitor of the hERG channel, with IC50 values varying slightly depending on experimental conditions such as temperature and voltage protocol.[3][4][5] This potent inhibition is the primary mechanism for its proarrhythmic effects.
Table 2: Clinical Cardiovascular Adverse Events
DrugPrimary Cardiovascular ConcernRegulatory Status
This compound Rare reports of QT prolongation, generally considered to have a favorable cardiovascular safety profile.[6][7]Approved in several countries.
Tegaserod Increased risk of cardiovascular ischemic events (myocardial infarction, stroke).[8][9]Initially withdrawn from the market, later reintroduced with restrictions for use in women under 65 with IBS-C and no known cardiovascular ischemic disease or risk factors.[9]
Cisapride Significant risk of QT interval prolongation, Torsades de Pointes, and sudden cardiac death.[4][5]Withdrawn from the market in most countries.

Experimental Protocols

hERG Potassium Channel Inhibition Assay (Manual Patch Clamp)

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component of preclinical cardiovascular safety assessment.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the hERG gene are cultured in appropriate media and conditions to ensure robust channel expression.

2. Electrophysiological Recording:

  • The whole-cell patch-clamp technique is employed to record hERG currents from single cells.

  • Cells are perfused with an extracellular solution, and a glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

  • The membrane is then ruptured to allow for whole-cell recording.

3. Voltage Clamp Protocol:

  • A specific voltage clamp protocol is applied to elicit hERG currents. A common protocol involves:

    • Holding the cell at a negative potential (e.g., -80 mV).

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large "tail current" as the channels recover from inactivation and deactivate.

4. Compound Application:

  • The test compound is applied at various concentrations to the cell via the perfusion system.

  • The effect of the compound on the hERG tail current is measured at steady state for each concentration.

5. Data Analysis:

  • The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound relative to the control (vehicle) current.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Signaling Pathways and Mechanisms of Cardiotoxicity

The differential cardiovascular effects of these three drugs can be attributed to their distinct interactions with various receptors and ion channels.

Cisapride: Direct hERG Channel Blockade

The primary mechanism of cisapride's cardiotoxicity is its direct and potent blockade of the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG prolongs the QT interval, increasing the risk of early afterdepolarizations and the life-threatening arrhythmia, Torsades de Pointes.

Cisapride Cisapride hERG hERG K+ Channel Cisapride->hERG Inhibits Repolarization Cardiac Repolarization hERG->Repolarization Mediates QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Delayed Arrhythmia Torsades de Pointes QT_Prolongation->Arrhythmia Leads to

Cisapride's Mechanism of Cardiotoxicity
Tegaserod: 5-HT1 Receptor-Mediated Ischemic Events

Tegaserod's cardiovascular risk is not primarily associated with QT prolongation but rather with ischemic events. It has been hypothesized that this is due to its moderate affinity for 5-HT1 receptors, which can mediate vasoconstriction of coronary arteries in susceptible individuals.[10]

Tegaserod Tegaserod HT4_Receptor 5-HT4 Receptor (Gut) Tegaserod->HT4_Receptor Agonist HT1_Receptor 5-HT1 Receptor (Coronary Arteries) Tegaserod->HT1_Receptor Agonist (Moderate Affinity) Prokinetic_Effect Prokinetic Effect HT4_Receptor->Prokinetic_Effect Vasoconstriction Coronary Vasoconstriction HT1_Receptor->Vasoconstriction Ischemic_Events Cardiovascular Ischemic Events Vasoconstriction->Ischemic_Events May lead to

Tegaserod's Hypothesized Mechanism of Cardiovascular Risk
This compound: A Safer Profile

This compound exhibits high selectivity for the 5-HT4 receptor with significantly lower affinity for the hERG channel compared to cisapride. This selectivity is the key to its improved cardiovascular safety profile.

This compound This compound HT4_Receptor 5-HT4 Receptor (Gut) This compound->HT4_Receptor Selective Agonist hERG hERG K+ Channel This compound->hERG Very Low Affinity Safe_Cardiac_Profile Safer Cardiovascular Profile This compound->Safe_Cardiac_Profile Prokinetic_Effect Prokinetic Effect HT4_Receptor->Prokinetic_Effect

This compound's Favorable Cardiovascular Safety Profile

Conclusion

The cardiovascular safety profiles of this compound, tegaserod, and cisapride are distinctly different and are dictated by their molecular targets. Cisapride's potent hERG channel blockade carries a high risk of severe cardiac arrhythmias. Tegaserod's association with ischemic events, likely through 5-HT1 receptor activation, necessitates careful patient selection. This compound, with its high selectivity for the 5-HT4 receptor and very low affinity for the hERG channel, presents a much safer alternative for the treatment of gastrointestinal motility disorders. This comparative analysis underscores the importance of thorough preclinical cardiovascular safety assessment in drug development.

References

Validating the Prokinetic Efficacy of Mosapride in Canines: An Ultrasonographic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and findings from studies validating the prokinetic effect of Mosapride in dogs using real-time ultrasonography. The data presented herein offers objective insights into the drug's performance, supported by detailed experimental protocols and quantitative analysis.

Comparative Analysis of Prokinetic Effects

This compound, a selective serotonin (B10506) 5-HT4 receptor agonist, has been demonstrated to enhance gastric motility in canine models.[1][2] Its efficacy is often quantified using a non-invasive ultrasonographic assessment of gastric antral motility, which provides reliable and reproducible data.[3][4] The primary metric used in these evaluations is the Motility Index (MI), a calculated value reflecting both the amplitude and frequency of antral contractions.[3][4]

This compound in Healthy Canines

Studies in healthy Beagle dogs have shown a dose-dependent increase in postprandial gastric motility following oral administration of this compound. A significant prokinetic effect is observed at doses ranging from 0.75 mg/kg to 2 mg/kg, with no reported adverse effects within this therapeutic window.[1][2][5]

This compound Dosage (oral)Mean Motility Index (MI) ± SEMSignificance vs. ControlReference
Control (Placebo) 9.37 ± 0.51-[2][5]
0.5 mg/kg 9.99 ± 0.53Not Significant[2][5]
0.75 mg/kg 11.11 ± 0.19p < 0.05[2][5]
1 mg/kg 11.65 ± 0.34p < 0.05[2][5]
2 mg/kg 12.04 ± 0.34p < 0.05[2][5]
This compound in a Model of Gastric Hypomotility

The prokinetic action of this compound has also been validated in a canine model of vincristine-induced gastric hypomotility. Vincristine administration leads to a significant decrease in the Motility Index, which is effectively counteracted by the concurrent administration of this compound.[6][7]

Treatment GroupMean Motility Index (MI) ± SEM (Day 3 post-vincristine)Significance vs. Pre-treatmentReference
Vincristine Only (Pre-treatment) 10.00 ± 0.62-[6][7]
Vincristine Only 6.64 ± 0.30p < 0.05[6][7]
Vincristine + this compound (2 mg/kg) No significant decrease observedNot Significant[6][7]

Alternative Prokinetic Agents

While direct ultrasonographic comparative studies in dogs are not extensively detailed in the provided search results, this compound is often considered a safer alternative to older prokinetic agents like cisapride.[2] Cisapride was a widely used 5-HT4 agonist but was withdrawn from many markets due to concerns about cardiac side effects.[8] this compound, in contrast, has been shown to have no adverse cardiac effects in dogs.[2][5] Another commonly used prokinetic, metoclopramide, can cause sedation through its action on dopamine (B1211576) receptors, an effect not associated with this compound.[5]

Experimental Protocols

The validation of this compound's prokinetic effect using ultrasonography follows a standardized protocol to ensure accuracy and reproducibility.

Ultrasonographic Assessment of Gastric Motility

This non-invasive technique is a cornerstone for evaluating gastric motor function.

Animals: Studies typically utilize healthy adult dogs, often Beagles, that have been acclimated to the experimental environment.[5][6]

Procedure:

  • Fasting: Dogs are fasted overnight to ensure an empty stomach.

  • Test Meal: A standardized test meal is provided.

  • Drug Administration: this compound or a placebo is administered orally, typically 30 minutes before the test meal.[1]

  • Ultrasonographic Imaging:

    • The dog is positioned in dorsal or lateral recumbency.

    • A high-frequency ultrasound transducer is used to visualize the gastric antrum in a cross-sectional view.

    • Real-time imaging is recorded for a set duration (e.g., 3 minutes) at specific time points post-feeding, with the 30-minute mark being a key assessment point.[3][4]

  • Motility Index (MI) Calculation: The MI is determined by the formula: MI = Amplitude of Contraction x Frequency of Contractions .

    • Amplitude: Calculated from the change in the antral area between the contracted and relaxed phases.

    • Frequency: The number of antral contractions per unit of time (e.g., per 3 minutes).[2]

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Drug_Admin Oral Administration (this compound or Placebo) Fasting->Drug_Admin Test_Meal Standardized Test Meal Drug_Admin->Test_Meal Ultrasound Ultrasonographic Imaging of Gastric Antrum Test_Meal->Ultrasound MI_Calc Motility Index (MI) Calculation Ultrasound->MI_Calc Comparison Statistical Comparison MI_Calc->Comparison

Caption: Experimental workflow for ultrasonographic validation.

mosapride_pathway This compound This compound HT4R 5-HT4 Receptor (on Enteric Neuron) This compound->HT4R Binds to & Activates ACh_Release Increased Acetylcholine (ACh) Release HT4R->ACh_Release Stimulates Smooth_Muscle Smooth Muscle Contraction ACh_Release->Smooth_Muscle Promotes Prokinetic_Effect Enhanced Gastric Motility (Prokinetic Effect) Smooth_Muscle->Prokinetic_Effect Results in

Caption: Signaling pathway of this compound's prokinetic effect.[9][10][11]

References

A Comparative Guide to Clinical Trial Endpoints for Mosapride in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial endpoints used to evaluate the efficacy of Mosapride and its alternatives in the treatment of functional dyspepsia (FD). The information is compiled from a review of published clinical trials, meta-analyses, and regulatory guidance documents to assist in the design and interpretation of clinical studies in this therapeutic area.

Overview of Clinical Trial Endpoints in Functional Dyspepsia

The evaluation of treatments for functional dyspepsia primarily relies on patient-reported outcomes (PROs) to assess symptom severity and overall treatment effect. Objective measures, such as gastric emptying time, are often included as secondary or exploratory endpoints to provide physiological context to the symptomatic changes.

Primary Endpoints: Gauging Overall Treatment Success

The primary endpoint in a clinical trial for functional dyspepsia is designed to provide a definitive measure of the treatment's overall benefit. Common primary endpoints include:

  • Proportion of Responders (Overall Treatment Effect - OTE): This is a widely used primary endpoint, defining a "responder" as a patient who experiences a significant level of overall symptom improvement. For instance, in a study comparing this compound CR to nortriptyline, the primary endpoint was the proportion of patients who rated their overall dyspepsia improvement as "much improved" or "very much improved" after a 4-week treatment period[1].

  • Change in Global Symptom Score: This endpoint measures the change from baseline in a composite score that amalgamates the severity of multiple dyspeptic symptoms. A meta-analysis of this compound for functional dyspepsia assessed the therapeutic effect based on the improvement in global efficacy or symptom-based scores[2].

Secondary Endpoints: A Deeper Dive into Efficacy

Secondary endpoints provide a more detailed understanding of the treatment's effect on specific aspects of functional dyspepsia. These often include:

  • Change in Individual Symptom Scores: Clinical trials frequently assess the change in severity of individual symptoms such as postprandial fullness, upper abdominal bloating, early satiation, and epigastric pain[3][4].

  • Quality of Life (QoL): Validated questionnaires are used to measure the impact of treatment on a patient's overall well-being and daily functioning. The Nepean Dyspepsia Index (NDI) and its short form (SF-NDI) are commonly used instruments for this purpose[4][5][6].

  • Psychological Comorbidities: Changes in anxiety and depression scores are often evaluated as secondary endpoints, given the frequent overlap of these conditions with functional dyspepsia[1][7].

  • Gastric Emptying Rate: Objective physiological changes are often monitored, with gastric emptying time being a key parameter. This is typically measured using scintigraphy or a 13C breath test[8][9].

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from clinical trials comparing this compound with placebo and other active treatments for functional dyspepsia.

Table 1: this compound vs. Placebo in Functional Dyspepsia
EndpointThis compoundPlaceboStudy Details
Change in Overall Dyspeptic Symptom Score -0.94 (5 mg b.d.), -0.88 (10 mg b.d.), -0.89 (7.5 mg t.d.s.)-0.90Double-blind, prospective, multicentre study over 6 weeks. No statistically significant difference observed[10].
Proportion of Patients Feeling Better 59% (5 mg b.d.), 59% (10 mg b.d.), 61% (7.5 mg t.d.s.)60%Double-blind, prospective, multicentre study over 6 weeks. No statistically significant difference observed[10].
Improvement in Global Efficacy (RR) 0.999 (95% CI: 0.869-1.150)-Meta-analysis of 13 RCTs. No significant effect of this compound on FD was found overall[2].
Improvement in Global Efficacy in High-Quality RCTs (RR) 1.114 (95% CI: 1.011-1.227)-Sensitivity analysis of high-quality RCTs from the same meta-analysis showed a significant effect[2].
Table 2: this compound vs. Active Comparators in Functional Dyspepsia
ComparatorEndpointThis compoundComparatorStudy Details
Nortriptyline Overall Dyspepsia Improvement Rate53.7% (CR formulation)54.0%Multicenter, double-placebo, double-blinded, randomized controlled, parallel clinical study over 4 weeks[1].
Acotiamide (B1238670) Responder Rate for OTE (PP population)93.27% (5 mg TID)98% (100 mg TID)Phase III Randomized Clinical Trial over 4 weeks in patients with FD-PDS[3][4].
Acotiamide Responder Rate for OTE (ITT population)89.81% (5 mg TID)95.15% (100 mg TID)Phase III Randomized Clinical Trial over 4 weeks in patients with FD-PDS[3][4].
Acotiamide Responder Rate (GSRS improvement ≥40%)37%33%Prospective, randomized, open-labeled, crossover trial in Japanese FD patients (Rome IV criteria)[11].
Domperidone Symptom Improvement >50%84.6% (5 mg t.i.d)80.6% (10 mg t.i.d)Single-blind, prospective, multicenter study over 2 weeks. No significant difference[12].
Domperidone Improvement in Gastric Emptying (Proportion)46.2%25.9% (p=0.020)Randomized controlled clinical trial over 4 weeks[8].
Domperidone Improvement in Gastric Emptying (Range)46.2%24.0% (p=0.003)Randomized controlled clinical trial over 4 weeks[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are summaries of key experimental protocols.

Symptom Assessment: Patient-Reported Outcome Measures

The FDSD is a PRO instrument developed according to FDA guidance to assess the severity of FD symptoms[13].

  • Administration: Daily self-administered electronic diary.

  • Assessed Symptoms: The diary assesses seven symptoms: burning in the stomach, stomach pain, nausea, bloating, postprandial fullness, early satiety, and burping/belching[13].

  • Scoring: For primary endpoint analysis in clinical trials, a Total Symptom Score (TSS) is generated by aggregating the scores of five core symptoms: burning in the stomach, stomach pain, bloating, postprandial fullness, and early satiety[13]. Each symptom is rated on a severity scale.

The NDI is a disease-specific health-related quality of life instrument for functional dyspepsia[5][14].

  • Structure: The full version contains 25 items, and a validated 10-item short form (SF-NDI) is also available[6][15].

  • Domains: It assesses the impact of dyspepsia on various aspects of life, including interference with daily activities, work, enjoyment of life, emotional well-being, eating/drinking, and sleep[5].

  • Scoring: The NDI measures the impairment of a subject's ability to engage in and enjoy various life aspects, with the importance of each aspect also being assessed[5][14].

Gastric Emptying Measurement: Scintigraphy

Gastric emptying scintigraphy is considered the gold standard for measuring the rate at which food leaves the stomach.

  • Patient Preparation: Patients are typically required to discontinue medications that can affect gastric motility for a specified period before the test. Fasting overnight is also standard procedure[16].

  • Test Meal: A standardized low-fat, egg-white meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid[17][18]. The standard meal often consists of the radiolabeled egg whites, two slices of toast with jam, and a glass of water[16].

  • Imaging Protocol: Images are acquired using a gamma camera at specific time points after meal ingestion, commonly at 0, 1, 2, and 4 hours[17][18].

  • Data Analysis: The percentage of the meal remaining in the stomach at each time point is calculated. Normal values for gastric retention are established, for example, less than 10% of the meal should remain in the stomach at 4 hours[19].

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

This compound is a selective 5-HT4 receptor agonist. Its prokinetic effects are mediated through the activation of 5-HT4 receptors on enteric neurons, which leads to the release of acetylcholine (B1216132) and subsequent smooth muscle contraction in the gastrointestinal tract[20][21][22]. It also exhibits 5-HT3 receptor antagonist properties, which may contribute to its efficacy[23][24].

Mosapride_Signaling_Pathway This compound This compound HT4R 5-HT4 Receptor (on Enteric Neuron) This compound->HT4R Agonist HT3R 5-HT3 Receptor (Antagonism) This compound->HT3R Antagonist AC Adenylyl Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Smooth_muscle GI Smooth Muscle Contraction ACh_release->Smooth_muscle Prokinetic_effect Improved Gastric Motility & Emptying Smooth_muscle->Prokinetic_effect Visceral_sensation Modulation of Visceral Sensation HT3R->Visceral_sensation

Caption: this compound's dual mechanism of action.

Experimental Workflow for a Functional Dyspepsia Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating a new treatment for functional dyspepsia.

FD_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis End of Study & Analysis Screening Patient Screening (Rome IV Criteria, Inclusion/Exclusion) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (FDSD, NDI, Gastric Emptying) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Control Group (e.g., Placebo) Randomization->Treatment_B Follow_up Follow-up Assessments (e.g., Weekly FDSD, Adverse Events) Treatment_A->Follow_up Treatment_B->Follow_up End_of_Study End of Study Assessments (FDSD, NDI, Gastric Emptying) Follow_up->End_of_Study Data_Analysis Data Analysis (Primary & Secondary Endpoints) End_of_Study->Data_Analysis

Caption: A typical functional dyspepsia clinical trial workflow.

Conclusion

The evaluation of this compound and other therapies for functional dyspepsia relies on a combination of robust patient-reported outcome measures and objective physiological assessments. The choice of primary and secondary endpoints is critical for demonstrating clinical efficacy and for providing a comprehensive understanding of a drug's therapeutic profile. This guide provides a framework for researchers and drug development professionals to navigate the complexities of clinical trial design in functional dyspepsia, with a focus on the established and emerging endpoints for this compound and its comparators.

References

Comparing the efficacy of Mosapride controlled-release versus immediate-release formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of controlled-release (CR) and immediate-release (IR) formulations of Mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility. The information presented herein is supported by experimental data from publicly available literature to assist researchers and professionals in drug development.

Executive Summary

This compound is a gastroprokinetic agent that improves gastrointestinal motility by stimulating 5-HT4 receptors, which in turn facilitates the release of acetylcholine (B1216132) in the enteric nervous system.[1][2] While the immediate-release (IR) formulation has been the standard of care, requiring multiple daily doses, a controlled-release (CR) formulation has been developed to improve patient compliance with a once-daily regimen. Clinical studies have demonstrated that the once-daily this compound CR (15 mg) is not inferior in efficacy and safety to the conventional three-times-daily this compound IR (5 mg) for the treatment of functional dyspepsia.[3][4] While detailed head-to-head pharmacokinetic data is not extensively published, a Phase I clinical trial has indicated a similar pharmacokinetic profile between the CR and conventional formulations in healthy male volunteers.[4]

Data Presentation

Pharmacokinetic Parameters of this compound Immediate-Release (IR) Formulations

The following table summarizes the pharmacokinetic parameters of this compound immediate-release formulations based on studies in healthy adult volunteers.

Parameter10 mg Single Oral Dose (IR Tablet)[5]5 mg Single Oral Dose (IR Tablet)[6]
Tmax (h) 1.15 ± 0.570.8 ± 0.1
Cmax (μg/L) 58.57 ± 22.0142.1 ± 3.4
AUC0→10 (μg·h/L) 176.60 ± 69.40118.9 ± 11.2
t1/2 (h) 1.41 ± 0.381.9 ± 0.2

Data are presented as mean ± standard deviation.

A study on a controlled-release formulation, UI05MSP015CT (15 mg), which consists of an immediate-release layer (5 mg) and a sustained-release layer (10 mg), has shown a pharmacokinetic profile similar to that of the conventional immediate-release this compound in a Phase I clinical trial.[4]

Clinical Efficacy in Functional Dyspepsia: CR vs. IR

A randomized, controlled trial compared the efficacy of once-daily this compound CR (15 mg) with three-times-daily this compound IR (5 mg) in patients with functional dyspepsia over a 4-week period.[3]

Efficacy EndpointThis compound CR (15 mg once daily)This compound IR (5 mg three times daily)p-value
Change in Gastrointestinal Symptom Score (GIS) 9.69 ± 6.4410.01 ± 5.920.755
Rate of Satisfactory Symptom Relief 39.0%56.9%0.053
Change in Nepean Dyspepsia Index-Korean (NDI-K) Score 14.316.90.263
Drug Compliance 96.85% ± 6.05%97.07% ± 4.52%0.870
Rate of Adverse Events 12.9%4.4%0.062

The results demonstrated the non-inferiority of the once-daily CR formulation compared to the conventional IR formulation in improving symptoms of functional dyspepsia.[3] Another study also found that this compound CR had a similar rate of overall dyspepsia improvement compared to nortriptyline (B1679971) (53.7% vs 54.0%, P = 0.976).[7][8]

Experimental Protocols

Bioequivalence Study for Oral Formulations

A representative bioequivalence study for comparing controlled-release and immediate-release oral dosage forms would typically follow a randomized, single-dose, two-treatment, two-period, crossover design in healthy adult subjects under fasting conditions.

Methodology:

  • Subject Selection: Healthy adult volunteers who have provided informed consent.

  • Study Design: A randomized, crossover design with a washout period of at least 7 days between treatments.

  • Treatment Arms:

    • Test Product: this compound Controlled-Release (e.g., 15 mg tablet).

    • Reference Product: this compound Immediate-Release (e.g., 5 mg tablet, administered three times).

  • Drug Administration: A single oral dose of the assigned formulation with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][9]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated to determine bioequivalence.

In Vitro Dissolution Testing for Extended-Release Tablets

This protocol is based on the United States Pharmacopeia (USP) general chapter <711> Dissolution for extended-release dosage forms.[10][11]

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a buffered aqueous solution, with the pH selected to be physiologically relevant (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

  • Apparatus Speed: 50 revolutions per minute (rpm).

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: At least three time points are chosen to characterize the drug release profile. For an extended-release formulation, this could be, for example, at 1, 4, and 12 hours.

  • Sample Analysis: The amount of dissolved this compound at each time point is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Acceptance Criteria: The percentage of the labeled amount of this compound dissolved at each time point should be within a prespecified range.

Mandatory Visualization

This compound Signaling Pathway

Mosapride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT4_Receptor 5-HT4 Receptor This compound->5-HT4_Receptor Binds to G_Protein Gs Protein 5-HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Channel->Ca_Influx Opens ACh_Vesicle ACh Vesicle Ca_Influx->ACh_Vesicle Triggers fusion ACh_Vesicle->ACh_Release Release of Acetylcholine Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation Formulation_Dev Formulation Development (CR vs. IR) Dissolution_Testing In Vitro Dissolution Testing Formulation_Dev->Dissolution_Testing Phase1_PK Phase I: Pharmacokinetic Study (Healthy Volunteers) Dissolution_Testing->Phase1_PK Phase3_Efficacy Phase III: Efficacy & Safety Study (Functional Dyspepsia Patients) Phase1_PK->Phase3_Efficacy PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Phase1_PK->PK_Analysis Efficacy_Analysis Clinical Efficacy Analysis (Symptom Scores, Compliance) Phase3_Efficacy->Efficacy_Analysis Safety_Analysis Safety Profile Analysis (Adverse Events) Phase3_Efficacy->Safety_Analysis

References

Mosapride and the QT Interval: A Comparative Review of Preclinical and Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cardiac safety profile of a prokinetic agent is paramount. This guide provides an objective comparison of mosapride's effect on the QT interval with the well-known prokinetic, cisapride (B12094), supported by experimental data from preclinical and clinical studies.

This compound, a selective 5-HT4 receptor agonist, is widely used for the management of gastrointestinal motility disorders. Unlike its predecessor, cisapride, which was largely withdrawn from the market due to concerns about QT interval prolongation and associated cardiac arrhythmias, this compound is generally considered to have a more favorable cardiac safety profile.[1][2] This guide delves into the preclinical and clinical data that substantiates this claim.

Preclinical Assessment of QT Interval Effects

A battery of preclinical studies has been conducted to evaluate the potential for this compound to affect cardiac repolarization. These studies, ranging from in vitro ion channel assays to in vivo animal models, consistently demonstrate a significantly lower risk of QT prolongation with this compound compared to cisapride.

In Vitro Studies: hERG Channel Assays and Action Potential Duration

The primary mechanism by which many non-antiarrhythmic drugs prolong the QT interval is through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[3][4][5] In vitro patch-clamp assays are therefore a crucial first step in assessing this risk.

Studies have shown that cisapride is a potent blocker of the hERG channel, with IC50 values in the nanomolar range, which are well within the therapeutic plasma concentrations observed in patients.[4] In contrast, this compound exhibits a much lower affinity for the hERG channel, with an IC50 value that is orders of magnitude higher than its therapeutic concentrations.[6]

Furthermore, studies on isolated cardiac tissues have corroborated these findings. In guinea pig isolated papillary muscles, cisapride was shown to prolong the action potential duration (APD), a cellular correlate of the QT interval, in a concentration-dependent manner.[7] Conversely, this compound and its main metabolite (M1) did not affect the APD at concentrations up to 10 microM.[7]

Experimental Protocol: In Vitro Patch-Clamp Assay for hERG Channel Inhibition

This experiment aims to determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).

  • Cell Culture: HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing step to elicit a large "tail" current, which is used to quantify channel block.

  • Drug Application: The test compound (e.g., this compound, cisapride) is applied at increasing concentrations to the cells.

  • Data Analysis: The peak tail current amplitude is measured at each concentration and compared to the baseline current. The concentration-response data is then fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

In Vivo Animal Studies

In vivo studies in various animal models have further solidified the safety profile of this compound concerning QT prolongation.

In a comparative study using anesthetized guinea pigs, intravenous infusion of cisapride (0.3, 1, and 3 mg/kg) led to a significant prolongation of the corrected QT interval (QTc) by 8-19%.[8][9] In stark contrast, this compound, even at high doses (3, 10, and 30 mg/kg), had little effect on the QTc.[8][9] Similarly, in conscious cats, repeated oral administration of cisapride (30 mg/kg, twice daily for 7 days) resulted in a marked prolongation of the QT and QTc intervals (11-35% and 11-32%, respectively).[8][9] this compound, at a high dose of 60 mg/kg twice daily for 7 days, did not affect the QT or QTc interval in cats.[8][9][10]

Studies in dogs have also demonstrated the relative cardiac safety of this compound. While high doses of this compound (3 mg/kg, twice daily) co-administered with a potent CYP3A4 inhibitor (itraconazole) resulted in a slight prolongation of the QTc, the values remained within the normal range, and no fatal arrhythmias were observed.[10]

Table 1: Comparison of this compound and Cisapride Effects on QTc Interval in Preclinical In Vivo Studies

Animal ModelDrugDoseRouteChange in QTc IntervalCitation
Anesthetized Guinea PigsCisapride0.3, 1, 3 mg/kgIV8-19% increase[8][9]
This compound3, 10, 30 mg/kgIVLittle to no effect[8][9]
Conscious CatsCisapride30 mg/kg (BID, 7 days)PO11-32% increase[8][9]
This compound60 mg/kg (BID, 7 days)PONo effect[8][9][10]
DogsThis compound + Itraconazole3 mg/kg (BID)POSlight prolongation (within normal limits)[10]

Clinical Evaluation of QT Interval Effects

Clinical data corroborates the preclinical findings, indicating a low risk of QT prolongation with this compound at therapeutic doses.

While a formal "Thorough QT/QTc" (TQT) study, as mandated by current regulatory guidelines for new drugs, has not been a primary focus for this compound due to its earlier development, several clinical studies and post-marketing surveillance have provided valuable insights into its cardiac safety.[11][12][13][14]

In healthy volunteers, studies have shown that this compound does not cause clinically significant changes in the electrocardiogram, including the QT interval.[15] A randomized, controlled trial in patients with functional dyspepsia demonstrated that a once-daily controlled-release formulation of this compound (15 mg) was as safe as the conventional immediate-release formulation (5 mg three times daily), with no significant cardiovascular adverse events reported.[16]

In contrast, clinical studies with cisapride demonstrated a dose-dependent prolongation of the QT interval.[17] In a study of children receiving cisapride, a modest but statistically significant increase in the QTc interval was observed.[18] The accumulation of case reports of severe cardiac arrhythmias, including torsades de pointes, ultimately led to the restricted use and withdrawal of cisapride from many markets.[2][19]

A large-scale clinical registry study comparing the risk of severe ventricular arrhythmia among users of different prokinetic agents found that while the use of domperidone (B1670879), this compound, or itopride (B38515) was associated with an increased risk compared to non-users, the magnitude of this association was modest.[20] Importantly, the study did not find that this compound posed a greater risk than other commonly used prokinetics.[20]

Table 2: Summary of Clinical Findings on QT Interval Effects

DrugStudy PopulationKey Findings on QT/QTc IntervalCitation
This compoundHealthy VolunteersNo clinically significant changes in ECG, including QT interval.[15]
Patients with Functional DyspepsiaNo significant cardiovascular adverse events reported with standard or controlled-release formulations.[16]
General Population (Registry Study)Modest increased risk of severe ventricular arrhythmia, not greater than other prokinetics.[20]
CisaprideAdult PatientsDose-dependent prolongation of the QTc interval.[17]
Pediatric PatientsModest but significant increase in the QTc interval.[18]
Post-marketingAssociated with torsades de pointes and other serious cardiac arrhythmias.[2][19]

Visualizing the Methodologies

To better understand the experimental processes and underlying mechanisms discussed, the following diagrams provide a visual representation.

experimental_workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In Vitro In Vitro hERG Assay hERG Channel Assay In Vitro->hERG Assay APD Study Action Potential Duration Study In Vitro->APD Study TQT Study Thorough QT/QTc Study (ICH E14) hERG Assay->TQT Study Informs In Vivo In Vivo Animal Models Animal ECG (Rat, Guinea Pig, Dog) In Vivo->Animal Models Healthy Volunteers Healthy Volunteer ECG Monitoring Animal Models->Healthy Volunteers Informs Phase I Phase I Phase I->Healthy Volunteers Phase I->TQT Study Phase III Phase III Patient ECG Patient ECG Monitoring Phase III->Patient ECG Post-Market Post-Market Surveillance Post-Marketing Surveillance Post-Market->Surveillance

Caption: Experimental workflow for assessing drug-induced QT prolongation.

signaling_pathway cluster_prokinetic Prokinetic Action (Gut) cluster_cardiac Cardiac Interaction This compound This compound 5HT4_R_Gut 5-HT4 Receptor This compound->5HT4_R_Gut Agonist ACh_Release Acetylcholine Release 5HT4_R_Gut->ACh_Release GI_Motility Increased GI Motility ACh_Release->GI_Motility Cisapride Cisapride hERG hERG K+ Channel Cisapride->hERG Blocks (High Affinity) Mosapride_cardiac This compound Mosapride_cardiac->hERG Blocks (Low Affinity) QT_Prolongation QT Prolongation hERG->QT_Prolongation Inhibition leads to

Caption: Signaling pathways of this compound and cisapride in the gut and heart.

Conclusion

References

Bridging the Gap: Replicating Clinical Outcomes of Mosapride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Gastroenterology and Drug Development

Mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist, is a widely used gastroprokinetic agent for managing conditions like functional dyspepsia (FD) and gastroparesis.[1][2] Its primary mechanism involves stimulating 5-HT4 receptors in the enteric nervous system, which promotes the release of acetylcholine (B1216132) (ACh) and subsequently enhances gastrointestinal (GI) motility.[3][4] While clinical trials have demonstrated its efficacy in improving symptoms, the translation of these outcomes to preclinical animal models presents both opportunities and challenges. This guide provides an objective comparison of this compound's performance in clinical versus preclinical settings, supported by experimental data and detailed protocols to aid researchers in designing robust and translatable studies.

Clinical Efficacy of this compound: A Snapshot

Clinical trials on this compound for functional dyspepsia have yielded varied results. Some studies show a significant improvement in overall dyspepsia symptoms. For instance, a multicenter, randomized controlled trial demonstrated that 53.7% of patients receiving this compound controlled-release (CR) reported overall dyspepsia improvement after four weeks, a rate comparable to the antidepressant nortriptyline.[1][5] Key clinical endpoints often include:

  • Symptom Improvement: Assessed through patient-reported outcomes, focusing on symptoms like postprandial fullness, early satiation, and epigastric pain.[1][5]

  • Gastric Emptying: Measured to quantify the prokinetic effect, particularly in gastroparesis.[2]

  • Quality of Life: Evaluated using validated questionnaires to capture the broader impact of treatment.[1][5]

However, it is crucial to note that not all studies have found this compound to be superior to placebo.[6] A meta-analysis pointed out that inconsistent diagnostic criteria and different assessment outcomes contribute to this heterogeneity in clinical findings.[7]

Preclinical Performance: Modeling Gastrointestinal Motility

Animal models are indispensable for dissecting the pharmacological effects of this compound. Rodents are commonly used to evaluate its prokinetic activity, with a focus on gastric emptying and intestinal transit. These studies have generally confirmed that this compound enhances GI motility, although its effects can be more pronounced in the upper GI tract.[8][9]

Comparative Data: Clinical vs. Preclinical Outcomes

The following table summarizes and compares key quantitative data from both human clinical trials and preclinical animal studies. This comparison highlights the translational challenges, such as dose-response relationships and endpoint measurements, between species.

Parameter AssessedClinical Trial Outcome (Human)Preclinical Study Outcome (Animal Models)Key Considerations & Challenges
Primary Indication Functional Dyspepsia, Gastroparesis, GERD[2][4]Delayed Gastric Emptying, Impaired GI Transit[3][10]Animal models mimic specific pathophysiological aspects (e.g., morphine-induced delay) which may not fully encompass the complexity of human functional GI disorders.
Efficacy Endpoint Overall dyspepsia improvement rate: ~54%[1][5]Gastric emptying increase: Up to 89% vs. control (morphine-induced delay model in mice)[10]Symptom scores in humans are subjective, whereas preclinical endpoints (e.g., gastric emptying rate) are quantitative physiological measures.
Effective Dosage 15 mg/day (controlled or immediate release)[11]1-20 mg/kg (oral) in rodents[3][10][12]Allometric scaling is required to extrapolate effective doses from animals to humans, which is not always straightforward.
Effect on GI Regions Primarily targets upper GI symptoms[2]Stimulates antral motility in dogs without affecting the colon.[9] Potency may be lower in the colon compared to the upper GI tract in guinea pigs.[9]This compound's regional selectivity in the GI tract appears to be consistent between preclinical models and clinical observations.[9][13]
Adverse Effects Considered relatively safe with low affinity for other receptors, reducing risks like arrhythmia seen with older prokinetics.[1][14]No significant adverse effects reported at therapeutic doses in animal studies.[12]The cardiac safety profile of this compound is a key advantage, which is supported by preclinical observations.[1][15][16]

Experimental Protocols for Preclinical Evaluation

To ensure reproducibility and facilitate comparison across studies, detailed methodologies are crucial. Below are standardized protocols for key experiments used to assess this compound's efficacy in rodent models.

Protocol 1: Gastric Emptying Assessment (Phenol Red Meal Assay in Mice)

This protocol is designed to quantify the rate of gastric emptying, a primary measure of this compound's prokinetic effect.

  • Animals: Swiss albino mice (20-25 g) are fasted for 18-24 hours with free access to water.[3]

  • Groups:

    • Control (No treatment)

    • Vehicle (e.g., 0.9% saline, administered orally)

    • This compound Citrate (B86180) (e.g., 20 mg/kg, administered orally)[3]

  • Procedure:

    • Administer this compound citrate or vehicle 45 minutes before the test meal.[3]

    • Administer a 0.5 mL test meal containing 1.5% methylcellulose (B11928114) and 0.05% phenol (B47542) red via oral gavage.[3]

    • Euthanize the mice 20-30 minutes after the test meal.[3]

    • Ligate the pylorus and cardia, and carefully remove the stomach.[3]

    • Homogenize the stomach with its contents in 10 mL of 0.1 N NaOH.[3]

    • Add 0.5 mL of 20% trichloroacetic acid (TCA) to the homogenate to precipitate proteins and centrifuge at 3000 rpm for 10 minutes.[3]

    • To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.[3]

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.[3]

  • Calculation:

    • Gastric Emptying (%) = (1 - Absorbance of test sample / Absorbance of control sample at time 0) x 100.[3]

Protocol 2: Visceromotor Response (VMR) to Gastric Distension in Rats

This protocol assesses visceral sensitivity, which is often altered in functional dyspepsia. This compound has been shown to inhibit the VMR to gastric distension.[17]

  • Animals: Adult male rats.

  • Procedure:

    • Place electromyography (EMG) electrodes on the abdominal musculature to record muscle contractions, which serve as a proxy for a pain response.[3]

    • Insert a balloon catheter into the stomach.

    • Record baseline VMR by inflating the balloon to various pressures (gastric distension) before drug administration.

    • Administer this compound (e.g., 3-10 mg/kg, p.o.) or vehicle.[17]

    • After drug administration, repeat the gastric distension protocol and record the VMR.[3]

  • Analysis: Compare the VMR (EMG activity) before and after drug administration to determine the effect on visceral pain perception. A dose-dependent inhibition of VMR by this compound has been reported.[17]

Visualizing Mechanisms and Workflows

Understanding the underlying signaling pathways and experimental designs is facilitated by clear visualizations.

Signaling Pathway of this compound

This compound exerts its prokinetic effect by acting as a selective agonist at 5-HT4 receptors on cholinergic neurons in the enteric nervous system.[3] This activation initiates a signaling cascade that leads to increased acetylcholine release and smooth muscle contraction.

Mosapride_Signaling_Pathway cluster_neuron Enteric Cholinergic Neuron This compound This compound Receptor 5-HT4 Receptor (GPCR) This compound->Receptor G_Protein Gs Alpha Subunit Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP (Increased) AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release triggers Smooth_Muscle Smooth Muscle Contraction ACh_Release->Smooth_Muscle stimulates

Caption: this compound's 5-HT4R-mediated signaling cascade.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the prokinetic effects of this compound in a rodent model of delayed gastric emptying.

Preclinical_Workflow start Start: Animal Acclimation fasting Fasting (18-24h) start->fasting grouping Randomize into Groups (Control, Vehicle, this compound) fasting->grouping induction Induce Delayed Gastric Emptying (e.g., Morphine injection) grouping->induction drug_admin Drug Administration (this compound or Vehicle, p.o.) induction->drug_admin meal_admin Administer Test Meal (e.g., Phenol Red) drug_admin->meal_admin wait Waiting Period (20-30 min) meal_admin->wait euthanasia Euthanasia & Stomach Removal wait->euthanasia analysis Spectrophotometric Analysis of Stomach Contents euthanasia->analysis calculation Calculate Gastric Emptying (%) analysis->calculation end End: Data Comparison calculation->end

Caption: Workflow for a gastric emptying study in rodents.

References

Combination Therapy of Mosapride and Proton Pump Inhibitors Demonstrates Enhanced Efficacy in GERD Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Researchers and drug development professionals in the field of gastroenterology now have access to a comprehensive comparison guide on the efficacy of combining mosapride with proton pump inhibitors (PPIs) for the treatment of Gastroesophageal Reflux Disease (GERD). This guide synthesizes data from multiple clinical trials, providing a detailed analysis of the synergistic effects, underlying mechanisms of action, and experimental protocols supporting the use of this combination therapy.

A growing body of evidence from randomized controlled trials (RCTs) and meta-analyses indicates that the addition of this compound, a prokinetic agent, to a standard PPI regimen offers significant improvement in symptom relief for GERD patients compared to PPI monotherapy.[1][2] This enhanced efficacy is attributed to the complementary mechanisms of action of the two drug classes.

Mechanism of Action: A Two-Pronged Approach

Proton pump inhibitors are the cornerstone of GERD treatment, effectively reducing gastric acid secretion by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[2][3] This leads to a significant increase in intragastric pH, providing an optimal environment for the healing of esophageal erosions and relief from heartburn.

This compound, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist, enhances gastrointestinal motility.[1] By stimulating 5-HT4 receptors in the enteric nervous system, this compound facilitates the release of acetylcholine, which in turn increases lower esophageal sphincter pressure, accelerates esophageal acid clearance, and promotes gastric emptying.[1] This prokinetic action addresses the underlying motility disorders often implicated in the pathophysiology of GERD.

Signaling Pathways

The distinct signaling pathways for each drug highlight their complementary roles in managing GERD.

cluster_0 This compound Action This compound This compound 5-HT4_Receptor 5-HT4 Receptor (Enteric Neuron) This compound->5-HT4_Receptor Binds to G_Protein G-Protein Activation 5-HT4_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Acetylcholine_Release Increased Acetylcholine Release PKA->Acetylcholine_Release GI_Motility Enhanced GI Motility Acetylcholine_Release->GI_Motility

Caption: this compound Signaling Pathway

cluster_1 PPI Action on Parietal Cell PPI Proton Pump Inhibitor (Prodrug) Acidic_Canaliculus Acidic Canaliculus of Parietal Cell PPI->Acidic_Canaliculus Accumulates in Activated_PPI Activated Sulfenamide Acidic_Canaliculus->Activated_PPI Acid-catalyzed conversion to Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalently binds to (irreversible) Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

Caption: PPI Mechanism of Action

Clinical Efficacy: A Quantitative Comparison

Multiple meta-analyses of RCTs have consistently shown a statistically significant benefit of combination therapy over PPI monotherapy in improving GERD symptoms.

Efficacy OutcomePPI MonotherapyThis compound + PPI CombinationStandardized Mean Difference (SMD) [95% CI]p-valueReference
Improvement in Symptom Score Lower ImprovementGreater Improvement-0.28 [-0.45 to -0.12]0.0007[1][2]
Symptom Score After Treatment Higher ScoreLower Score-0.24 [-0.42 to -0.06]0.007[1][2]

Experimental Protocols of Key Studies

The following is a summary of the methodologies employed in key randomized controlled trials that have investigated the efficacy of this compound in combination with a PPI for GERD.

Experimental Workflow

Patient_Recruitment Patient Recruitment (GERD diagnosis based on symptoms +/- endoscopy) Baseline_Assessment Baseline Assessment (Symptom Questionnaires, e.g., FSSG, RDQ, GERD-HRQL) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: PPI Monotherapy Randomization->Group_A Group_B Group B: This compound + PPI Randomization->Group_B Treatment_Period Treatment Period (Typically 4-8 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_Assessment Follow-up Assessment (Repeat Symptom Questionnaires) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of outcomes between groups) Follow_up_Assessment->Data_Analysis

Caption: Generalized Experimental Workflow for Clinical Trials
Patient Population

Participants in these trials were typically adult patients diagnosed with GERD based on the presence of characteristic symptoms such as heartburn and regurgitation, with or without endoscopic evidence of erosive esophagitis.

Interventions
  • Combination Therapy Group: Received a standard dose of a PPI (e.g., omeprazole, esomeprazole, pantoprazole) once daily, in conjunction with this compound citrate (B86180) (typically 5 mg) administered three times daily.

  • Monotherapy Group: Received the same standard dose of the PPI once daily, along with a placebo administered three times daily to maintain blinding.

Outcome Measures

The primary endpoints in these studies were the improvement in GERD symptoms, assessed using validated questionnaires:

  • Frequency Scale for the Symptoms of GERD (FSSG): A 12-item questionnaire evaluating the frequency of reflux and dyspeptic symptoms on a 5-point scale (0=never to 4=always).[4][5][6]

  • Reflux Disease Questionnaire (RDQ): A self-administered questionnaire that assesses the frequency and severity of heartburn, regurgitation, and dyspeptic symptoms.[7]

  • GERD-Health-Related Quality of Life (GERD-HRQL) Questionnaire: Measures the impact of GERD symptoms on daily life, including heartburn and regurgitation severity.[8][9]

Conclusion

The addition of this compound to a PPI regimen provides a statistically significant improvement in symptom control for patients with GERD compared to PPI monotherapy. This benefit is rooted in the dual mechanism of potent acid suppression from the PPI and the enhancement of gastrointestinal motility by this compound. For researchers and drug development professionals, these findings underscore the potential of combination therapies that target different pathophysiological aspects of GERD. Further research may explore the long-term benefits and cost-effectiveness of this combination approach.

References

Safety Operating Guide

Proper Disposal of Mosapride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like Mosapride is a critical component of laboratory safety and chemical management. This guide provides researchers, scientists, and drug development professionals with essential information and step-by-step procedures for the proper disposal of this compound, aligning with established safety protocols and regulatory guidelines. Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, lab coats, and eye protection to avoid skin and eye contact.[1][2] Handling should occur in a well-ventilated area to prevent the formation and inhalation of dust and aerosols.[1][2] All sources of ignition should be removed, and non-sparking tools should be used, as a preventative measure against fire from electrostatic discharge.[1][2]

Precaution CategorySpecific ActionCitation
Personal Protective Equipment Wear chemical-impermeable gloves, suitable protective clothing, and eye/face protection.[1][2]
Ventilation Handle in a well-ventilated place.[1][2]
Ignition Sources Remove all sources of ignition. Use non-sparking or spark-proof tools.[1][2]
Environmental Protection Prevent spillage and avoid discharge into the environment, drains, or sewer systems.[1][2][3]
Storage of Waste Keep in suitable, closed, and properly labeled containers for disposal. Store locked up.[1][2]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial not to dispose of this compound by flushing it down the drain or discarding it in the regular trash, as this can lead to environmental contamination.[1][3][4]

1. Unused or Expired this compound:

  • Segregation: Unused or expired this compound should be segregated from other laboratory waste streams.

  • Packaging: Keep the compound in its original container if possible, or in a suitable, tightly sealed, and clearly labeled waste container.[1][2] The label should identify the contents as "Hazardous Chemical Waste" and include the name "this compound."

  • Collection: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by an approved hazardous waste vendor.[4][5]

2. Contaminated Labware and Materials:

  • Items for Disposal: This includes items such as gloves, bench paper, and empty containers that have come into direct contact with this compound.

  • Decontamination of Reusable Labware: Reusable glassware should be decontaminated.

  • Disposal of Single-Use Items: Single-use contaminated materials should be collected in a designated hazardous waste bag or container.

  • Packaging: The waste container should be clearly labeled as "Hazardous Waste" with a description of the contents.

  • Pickup: Arrange for disposal through your institution's EHS department.

3. Contaminated Packaging:

  • Triple Rinsing: Empty containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Disposal of Rinsed Containers: Once triple-rinsed, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or as directed by your institution's waste management policy.[1] Combustible packaging materials may be incinerated.[1]

  • Un-rinsed Containers: If not triple-rinsed, the empty container must be treated as hazardous waste and disposed of accordingly.

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations.[6][7] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7] It is the responsibility of the waste generator (the laboratory) to ensure that all pharmaceutical waste is managed and disposed of in a compliant manner.[6][8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MosaprideDisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired this compound waste_type->unused_product  Solid/Liquid contaminated_materials Contaminated Materials (Gloves, Labware, etc.) waste_type->contaminated_materials  Solid empty_packaging Empty Packaging waste_type->empty_packaging  Container package_waste Package in a sealed, labeled hazardous waste container. unused_product->package_waste contaminated_materials->package_waste rinse_decision Can it be triple-rinsed? empty_packaging->rinse_decision contact_ehs Contact EHS for pickup and licensed disposal. package_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste. rinse_decision->collect_rinsate Yes treat_as_hazardous Treat as hazardous waste. rinse_decision->treat_as_hazardous No collect_rinsate->package_waste dispose_rinsed_container Dispose of rinsed container per institutional policy. collect_rinsate->dispose_rinsed_container end End: Proper Disposal dispose_rinsed_container->end treat_as_hazardous->package_waste contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Mosapride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmacologically active compounds like Mosapride is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize exposure risks and ensure a safe laboratory environment. This compound citrate (B86180) is suspected of damaging fertility or the unborn child and can cause serious eye damage.[1][2]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage Guidelines
Hands Chemical-resistant glovesMust be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][3]
Body Protective clothingFire/flame resistant and impervious clothing is recommended.[1][3][4]
Eyes/Face Safety gogglesShould be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][3][4]
Respiratory Full-face respirator or N95 dust maskA full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[1][3][4] An N95 dust mask is also suggested as a form of personal protective equipment.[5]

Occupational exposure limit values for this compound are not available.[1][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for both personal safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder should occur in a well-ventilated, designated area.[1][3][4]

  • Emergency Exits: Ensure that emergency exits and a risk-elimination area are set up.[1][3]

2. Handling and Experimental Procedures:

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[1][3][4]

  • Avoid Contact: Prevent contact with skin and eyes.[1][3][4]

  • Tools: Use non-sparking tools to prevent fire from electrostatic discharge.[1][3]

3. First Aid Measures:

  • In case of eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]

  • In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]

  • If ingested: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.

1. Unused Compound:

  • Unused this compound should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3]

  • Do not discharge into sewer systems.[1][3]

2. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves and protective clothing, should be collected for disposal.[1]

  • Keep the chemical in suitable, closed containers for disposal.[1][3][4]

3. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

Below is a workflow diagram illustrating the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Obtain this compound & SDS Obtain this compound & SDS Designate Handling Area Designate Handling Area Obtain this compound & SDS->Designate Handling Area Verify Ventilation Verify Ventilation Designate Handling Area->Verify Ventilation Assemble PPE Assemble PPE Verify Ventilation->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Perform Experiment Perform Experiment Don PPE->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Unused this compound Dispose of Unused this compound Segregate Waste->Dispose of Unused this compound Dispose of Contaminated Materials Dispose of Contaminated Materials Segregate Waste->Dispose of Contaminated Materials

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mosapride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.